molecular formula C20H33NO2 B033922 Myristyl Nicotinate CAS No. 273203-62-6

Myristyl Nicotinate

货号: B033922
CAS 编号: 273203-62-6
分子量: 319.5 g/mol
InChI 键: TVGLGJWCZSCAEM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetradecyl nicotinate is a long-chain fatty acid ester derivative of nicotinic acid (niacin), serving as a valuable prodrug in investigative dermatology and transdermal delivery research. Its primary research value lies in its function as a lipophilic precursor; upon topical application and penetration into the skin, endogenous esterases hydrolyze the compound, releasing nicotinic acid locally. This hydrolysis induces a transient vasodilation (cutaneous flushing) in the microcirculation, which researchers utilize as a quantitative, non-invasive marker to assess skin barrier function, the efficacy of penetration enhancers, and the kinetics of prodrug metabolism in vivo. The tetradecyl (myristyl) chain significantly improves the lipid solubility of the parent molecule, facilitating its diffusion through the stratum corneum and making it an excellent model compound for studying the structure-activity relationships of topical prodrugs. Beyond dermatological models, Tetradecyl nicotinate is also of interest in biochemical studies focusing on the roles of the nicotinic acid receptor (HM74A/GPR109A) and its downstream signaling pathways, without the systemic side effects associated with oral nicotinic acid administration. This compound is presented as a high-purity material to ensure reproducible and reliable results in these specialized research applications.

属性

IUPAC Name

tetradecyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-23-20(22)19-15-14-16-21-18-19/h14-16,18H,2-13,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGLGJWCZSCAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181770
Record name Tetradecyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273203-62-6
Record name Tetradecyl nicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273203626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYRISTYL NICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QWM6I035C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Myristyl Nicotinate in Keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl nicotinate (B505614), a lipophilic derivative of nicotinic acid (niacin), has emerged as a significant compound in dermatology for its role in enhancing skin barrier function and improving overall skin health. As a prodrug, it delivers nicotinic acid into the skin without inducing the vasodilation commonly associated with niacin.[1][2] This guide provides a comprehensive technical overview of the core mechanisms of action of myristyl nicotinate within keratinocytes, the primary cells of the epidermis. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its cellular and molecular effects.

Core Mechanism of Action: From Prodrug to Cellular Effects

The primary mechanism of this compound begins with its penetration into the epidermis, where it is enzymatically cleaved into nicotinic acid and myristyl alcohol.[3] Nicotinic acid then enters the keratinocytes and serves as a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in numerous cellular processes.[3] The subsequent increase in intracellular NAD+ levels orchestrates a cascade of events that underpin the beneficial effects of this compound on the skin.

Myristyl_Nicotinate_Metabolism MN This compound Epidermis Epidermis MN->Epidermis Topical Application NA Nicotinic Acid Epidermis->NA Esterase Cleavage Keratinocyte Keratinocyte NA->Keratinocyte Cellular Uptake NAD NAD+ Keratinocyte->NAD Biosynthesis Cellular_Effects Downstream Cellular Effects NAD->Cellular_Effects

Figure 1: Metabolic conversion of this compound to NAD+ in the skin.

Quantitative Effects of this compound on Keratinocyte Function

Clinical and preclinical studies have quantified the significant impact of this compound on various parameters of skin health. These findings are summarized in the tables below.

ParameterThis compound EffectStudy PopulationReference
NAD+ Levels ▲ 25% increase (P = 0.001)Photodamaged skin[4]
Stratum Corneum Thickness ▲ ~70% increase (P = 0.0001)Photodamaged facial skin
Epidermal Thickness ▲ ~20% increase (P = 0.001)Photodamaged facial skin
Transepidermal Water Loss (TEWL) ▼ ~20% reduction on cheeks (P = 0.012) and arms (P = 0.017)Subjects with photodamaged skin
Epidermal Renewal ▲ 6% (P = 0.003) to 11% (P = 0.001) increaseSubjects with photodamaged skin
Minimal Erythemal Dose (MED) ▲ 8.9% (P = 0.07) to 10% (P = 0.05) increaseSubjects with photodamaged skin
Stratum Corneum Thinning (induced by retinoic acid) Ameliorated thinning (P < 0.005)Female subjects with facial photodamage
TEWL Increase (induced by retinoic acid) Protected against increase (P = 0.056)Female subjects with facial photodamage
Filaggrin Expression ▲ 13% increase (in combination with retinoic acid)Female subjects with facial photodamage
ParameterNicotinamide EffectCell TypeReference
Ceramide Biosynthesis ▲ 4.1-5.5-fold increase (dose-dependent)Cultured normal human keratinocytes
Glucosylceramide Synthesis ▲ 7.4-fold increaseCultured normal human keratinocytes
Sphingomyelin Synthesis ▲ 3.1-fold increaseCultured normal human keratinocytes
Free Fatty Acid Synthesis ▲ 2.3-fold increaseCultured normal human keratinocytes
Cholesterol Synthesis ▲ 1.5-fold increaseCultured normal human keratinocytes
Serine Palmitoyltransferase (SPT) mRNA Levels (LCB1 and LCB2) ▲ IncreasedCultured normal human keratinocytes

Detailed Signaling Pathways in Keratinocytes

The increased intracellular NAD+ resulting from this compound application influences several key signaling pathways within keratinocytes, leading to enhanced differentiation and improved barrier function.

NAD+ and PARP-1 Signaling

NAD+ is a vital substrate for Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair and the regulation of gene expression involved in keratinocyte differentiation. By boosting NAD+ levels, this compound likely enhances PARP-1 activity, which can contribute to more efficient DNA repair from environmental stressors and promote the normal differentiation program of keratinocytes.

PARP1_Signaling MN This compound NA Nicotinic Acid MN->NA Metabolism NAD NAD+ NA->NAD Biosynthesis PARP1 PARP-1 NAD->PARP1 Substrate DNA_Repair DNA Repair PARP1->DNA_Repair Differentiation Keratinocyte Differentiation PARP1->Differentiation

Figure 2: this compound's influence on the PARP-1 signaling pathway.

Enhancement of Ceramide Synthesis

Nicotinamide, the active form of this compound, has been shown to significantly increase the biosynthesis of ceramides (B1148491) and other essential stratum corneum lipids in keratinocytes. This is achieved by upregulating the expression of serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid synthesis. The resulting increase in ceramides, free fatty acids, and cholesterol contributes directly to the formation and integrity of the epidermal permeability barrier.

Ceramide_Synthesis MN This compound Nicotinamide Nicotinamide MN->Nicotinamide Conversion SPT Serine Palmitoyltransferase (SPT) mRNA Nicotinamide->SPT Upregulates Ceramides Ceramides SPT->Ceramides Increases Synthesis Barrier_Function Improved Barrier Function Ceramides->Barrier_Function

Figure 3: this compound's role in stimulating ceramide synthesis.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to determine the effects of this compound on keratinocytes.

Measurement of NAD+ Levels in Keratinocytes

Objective: To quantify the intracellular concentration of NAD+.

Protocol Outline:

  • Cell Culture: Human keratinocytes are cultured in appropriate media.

  • Treatment: Cells are treated with this compound or a vehicle control for a specified duration.

  • Extraction: NAD+ is extracted from the cells, typically using an acid extraction method (e.g., with perchloric acid) to ensure stability.

  • Quantification: NAD+ levels are measured using a highly sensitive method such as High-Performance Liquid Chromatography (HPLC) or an enzymatic cycling assay.

    • HPLC: The cell extract is injected into an HPLC system, and NAD+ is separated and detected by its UV absorbance at 261 nm. The concentration is determined by comparing the peak area to a standard curve.

    • Enzymatic Cycling Assay: This method involves a series of enzymatic reactions that lead to the production of a detectable signal (e.g., colorimetric or fluorescent) that is proportional to the amount of NAD+ in the sample.

NAD_Measurement Start Keratinocyte Culture Treatment Treatment with This compound Start->Treatment Extraction NAD+ Extraction (e.g., Acid Extraction) Treatment->Extraction Quantification Quantification Extraction->Quantification HPLC HPLC Analysis Quantification->HPLC Method 1 Enzymatic_Assay Enzymatic Cycling Assay Quantification->Enzymatic_Assay Method 2 End NAD+ Concentration HPLC->End Enzymatic_Assay->End

Figure 4: Workflow for measuring NAD+ levels in keratinocytes.

Immunohistochemical Staining for Loricrin and Filaggrin

Objective: To visualize and quantify the expression of key differentiation marker proteins in skin biopsies.

Protocol Outline:

  • Sample Preparation: Skin biopsy samples are fixed (e.g., in formalin), embedded in paraffin, and sectioned.

  • Antigen Retrieval: The tissue sections are treated to unmask the antigenic sites of the target proteins (loricrin and filaggrin).

  • Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., serum).

  • Primary Antibody Incubation: The sections are incubated with primary antibodies specific for loricrin and filaggrin.

  • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied. The label is typically an enzyme (e.g., horseradish peroxidase) or a fluorophore.

  • Detection: The signal is developed using a chromogenic substrate (for enzymatic labels) or visualized using fluorescence microscopy.

  • Analysis: The intensity and distribution of the staining are observed and can be quantified using image analysis software.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the integrity of the skin's barrier function by measuring the rate of water evaporation from the skin surface.

Protocol Outline:

  • Acclimatization: Subjects are required to rest in a room with controlled temperature and humidity for a specified period (e.g., 20-30 minutes) before the measurement to allow their skin to equilibrate with the environment.

  • Measurement Device: A specialized device, such as an open-chamber, closed-chamber, or condenser-chamber evaporimeter, is used.

  • Probe Placement: The probe of the device is gently placed on the skin surface of the area of interest.

  • Data Acquisition: The device measures the water vapor gradient and calculates the TEWL, typically expressed in g/m²/h.

  • Standardization: Measurements are taken under standardized conditions to minimize variability.

Ceramide Synthase Activity Assay

Objective: To measure the activity of ceramide synthase enzymes in keratinocytes.

Protocol Outline:

  • Cell Lysate Preparation: Keratinocytes are harvested and lysed to release their cellular contents, including ceramide synthase enzymes.

  • Reaction Mixture: The cell lysate is incubated with a reaction mixture containing a sphingoid base substrate (e.g., sphinganine (B43673) or a fluorescently labeled analog like NBD-sphinganine) and a fatty acyl-CoA donor.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Lipid Extraction: The reaction is stopped, and the lipids, including the newly synthesized ceramides, are extracted.

  • Analysis: The amount of ceramide produced is quantified.

    • Fluorescent Assay: If a fluorescently labeled substrate is used, the product can be separated by thin-layer chromatography (TLC) and quantified by fluorescence detection.

    • LC-MS/MS: For unlabeled substrates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for ceramide quantification.

Conclusion

This compound exerts its beneficial effects on keratinocytes and the epidermal barrier through a well-defined, multi-faceted mechanism of action. By acting as a prodrug for nicotinic acid and subsequently increasing intracellular NAD+ levels, it modulates key cellular processes. The enhancement of PARP-1 activity contributes to improved DNA repair and cellular differentiation, while the upregulation of ceramide synthesis directly reinforces the skin's protective lipid barrier. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in the field of dermatology and cosmetic science. A thorough understanding of these core mechanisms is essential for harnessing the full potential of this compound in therapeutic and cosmetic applications.

References

Myristyl Nicotinate: A Prodrug for Enhanced Dermal Nicotinic Acid Delivery and Skin Barrier Fortification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myristyl nicotinate (B505614), a lipophilic derivative of nicotinic acid (niacin), has emerged as a significant pro-drug in dermatology, engineered to deliver its active moiety to the skin without the common vasodilatory side effects, such as flushing.[1] This technical guide provides a comprehensive overview of myristyl nicotinate, detailing its mechanism of action, effects on skin barrier function, and the underlying cellular and molecular pathways.

Introduction: The Rationale for a Nicotinic Acid Prodrug

Nicotinic acid, a B3 vitamin, is a crucial precursor for the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which plays a vital role in cellular metabolism, DNA repair, and redox signaling.[2][3] While beneficial for skin health, topical application of free nicotinic acid often induces an uncomfortable flushing response, limiting its therapeutic and cosmetic utility.[1] this compound was developed to circumvent this issue. As an ester of nicotinic acid and myristyl alcohol, it is more lipophilic, facilitating its penetration through the stratum corneum.[4] Within the skin, endogenous esterases hydrolyze this compound, leading to a slow and sustained release of nicotinic acid, thereby avoiding the rapid peak concentrations that trigger vasodilation.

Mechanism of Action: From Prodrug to Cellular Effects

The journey of this compound from a topical formulation to a cellular effector involves several key steps, as illustrated in the workflow below.

Myristyl_Nicotinate_Workflow Topical Application Topical Application Stratum Corneum Penetration Stratum Corneum Penetration Topical Application->Stratum Corneum Penetration Lipophilicity Enzymatic Hydrolysis Enzymatic Hydrolysis Stratum Corneum Penetration->Enzymatic Hydrolysis Dermal Esterases Nicotinic Acid Release Nicotinic Acid Release Enzymatic Hydrolysis->Nicotinic Acid Release Cellular Uptake Cellular Uptake Nicotinic Acid Release->Cellular Uptake Signaling Pathways Signaling Pathways Nicotinic Acid Release->Signaling Pathways NAD+ Synthesis NAD+ Synthesis Cellular Uptake->NAD+ Synthesis Physiological Effects Physiological Effects NAD+ Synthesis->Physiological Effects Signaling Pathways->Physiological Effects

Caption: this compound: From Application to Effect.

Quantitative Data on the Efficacy of this compound

Clinical and preclinical studies have demonstrated the significant impact of this compound on various skin parameters. The following tables summarize the key quantitative findings.

Table 1: Effects of this compound on Skin Barrier Function and Epidermal Structure

ParameterTreatment GroupPlacebo GroupPercentage Change (MN vs. Placebo)Reference
Transepidermal Water Loss (TEWL) Reduction (Cheek) Significant ReductionNo significant change~20% reduction
Transepidermal Water Loss (TEWL) Reduction (Arm) Significant ReductionNo significant change~20% reduction
Stratum Corneum Thickness Increase Significant IncreaseNo significant change~70% increase
Epidermal Thickness Increase Significant IncreaseNo significant change~20% increase

Table 2: Impact of this compound on Cellular Components and UV Response

ParameterTreatment GroupPlacebo GroupPercentage Change (MN vs. Placebo)Reference
Skin Cell NAD+ Increase Significant IncreaseNo significant change~25% increase
Minimal Erythemal Dose (MED) Increase (Study 1) Significant IncreaseNo significant change8.9% increase
Minimal Erythemal Dose (MED) Increase (Study 2) Significant IncreaseNo significant change10% increase

Table 3: Hydrolysis Kinetics of this compound

ParameterValueUnitConditionReference
Pseudo-first-order rate constant (Skin Homogenate) 0.028min⁻¹-
Pseudo-first-order rate constant (Liver Homogenate) 0.012min⁻¹-
Half-life at 25°C (pH 9 Phosphate Buffer) 466.5days-
Activation Energy (pH 9 Phosphate Buffer) 24.57kcal mol⁻¹-

Experimental Protocols

This section outlines the methodologies employed in key studies to evaluate the effects of this compound.

Topical Application in Human Clinical Trials

Objective: To assess the safety and efficacy of topically applied this compound cream.

Protocol:

  • Subject Recruitment: Healthy volunteers with normal skin are recruited. Exclusion criteria include the use of topical medications on the test area for at least 30 days prior to the study and excessive sun exposure.

  • Randomization and Blinding: Participants are randomized to receive either the active this compound cream or a placebo cream in a double-blind manner. A crossover design may be employed where participants serve as their own controls, applying the active cream to one forearm and the placebo to the other.

  • Application Regimen: Participants apply a standardized amount of the assigned cream to the designated skin area (e.g., forearm) once daily for a specified period, typically 4 weeks.

  • Data Collection:

    • Baseline Measurements: Before the first application, baseline measurements of relevant skin parameters (e.g., TEWL, skin hydration, erythema) are taken. Blood samples may also be collected for safety analysis.

    • Follow-up Measurements: Measurements are repeated at specified intervals during the study period (e.g., at 2 and 4 weeks).

  • Data Analysis: Changes in skin parameters from baseline are compared between the active and placebo groups to determine the statistical significance of the effects.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To quantify the effect of this compound on the skin's barrier function.

Protocol:

  • Acclimatization: Subjects are required to acclimatize to the ambient conditions of the testing room for at least 20 minutes before measurements are taken. The room temperature and relative humidity are maintained within a controlled range.

  • Instrumentation: A Tewameter® or a similar evaporimeter is used to measure the rate of water vapor flux from the skin surface.

  • Measurement Procedure: The probe of the instrument is placed gently on the skin surface of the test area. Multiple readings are taken at each site to ensure accuracy and reproducibility.

  • Data Recording: TEWL is recorded in units of g/m²/h.

Determination of Minimal Erythemal Dose (MED)

Objective: To assess the photoprotective effects of this compound.

Protocol:

  • UV Source: A solar simulator with a filtered output to mimic the solar spectrum is used as the UV source.

  • Irradiation Protocol:

    • Small, defined areas of the skin on the volar forearm are exposed to a series of increasing doses of UV radiation.

    • The doses are typically administered as a percentage of the estimated MED for the individual's skin type.

  • Erythema Assessment: The irradiated sites are visually assessed for erythema (redness) at 16-24 hours post-irradiation.

  • MED Determination: The MED is defined as the lowest dose of UV radiation that produces a clearly defined erythema with sharp borders.

In Vitro Hydrolysis in Skin Homogenate

Objective: To determine the rate of conversion of this compound to nicotinic acid in the skin.

Protocol:

  • Skin Preparation: Full-thickness human or animal skin is obtained and the subcutaneous fat is removed. The skin is then minced and homogenized in a suitable buffer (e.g., phosphate-buffered saline).

  • Incubation: A known concentration of this compound is added to the skin homogenate and incubated at a physiological temperature (e.g., 37°C).

  • Sampling: Aliquots are taken from the incubation mixture at various time points.

  • Analysis: The concentrations of this compound and nicotinic acid in the samples are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Kinetic Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound or nicotinic acid against time and fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).

Signaling Pathways Activated by Nicotinic Acid in the Skin

The nicotinic acid released from this compound initiates several signaling cascades that contribute to its beneficial effects on the skin.

GPR109A-Mediated Prostaglandin Synthesis

In keratinocytes, nicotinic acid binds to the G protein-coupled receptor GPR109A. This activation leads to the synthesis and release of prostaglandins, such as PGE2, through the COX-2 pathway. While this pathway is associated with the flushing response, it may also play a role in other physiological effects of nicotinic acid in the skin.

GPR109A_Signaling Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A G-protein Activation G-protein Activation GPR109A->G-protein Activation Phospholipase A2 Phospholipase A2 G-protein Activation->Phospholipase A2 activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) synthesizes Vasodilation (Flushing) Vasodilation (Flushing) Prostaglandins (PGE2)->Vasodilation (Flushing)

Caption: Nicotinic Acid-GPR109A Signaling in Keratinocytes.

Stimulation of Ceramide Synthesis

Nicotinic acid and its amide form, nicotinamide, have been shown to enhance the synthesis of ceramides, which are essential lipids for maintaining the skin's barrier function. This is achieved, at least in part, by upregulating the expression of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway.

Ceramide_Synthesis_Pathway Nicotinic Acid Nicotinic Acid Increase in SPT mRNA Increase in SPT mRNA Nicotinic Acid->Increase in SPT mRNA upregulates Serine Palmitoyltransferase (SPT) Serine Palmitoyltransferase (SPT) Increase in SPT mRNA->Serine Palmitoyltransferase (SPT) increases 3-ketosphinganine 3-ketosphinganine Serine Palmitoyltransferase (SPT)->3-ketosphinganine catalyzes Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA->Serine Palmitoyltransferase (SPT) Sphinganine Sphinganine 3-ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramides Ceramides Dihydroceramide->Ceramides Improved Barrier Function Improved Barrier Function Ceramides->Improved Barrier Function

Caption: Nicotinic Acid-Stimulated Ceramide Synthesis.

Enhancement of DNA Repair

The increase in intracellular NAD+ levels following the delivery of nicotinic acid from this compound is crucial for efficient DNA repair, particularly in response to UV-induced damage. NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes that play a key role in detecting DNA strand breaks and signaling for their repair.

DNA_Repair_Pathway This compound This compound Nicotinic Acid Nicotinic Acid This compound->Nicotinic Acid NAD+ Synthesis NAD+ Synthesis Nicotinic Acid->NAD+ Synthesis PARP Activation PARP Activation NAD+ Synthesis->PARP Activation provides substrate UV Radiation UV Radiation DNA Damage DNA Damage UV Radiation->DNA Damage DNA Damage->PARP Activation activates DNA Repair DNA Repair PARP Activation->DNA Repair initiates Genomic Stability Genomic Stability DNA Repair->Genomic Stability

Caption: NAD+-Dependent DNA Repair Enhancement.

Synthesis of this compound

This compound is synthesized through an esterification reaction between nicotinic acid (or a derivative) and myristyl alcohol. A common laboratory-scale synthesis involves the following steps:

  • Activation of Nicotinic Acid: Nicotinic acid is typically converted to a more reactive derivative, such as an acyl chloride (nicotinoyl chloride), to facilitate the esterification reaction.

  • Esterification: The activated nicotinic acid is then reacted with myristyl alcohol in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct and drive the reaction to completion.

  • Purification: The crude product is purified using techniques such as column chromatography to remove unreacted starting materials and byproducts, yielding pure this compound.

A specific method involves the condensation of N-vinylpyrrolidone with ethyl nicotinate in the presence of sodium methoxide, followed by treatment with hydrochloric acid.

Conclusion

This compound represents a successful application of prodrug technology in dermatology. By facilitating the targeted and sustained delivery of nicotinic acid to the skin, it enhances the skin's natural barrier, increases cellular NAD+ levels, and promotes DNA repair mechanisms, all while minimizing the undesirable side effect of flushing. This makes this compound a valuable ingredient in formulations aimed at improving overall skin health, protecting against photodamage, and mitigating the signs of aging. Further research into its synergistic effects with other active ingredients and its long-term benefits will continue to expand its role in evidence-based skincare.

References

The Biochemical Conversion of Myristyl Nicotinate to NAD+: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl Nicotinate (MN), a lipophilic derivative of nicotinic acid (niacin), is a prodrug designed for efficient topical delivery to the skin. This guide provides a comprehensive technical overview of the biochemical pathway through which MN is converted to Nicotinamide Adenine (B156593) Dinucleotide (NAD+), a critical coenzyme in cellular metabolism. The document details the enzymatic hydrolysis of MN, its entry into the Preiss-Handler pathway, and the subsequent synthesis of NAD+. Quantitative data from pivotal studies are summarized in tabular format for clear comparison. Furthermore, detailed experimental protocols for key analytical methods are provided, along with visual representations of the biochemical pathway and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Introduction

Nicotinamide Adenine Dinucleotide (NAD+) is an essential coenzyme in all living cells, playing a crucial role in redox reactions and as a substrate for various enzymes involved in signaling pathways, DNA repair, and gene regulation.[1] Cellular NAD+ levels decline with age and under conditions of metabolic stress, contributing to a range of age-related and pathological conditions. Consequently, strategies to augment NAD+ levels are of significant interest in dermatology and pharmacology.

This compound (C₂₀H₃₃NO₂) is a lipophilic ester of nicotinic acid designed to overcome the limited penetration of hydrophilic niacin through the stratum corneum and to avoid the flushing (vasodilation) associated with high doses of nicotinic acid.[2] Upon topical application, MN penetrates the skin and is hydrolyzed by cutaneous esterases, releasing nicotinic acid.[2] This liberated nicotinic acid then serves as a precursor for NAD+ synthesis via the well-established Preiss-Handler salvage pathway.[3][4] This guide elucidates the biochemical journey from this compound to NAD+ and provides the technical details necessary for its study.

Biochemical Pathway of this compound to NAD+ Conversion

The conversion of this compound to NAD+ is a two-stage process:

  • Enzymatic Hydrolysis: Following topical application and penetration into the epidermis, this compound is hydrolyzed by non-specific esterases present in the skin. This enzymatic reaction cleaves the ester bond, releasing nicotinic acid and myristyl alcohol.

  • The Preiss-Handler Pathway: The released nicotinic acid enters the Preiss-Handler pathway, a key NAD+ salvage pathway. This pathway involves a series of enzymatic reactions that convert nicotinic acid into NAD+. The key steps are:

    • Nicotinate Phosphoribosyltransferase (NAPRT): This rate-limiting enzyme catalyzes the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinic acid mononucleotide (NAMN).

    • Nicotinamide Mononucleotide Adenylyltransferases (NMNATs): NAMN is then adenylylated by NMNAT enzymes to form nicotinic acid adenine dinucleotide (NAAD).

    • NAD+ Synthetase (NADS): In the final step, NADS catalyzes the amidation of NAAD, using glutamine as an amino group donor, to produce NAD+.

The following Graphviz diagram illustrates this biochemical pathway:

Myristyl_Nicotinate_to_NAD_Pathway cluster_skin Skin (Epidermis/Dermis) cluster_preiss_handler Preiss-Handler Pathway MN This compound NA Nicotinic Acid MN->NA Esterases MA Myristyl Alcohol MN->MA NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NAPRT PRPP PRPP PRPP->NAMN NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNATs ATP ATP ATP->NAAD NAD NAD+ NAAD->NAD NADS Gln Glutamine Gln->NAD

Biochemical pathway of this compound conversion to NAD+.

Quantitative Data Summary

Several studies have quantified the effects of topical this compound application on various skin parameters. The following tables summarize key findings.

Table 1: Effect of this compound on Skin NAD+ Levels and Physical Properties

ParameterChange with MN TreatmentStudy PopulationReference
Skin Cell NAD+▲ 25% (P = 0.001)Subjects with photodamaged skin
Stratum Corneum Thickness▲ ~70% (P = 0.0001)Subjects with photodamaged facial skin
Epidermal Thickness▲ ~20% (P = 0.001)Subjects with photodamaged facial skin
Transepidermal Water Loss (TEWL)▼ ~20% on cheeks (P = 0.012) and arms (P = 0.017)Subjects with photodamaged skin
Amelioration of Retinoic Acid-induced Stratum Corneum ThinningMN ameliorated the ~25% thinning (P < 0.005)Female subjects with mild to moderate facial photodamage
Protection against Retinoic Acid-induced TEWL IncreaseMN protected against the ~45% increase in TEWL (P = 0.056)Female subjects with mild to moderate facial photodamage

Table 2: Hydrolysis Kinetics of this compound

ParameterValueConditionsReference
Half-life (t½)466.5 days25 °C in aqueous phosphate (B84403) buffer
Activation Energy (Ea)24.57 kcal mol⁻¹Aqueous phosphate buffer
Pseudo-first-order rate constant (k)0.012 min⁻¹Liver homogenates
Pseudo-first-order rate constant (k)0.028 min⁻¹Skin homogenates

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound conversion to NAD+.

Analysis of this compound and Nicotinic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol is a composite based on methods described for the analysis of nicotinic acid and its derivatives in biological and dermatological preparations.

  • Objective: To quantify the concentration of this compound and its hydrolysis product, nicotinic acid, in skin homogenates or dermatological formulations.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Sulfuric acid

    • This compound and Nicotinic Acid analytical standards

  • Sample Preparation (Skin Homogenate):

    • Excise skin tissue and weigh it.

    • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a tissue homogenizer.

    • Perform protein precipitation by adding acetonitrile (e.g., 2:1 volume ratio of acetonitrile to homogenate).

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or a specific concentration of sulfuric acid). A typical starting point could be a mixture of water, acetonitrile, and sulfuric acid.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 261 nm (for nicotinic acid and its derivatives)

    • Injection Volume: 20 µL

  • Quantification:

    • Prepare a series of standard solutions of this compound and Nicotinic Acid of known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area versus concentration.

    • Inject the prepared samples and determine the concentrations of this compound and Nicotinic Acid by interpolating their peak areas from the calibration curve.

Measurement of NAD+ Levels in Skin Biopsies

This protocol is based on enzymatic cycling assays, a common and sensitive method for NAD+ quantification.

  • Objective: To determine the intracellular concentration of NAD+ in skin biopsy samples.

  • Principle: An enzymatic cycling reaction amplifies the NAD+ signal, which is then measured colorimetrically or fluorometrically.

  • Instrumentation:

    • Microplate reader (colorimetric or fluorometric)

    • Homogenizer

    • Centrifuge

  • Reagents:

    • NAD+/NADH Assay Kit (commercially available kits provide optimized reagents)

    • Extraction buffers (acidic for NAD+ extraction, alkaline for NADH extraction)

  • Procedure:

    • Sample Collection and Homogenization:

      • Obtain skin biopsies and immediately freeze them in liquid nitrogen to halt metabolic activity.

      • Weigh the frozen tissue and homogenize it in the appropriate ice-cold extraction buffer (acidic for NAD+).

    • Extraction:

      • Follow the specific kit instructions for acid extraction to isolate NAD+ while degrading NADH. This typically involves treatment with an acid like perchloric acid or hydrochloric acid, followed by neutralization.

    • Enzymatic Cycling Assay:

      • Add the extracted samples and NAD+ standards to a 96-well plate.

      • Add the cycling reagent mixture, which typically contains alcohol dehydrogenase, diaphorase, and a colorimetric or fluorometric probe.

      • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (e.g., 1-4 hours).

    • Measurement:

      • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Quantification:

      • Generate a standard curve using the readings from the NAD+ standards.

      • Calculate the NAD+ concentration in the samples based on the standard curve and normalize it to the initial tissue weight or protein concentration.

In Vivo Measurement of Epidermal and Stratum Corneum Thickness

This protocol describes the use of confocal microscopy for the non-invasive measurement of skin layer thickness.

  • Objective: To measure the thickness of the epidermis and stratum corneum in vivo.

  • Instrumentation:

    • Confocal Laser Scanning Microscope (CLSM) or Two-Photon Microscope (TPM)

  • Procedure:

    • Subject Acclimatization: Allow the subject to acclimatize to the room conditions (e.g., 20-22°C, 40-60% relative humidity) for at least 20-30 minutes before measurement.

    • Image Acquisition:

      • Apply an immersion fluid to the skin surface to reduce light scattering.

      • Position the microscope objective on the skin area of interest.

      • Acquire a series of horizontal (en-face) images at progressively deeper levels of the skin (z-stack). The stratum corneum, viable epidermis, and dermo-epidermal junction will have distinct morphological features.

    • Thickness Measurement:

      • The thickness of the stratum corneum is determined by identifying the first and last images showing its characteristic structure.

      • The epidermal thickness is measured from the surface of the stratum corneum to the dermo-epidermal junction, which is identified by the presence of dermal papillae.

      • Image analysis software is used to measure the distance between these layers from the z-stack data.

Measurement of Transepidermal Water Loss (TEWL)

This protocol outlines the standard procedure for measuring TEWL using an open-chamber device like the Tewameter®.

  • Objective: To assess the skin barrier function by measuring the rate of water evaporation from the skin surface.

  • Instrumentation:

    • TEWL measurement device (e.g., Tewameter®) with a probe.

  • Procedure:

    • Subject and Environmental Control:

      • The subject should rest in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 20-30 minutes prior to measurement.

      • The measurement area should be free of drafts.

    • Measurement:

      • Gently place the probe on the skin surface, ensuring it is perpendicular to the skin.

      • Allow the reading to stabilize according to the manufacturer's instructions.

      • Record the TEWL value, which is typically expressed in g/m²/h.

      • Take multiple readings (e.g., three) at the same site and calculate the average.

    • For Topical Product Evaluation:

      • Establish a baseline TEWL measurement before product application.

      • Apply the product as directed in the study protocol.

      • Measure TEWL at specified time points after application.

Visualization of Experimental Workflows

The following Graphviz diagrams illustrate the workflows for key experimental procedures.

HPLC_Workflow start Start: Skin Sample Collection homogenization Tissue Homogenization start->homogenization protein_precipitation Protein Precipitation (Acetonitrile) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection filtration Filtration (0.45 µm) supernatant_collection->filtration hplc_injection HPLC Injection filtration->hplc_injection data_analysis Data Analysis and Quantification hplc_injection->data_analysis end End: Concentration Determined data_analysis->end

Experimental workflow for HPLC analysis.

NAD_Assay_Workflow start Start: Skin Biopsy Collection homogenization Homogenization in Acidic Extraction Buffer start->homogenization extraction NAD+ Extraction homogenization->extraction plate_preparation Pipette Samples and Standards into 96-well plate extraction->plate_preparation add_reagent Add Enzymatic Cycling Reagent plate_preparation->add_reagent incubation Incubation add_reagent->incubation measurement Measure Absorbance/ Fluorescence incubation->measurement quantification Quantification using Standard Curve measurement->quantification end End: NAD+ Level Determined quantification->end

Experimental workflow for NAD+ enzymatic cycling assay.

Conclusion

This compound serves as an effective topical prodrug for delivering nicotinic acid to the skin, thereby augmenting the cellular NAD+ pool through the Preiss-Handler salvage pathway. This increase in NAD+ has been shown to improve skin barrier function, enhance epidermal thickness, and mitigate signs of photodamage. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to accurately quantify the conversion of this compound and to assess its physiological effects on the skin. The provided visualizations of the biochemical pathway and experimental workflows offer a clear and concise understanding of the underlying processes. Further research into the long-term effects and optimization of this compound formulations will continue to be a valuable area of investigation in dermatology and skin health.

References

The Effect of Myristyl Nicotinate on Skin Barrier Lipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the skin's permeability barrier is critically dependent on the composition and organization of lipids in the stratum corneum, primarily ceramides, cholesterol, and free fatty acids. Myristyl nicotinate (B505614), a lipophilic derivative of nicotinic acid (niacin), has emerged as a promising agent for enhancing skin barrier function. This technical guide provides an in-depth analysis of the mechanisms by which myristyl nicotinate influences the synthesis of these crucial barrier lipids. By delivering nicotinic acid into the skin for conversion into the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), this compound stimulates the production of key lipids and proteins vital for epidermal health. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows.

Introduction

The stratum corneum, the outermost layer of the epidermis, functions as the primary barrier against environmental insults and prevents excessive transepidermal water loss (TEWL). This barrier function is largely attributed to its unique "brick and mortar" structure, where terminally differentiated corneocytes (the "bricks") are embedded in a lipid-rich extracellular matrix (the "mortar"). The principal components of this lipid matrix are ceramides, cholesterol, and free fatty acids, which are present in an approximately equimolar ratio. Deficiencies in any of these lipid classes can lead to a compromised skin barrier, characteristic of conditions such as atopic dermatitis, psoriasis, and aged skin.

This compound (MN) is a prodrug of nicotinic acid designed for enhanced topical delivery without the common side effect of vasodilation (flushing) associated with nicotinic acid.[1] Upon penetrating the epidermis, MN is hydrolyzed by endogenous esterases to release nicotinic acid, which is then converted into nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is a critical coenzyme in numerous cellular metabolic pathways, including those integral to lipid synthesis and epidermal differentiation.

Mechanism of Action

The primary mechanism by which this compound enhances skin barrier lipid synthesis is through the elevation of intracellular NAD+ levels.[2] This increase in NAD+ availability is believed to positively influence the enzymatic pathways responsible for the de novo synthesis of ceramides, cholesterol, and free fatty acids in keratinocytes.

Signaling Pathway

The proposed signaling pathway for this compound's effect on skin barrier lipid synthesis is as follows:

Myristyl_Nicotinate_Pathway MN This compound (Topical Application) Skin Stratum Corneum Penetration MN->Skin NA Nicotinic Acid Skin->NA Esterase Hydrolysis NAD NAD+ NA->NAD Conversion SPT Serine Palmitoyltransferase (SPT) Upregulation NAD->SPT Lipid_Enzymes Other Lipid Synthesis Enzymes NAD->Lipid_Enzymes Ceramide ↑ Ceramide Synthesis SPT->Ceramide Barrier Enhanced Skin Barrier Function Ceramide->Barrier Chol_FFA ↑ Cholesterol & Free Fatty Acid Synthesis Lipid_Enzymes->Chol_FFA Chol_FFA->Barrier Lipid_Synthesis_Assay Start Culture Normal Human Keratinocytes Treatment Incubate with varying concentrations of Nicotinamide (1-30 µmol/L) for 6 days Start->Treatment Labeling Add [14C]-serine to the culture medium Treatment->Labeling Incubation Incubate for a defined period to allow incorporation into sphingolipids Labeling->Incubation Extraction Lipid Extraction from cells (e.g., using chloroform:methanol) Incubation->Extraction Separation Separate lipid classes using Thin-Layer Chromatography (TLC) Extraction->Separation Quantification Quantify radioactivity in each lipid spot using a bioimaging analyzer Separation->Quantification Analysis Calculate the rate of synthesis for each lipid class Quantification->Analysis InVivo_Analysis Recruitment Recruit human subjects with specific skin characteristics (e.g., photodamage) Baseline Baseline Measurements: - TEWL - Skin Hydration - Skin Biopsy/Tape Stripping Recruitment->Baseline Treatment Topical application of This compound formulation and placebo to designated skin areas over a set period Baseline->Treatment FollowUp Follow-up Measurements at specified time points Treatment->FollowUp TEWL_Measure Measure TEWL using an evaporimeter FollowUp->TEWL_Measure Tape_Strip Collect stratum corneum samples using adhesive tape stripping FollowUp->Tape_Strip Data_Analysis Statistical analysis of changes from baseline and between treatment and placebo groups TEWL_Measure->Data_Analysis Lipid_Extraction Extract lipids from tape strips (e.g., using organic solvents) Tape_Strip->Lipid_Extraction Lipid_Analysis Quantify lipid classes (Ceramides, Cholesterol, FFAs) using HPLC-MS/MS Lipid_Extraction->Lipid_Analysis Lipid_Analysis->Data_Analysis

References

The Role of Myristyl Nicotinate in Mitigating UV-Induced Skin Damage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ultraviolet (UV) radiation from solar exposure is a primary etiological factor in skin photodamage, characterized by compromised barrier function, DNA damage, oxidative stress, and inflammation, ultimately accelerating the skin aging process and increasing the risk of carcinogenesis. Myristyl nicotinate (B505614) (MN), a lipophilic derivative of niacin (Vitamin B3), has emerged as a promising agent in mitigating these detrimental effects. This technical guide provides an in-depth analysis of the mechanisms of action of myristyl nicotinate in protecting the skin from UV-induced damage. It summarizes key quantitative data from clinical and in-vitro studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of dermatology and skin care.

Introduction

The integumentary system is under constant assault from environmental stressors, with ultraviolet (UV) radiation being a major contributor to cutaneous damage. The consequences of excessive UV exposure manifest as photoaging, characterized clinically by rhytides, dyspigmentation, and loss of elasticity, and histologically by a disorganized extracellular matrix and cellular atypia. At the molecular level, UV radiation induces a cascade of deleterious events, including direct DNA damage through the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), generation of reactive oxygen species (ROS), activation of inflammatory pathways, and upregulation of matrix metalloproteinases (MMPs) that degrade dermal collagen.

This compound, the myristyl ester of nicotinic acid, is designed to deliver niacin to the skin with enhanced penetration and without the common side effect of vasodilation (flushing) associated with nicotinic acid. Upon topical application, MN is hydrolyzed by cutaneous esterases, releasing nicotinic acid, which is then converted into its biologically active form, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular metabolism and a substrate for enzymes involved in DNA repair and cellular stress responses. This guide elucidates the multifaceted role of this compound in ameliorating UV-induced skin damage.

Mechanisms of Action

This compound mitigates UV-induced skin damage through several key mechanisms:

  • Enhancement of Skin Barrier Function: MN has been shown to improve the structural and functional integrity of the epidermal barrier. This is crucial as a compromised barrier is more susceptible to environmental insults, including UV radiation.

  • DNA Repair and Genomic Stability: By increasing intracellular NAD+ pools, the active form of MN, niacin, provides the necessary substrate for poly(ADP-ribose) polymerases (PARPs), enzymes critical for DNA repair.

  • Modulation of Cellular Signaling Pathways: Niacin has been demonstrated to influence key signaling pathways involved in cell survival and apoptosis in response to UV stress, notably the PI3K/AKT/mTOR pathway.

  • Anti-inflammatory Effects: Through the modulation of inflammatory mediators, MN can help to quell the inflammatory cascade initiated by UV exposure.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from clinical studies investigating the effects of this compound on various parameters of skin health and photodamage.

Table 1: Effects of this compound on Epidermal Properties and Barrier Function in Photodamaged Skin [1]

ParameterTreatment Group (this compound)Placebo GroupP-value
Increase in Skin Cell NAD+ 25%-P = 0.001
Increase in Stratum Corneum Thickness ~70%-P = 0.0001
Increase in Epidermal Thickness ~20%-P = 0.001
Increase in Epidermal Renewal Rate (Study 1) 6%-P = 0.003
Increase in Epidermal Renewal Rate (Study 2) 11%-P = 0.001
Reduction in Transepidermal Water Loss (TEWL) - Cheeks ~20%-P = 0.012
Reduction in Transepidermal Water Loss (TEWL) - Arms ~20%-P = 0.017
Increase in Minimal Erythemal Dose (MED) (Study 1) 8.9%-P = 0.07
Increase in Minimal Erythemal Dose (MED) (Study 2) 10%-P = 0.05

Table 2: Effects of this compound in Combination with Retinoic Acid Therapy for Facial Photodamage [2]

ParameterRetinoic Acid + PlaceboRetinoic Acid + this compoundP-value
Stratum Corneum Thinning ~25% (from baseline)AmelioratedP < 0.005 (vs. RA + Placebo)
Increase in Transepidermal Water Loss (TEWL) ~45% (from baseline)Protected against increaseP = 0.056 (vs. RA + Placebo)

Key Signaling Pathways

This compound, through its conversion to niacin and subsequent increase in NAD+, influences critical signaling pathways that determine cell fate following UV exposure.

The PI3K/AKT/mTOR Signaling Pathway

UV radiation can induce apoptosis in keratinocytes as a mechanism to eliminate damaged cells. However, excessive apoptosis can impair skin barrier function. Niacin has been shown to protect against UV-induced apoptosis by enhancing the pro-survival PI3K/AKT/mTOR signaling pathway.[3] UV radiation activates AKT, which in turn activates mTOR. This cascade promotes cell survival and inhibits apoptosis. Niacin pretreatment enhances the UV-induced activation of AKT and its downstream targets, thereby bolstering the cell's survival mechanisms against UV-induced stress.[3]

PI3K_AKT_mTOR_Pathway UV UV Radiation PI3K PI3K UV->PI3K MN This compound Niacin Niacin MN->Niacin Hydrolysis Niacin->PI3K Enhances Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis mTOR->Apoptosis CellSurvival Cell Survival mTOR->CellSurvival

Caption: this compound enhances the pro-survival PI3K/AKT/mTOR pathway.

UV-Induced DNA Damage and p53 Activation

UV radiation directly damages DNA, leading to the formation of photoproducts such as cyclobutane pyrimidine dimers (CPDs). This damage triggers the activation of the tumor suppressor protein p53, which can induce cell cycle arrest to allow for DNA repair or, in the case of extensive damage, initiate apoptosis to eliminate potentially cancerous cells. This compound, by increasing NAD+ levels, supports the energy-dependent processes of DNA repair, potentially reducing the apoptotic load and preserving tissue integrity.

UV_DNA_Damage_p53_Pathway UV UV Radiation DNA_Damage DNA Damage (e.g., CPDs) UV->DNA_Damage p53 p53 Activation DNA_Damage->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair CellCycleArrest->DNARepair MN This compound NAD NAD+ MN->NAD Increases NAD->DNARepair Supports

Caption: this compound supports DNA repair in response to UV-induced damage.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the efficacy of this compound in mitigating UV-induced skin damage.

In Vivo Assessment of Skin Barrier Function and Photodamage

This protocol is based on a double-blind, placebo-controlled clinical trial design.[2]

Clinical_Trial_Workflow cluster_protocol Clinical Trial Protocol Recruitment Subject Recruitment (Mild to moderate photodamage) RunIn 1-Month Run-in (MN or Placebo) Recruitment->RunIn Treatment 3-Month Treatment (Retinoic Acid + MN/Placebo) RunIn->Treatment Biopsy Skin Biopsies (Baseline and Post-treatment) Treatment->Biopsy Analysis Analysis: - Stratum Corneum Thickness - Epidermal Thickness - TEWL - Ki67 Staining - Loricrin Staining Biopsy->Analysis

Caption: Workflow for a clinical trial assessing this compound's effects.

Methodology Details:

  • Subjects: Female subjects with mild to moderate facial photodamage.

  • Study Design: Double-blind, placebo-controlled.

  • Treatment Arms:

    • Arm 1: Placebo cream for 1 month, followed by combination therapy of retinoic acid and placebo cream for 3 months.

    • Arm 2: this compound cream for 1 month, followed by combination therapy of retinoic acid and this compound cream for 3 months.

  • Assessments:

    • Skin Biopsies: 4-mm punch biopsies taken from the periauricular area at baseline and at the end of the treatment period.

    • Histological Analysis: Formalin-fixed, paraffin-embedded sections stained with hematoxylin (B73222) and eosin (B541160) to measure stratum corneum and epidermal thickness.

    • Immunohistochemistry: Staining for Ki67 to assess cell proliferation and loricrin as a marker of epidermal differentiation.

    • Transepidermal Water Loss (TEWL): Measured using a tewameter to assess barrier function.

In Vitro Assessment of UV-Induced Apoptosis in Keratinocytes

This protocol is adapted from studies investigating the protective effects of niacin on UV-irradiated keratinocytes.

In_Vitro_Apoptosis_Workflow cluster_protocol In Vitro Apoptosis Assay CellCulture Culture Human Keratinocytes (e.g., HaCaT cells) Pretreatment Pre-treatment with this compound (Various concentrations) CellCulture->Pretreatment UVB_Irradiation UVB Irradiation (e.g., 30 mJ/cm²) Pretreatment->UVB_Irradiation Incubation Post-irradiation Incubation UVB_Irradiation->Incubation Analysis Analysis: - Cell Viability (MTT Assay) - Apoptosis (Annexin V/PI Staining) - Western Blot for Signaling Proteins (AKT, mTOR, p53) Incubation->Analysis

Caption: Workflow for assessing this compound's effect on UV-induced apoptosis.

Methodology Details:

  • Cell Line: Human keratinocyte cell line (e.g., HaCaT).

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours) before UV exposure.

  • UVB Irradiation: The culture medium is removed, and cells are exposed to a specific dose of UVB radiation (e.g., 30 mJ/cm²).

  • Post-Irradiation: The original medium is added back, and cells are incubated for a further period (e.g., 24-48 hours).

  • Cell Viability Assay: MTT assay is performed to quantify cell viability.

  • Apoptosis Assay: Apoptosis is assessed by flow cytometry after staining with Annexin V and propidium (B1200493) iodide (PI).

  • Western Blot Analysis:

    • Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer.

    • SDS-PAGE and Transfer: Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is probed with primary antibodies against key signaling proteins (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR, p53) and a loading control (e.g., β-actin).

    • Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system are used to visualize the protein bands.

Conclusion

This compound represents a scientifically robust approach to mitigating the multifaceted damage induced by UV radiation. Its ability to enhance skin barrier function, support DNA repair mechanisms, and modulate critical cell signaling pathways underscores its potential as a key ingredient in dermatological formulations aimed at preventing and repairing photodamage. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in this area. Future investigations should focus on elucidating the direct effects of this compound on specific DNA damage markers and MMP expression to further solidify its role in the armamentarium against the adverse effects of UV exposure.

References

Myristyl Nicotinate's Impact on Gene Expression in Dermal Fibroblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Myristyl Nicotinate (MN), a lipophilic derivative of nicotinic acid (Niacin), serves as a potent pro-drug that enhances skin barrier function and exhibits significant anti-aging properties. Upon topical application, MN penetrates the epidermis and is hydrolyzed by cutaneous esterases to release nicotinic acid. This active metabolite is then converted into Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. This guide elucidates the molecular impact of this compound on dermal fibroblasts, focusing on its core mechanism of elevating intracellular NAD+ levels, which in turn modulates gene expression related to the extracellular matrix (ECM), cellular homeostasis, and profibrotic signaling pathways. While direct transcriptomic studies on this compound in dermal fibroblasts are not extensively published, compelling evidence from studies on its active metabolite and other NAD+ precursors provides a strong framework for understanding its effects.

Core Mechanism of Action: The NAD+ Pathway

This compound is designed for efficient delivery of nicotinic acid into the skin without inducing the vasodilation (flushing) commonly associated with niacin.[1] Its primary mechanism revolves around the intracellular synthesis of NAD+.

  • Penetration and Hydrolysis: The lipophilic myristyl group facilitates the penetration of the molecule through the stratum corneum. Within the viable epidermis and dermis, resident esterases cleave the ester bond, releasing nicotinic acid and myristyl alcohol.[1]

  • Conversion to NAD+: The released nicotinic acid enters the Preiss-Handler pathway, where it is converted into nicotinamide adenine dinucleotide (NAD+). NAD+ is a fundamental coenzyme for hundreds of redox reactions and a substrate for critical signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[2][3]

The elevation of the cellular NAD+ pool is the central event through which this compound exerts its biological effects on dermal fibroblasts.

cluster_0 Inside Fibroblast MN This compound (Topical Application) NA Nicotinic Acid MN->NA Cutaneous Esterases Skin Dermal Fibroblast NAD NAD+ NA->NAD Preiss-Handler Pathway Sirtuins Sirtuins (e.g., SIRT1) NAD->Sirtuins Activates PARPs PARPs NAD->PARPs Activates Modulation Modulation of Gene Expression Sirtuins->Modulation PARPs->Modulation

Figure 1: this compound Bioactivation and NAD+ Synthesis.

Impact on Dermal Fibroblast Gene Expression

While direct gene expression profiling of this compound on dermal fibroblasts is limited in public literature, the effects can be inferred from studies on NAD+ precursors like Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN), and the related molecule nicotine (B1678760). These studies demonstrate that modulating NAD+ levels or activating nicotinic pathways significantly alters the fibroblast transcriptome, particularly genes involved in ECM remodeling and cellular stress responses.

Modulation of Profibrotic Genes

Dermal fibroblasts are the primary producers of ECM proteins such as collagen and elastin.[4] The Transforming Growth Factor-beta (TGF-β) pathway is a master regulator of ECM synthesis and can lead to fibrosis when overactivated. Studies using the NAD+ precursor Nicotinamide Riboside (NR) show that increasing cellular NAD+ levels can attenuate TGF-β-induced profibrotic gene expression. This suggests a homeostatic role for NAD+, where it helps balance ECM production and prevent excessive fibrotic responses.

Gene Function Effect of NAD+ Precursor (NR) on TGF-β Induced Expression Reference
COL1A1Encodes Collagen Type I Alpha 1 Chain, the main structural protein of the dermis.Attenuated/Reduced
ACTA2 (α-SMA)Encodes Alpha-Smooth Muscle Actin, a marker for myofibroblast differentiation and fibrosis.Attenuated/Reduced

Table 1: Effects of NAD+ Precursors on Profibrotic Gene Expression in Dermal Fibroblasts.

Upregulation of ECM and Cell Cycle Genes (Comparative Data)

While distinct from the NAD+-mediated mechanism of this compound, studies on nicotine's direct interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) on fibroblasts also show significant upregulation of ECM genes. This highlights the general responsiveness of fibroblasts to nicotinic compounds. A 24-hour exposure to nicotine resulted in substantial increases in the mRNA levels of key dermal proteins and cell cycle regulators.

Gene / Protein Category Specific Genes / Markers Fold Increase in mRNA (approx.) Reference
Extracellular Matrix Collagen Type Iα1, ElastinUpregulated (specific fold-change not stated)
MMP-1 (Matrix Metalloproteinase-1)Upregulated (specific fold-change not stated)
Cell Cycle Regulators p21, Cyclin D1, Ki-67, PCNA1.9 to 28-fold
Apoptosis Regulators Bcl-2, Caspase 31.7 to 2-fold

Table 2: Quantitative Gene Expression Changes in Human Dermal Fibroblasts Treated with Nicotine (Note: Acts via nAChRs, a different mechanism than MN).

Key Signaling Pathways

The increase in cellular NAD+ initiated by this compound influences several interconnected signaling pathways that are crucial for fibroblast function and skin homeostasis.

NAD+-Dependent Sirtuin and PARP Activation

NAD+ serves as an essential substrate for sirtuins and PARPs, enzymes that regulate cellular responses to stress.

  • Sirtuins (e.g., SIRT1): These are NAD+-dependent deacetylases that play a key role in regulating inflammation, cellular senescence, and mitochondrial function. By activating sirtuins, increased NAD+ can help maintain cellular homeostasis and combat aging-related decline in fibroblast function.

  • PARPs: These enzymes are critical for DNA repair. By providing NAD+ as a substrate, this compound can support robust DNA repair mechanisms, protecting fibroblasts from genomic instability caused by environmental stressors like UV radiation.

Attenuation of TGF-β/Smad Signaling

The profibrotic effects of TGF-β are primarily mediated through the phosphorylation of Smad proteins, which then translocate to the nucleus and act as transcription factors for genes like COL1A1 and ACTA2. Research has shown that treatment with NAD+ precursors can reduce TGF-β-induced Smad-dependent transcriptional activity. This indicates that maintaining a healthy NAD+ pool helps fibroblasts resist excessive profibrotic stimulation, which is critical for preventing scar formation and skin fibrosis.

cluster_0 Inside Nucleus TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Smad p-Smad2/3 Receptor->Smad Smad_nuc p-Smad2/3 Smad->Smad_nuc Nucleus Nucleus Transcription Transcription of Profibrotic Genes (COL1A1, ACTA2) Smad_nuc->Transcription NAD Increased NAD+ (from this compound) Sirtuins Sirtuin Activity NAD->Sirtuins Sirtuins->Smad_nuc Inhibits/ Modulates

Figure 2: NAD+ Dependent Modulation of TGF-β Signaling in Fibroblasts.

Experimental Protocols

The following describes a generalized methodology for assessing the impact of this compound or its active metabolites on gene expression in human dermal fibroblasts in vitro.

Cell Culture and Treatment
  • Cell Seeding: Primary human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 6-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere for 24 hours at 37°C and 5% CO₂.

  • Starvation (Optional): To synchronize cells and reduce the effect of growth factors in serum, the medium is replaced with low-serum (e.g., 0.5% FBS) DMEM for 12-24 hours prior to treatment.

  • Treatment: The medium is replaced with fresh low-serum medium containing the test compound (e.g., this compound, Nicotinic Acid, or an NAD+ precursor) at various concentrations (e.g., 1 µM to 1 mM). A vehicle control (e.g., DMSO) is run in parallel. For profibrotic studies, cells may be co-treated with a stimulant like TGF-β1 (e.g., 10 ng/mL). The incubation period typically ranges from 24 to 72 hours.

RNA Isolation and Quantification
  • Cell Lysis: After incubation, the culture medium is aspirated, and cells are washed with phosphate-buffered saline (PBS). A lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate) is added directly to the wells to lyse the cells and stabilize the RNA.

  • RNA Extraction: Total RNA is isolated from the lysate using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction method, according to the manufacturer's protocol.

  • Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 ratio (typically ~2.0 for pure RNA). RNA integrity is verified using gel electrophoresis or a bioanalyzer.

Gene Expression Analysis (RT-qPCR)
  • Reverse Transcription: An equal amount of total RNA (e.g., 1 µg) from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Quantitative PCR (qPCR): The qPCR reaction is prepared using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for target genes (COL1A1, ACTA2, ELN, etc.) and a housekeeping gene for normalization (GAPDH, ACTB).

  • Data Analysis: The relative expression of target genes is calculated using the Delta-Delta Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene and comparing the treatment groups to the vehicle control.

A 1. Culture HDFs in 6-well plates B 2. Treat with This compound vs. Vehicle Control A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Lyse Cells & Isolate Total RNA C->D E 5. Reverse Transcription (RNA -> cDNA) D->E F 6. Perform qPCR with Gene-Specific Primers E->F G 7. Analyze Data (ΔΔCt) & Determine Relative Gene Expression F->G

References

The Role of Myristyl Nicotinate in Preventing Actinic Keratosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Actinic keratosis (AK) is a common precancerous skin lesion that arises from chronic exposure to ultraviolet (UV) radiation. The prevention of AK is a critical strategy in reducing the incidence of non-melanoma skin cancer. Myristyl Nicotinate (MN), a lipophilic derivative of nicotinic acid (niacin), has emerged as a promising agent in skin health and the mitigation of photodamage. This technical guide provides an in-depth analysis of the role of this compound in the potential prevention of actinic keratosis. It details the molecular mechanisms of action, summarizes the available quantitative data from clinical studies on photodamaged skin, and provides an overview of relevant experimental protocols. While direct clinical trial data on the specific endpoint of AK prevention with topical this compound is not yet available, a strong mechanistic rationale supports its potential efficacy.

Introduction to Actinic Keratosis and the Rationale for this compound

Actinic keratoses are characterized by the proliferation of atypical epidermal keratinocytes and are considered a primary precursor to squamous cell carcinoma. The pathogenesis of AK is intrinsically linked to UV-induced DNA damage, oxidative stress, and impaired cellular repair mechanisms.

This compound is a prodrug designed to deliver nicotinic acid into the skin without inducing the flushing effect commonly associated with oral niacin.[1] Upon topical application, it penetrates the epidermis and is hydrolyzed by cutaneous esterases to release nicotinic acid and myristyl alcohol.[1][2] The liberated nicotinic acid is then converted into Nicotinamide (B372718) Adenine Dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and DNA repair.[3] The rationale for using this compound in preventing AK is based on its ability to enhance cellular resilience to UV-induced damage through several key mechanisms:

  • Replenishment of Cellular Energy: UV radiation depletes cellular ATP levels, which are essential for DNA repair processes. By increasing NAD+ levels, this compound supports ATP production, providing the necessary energy for effective DNA damage repair.

  • Enhancement of DNA Repair: NAD+ is a substrate for Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the repair of DNA single-strand breaks.[4]

  • Improved Epidermal Differentiation and Barrier Function: this compound has been shown to improve the structural integrity of the skin, which may enhance its protective function against environmental aggressors like UV radiation.

Mechanism of Action of this compound

The biological effects of this compound are mediated through a cascade of molecular events that begin with its conversion to nicotinic acid and culmination in the modulation of key cellular processes.

Conversion to NAD+ and Activation of PARP-1

Following its delivery to the skin and conversion to nicotinic acid, this compound contributes to the cellular pool of NAD+. This is a critical step, as NAD+ is a vital substrate for PARP-1. In the presence of DNA damage, such as that induced by UV radiation, PARP-1 is activated and catalyzes the synthesis of poly (ADP-ribose) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.

MN This compound (Topical Application) NA Nicotinic Acid MN->NA Cutaneous Esterases NAD NAD+ NA->NAD Salvage Pathway PARP_active PARP-1 (active) NAD->PARP_active Substrate PARP PARP-1 (inactive) PARP->PARP_active Activation DNA_repair DNA Repair PARP_active->DNA_repair Facilitates DNA_damage UV-induced DNA Damage DNA_damage->PARP

This compound to NAD+ and PARP-1 Activation Pathway.
GPR109A Signaling and Epidermal Differentiation

Nicotinic acid is a ligand for the G-protein coupled receptor GPR109A (also known as HM74A), which is expressed in keratinocytes. Activation of GPR109A initiates a signaling cascade that is linked to the promotion of epidermal differentiation. This process is crucial for maintaining a healthy and functional skin barrier. Enhanced differentiation leads to a thicker stratum corneum and an improved barrier against external insults, including UV radiation. Studies have shown that this compound treatment increases the expression of key differentiation markers such as caspase-14 and filaggrin.

NA Nicotinic Acid GPR109A GPR109A Receptor (on Keratinocyte) NA->GPR109A Binds to Signaling Intracellular Signaling Cascade GPR109A->Signaling Activates Diff_Markers Increased Expression of Caspase-14, Filaggrin Signaling->Diff_Markers Differentiation Enhanced Epidermal Differentiation Diff_Markers->Differentiation Barrier Improved Skin Barrier Function Differentiation->Barrier

GPR109A-Mediated Epidermal Differentiation Pathway.

Quantitative Data from Clinical Studies

While clinical trials specifically investigating the effect of topical this compound on the prevention of actinic keratosis are not yet published, several studies have provided quantitative data on its positive effects on photodamaged skin, which is a direct precursor to AK development. The data from these studies provide a strong rationale for its potential in AK prevention.

Table 1: Effects of Topical this compound on Photodamaged Skin

ParameterTreatment GroupPlacebo GroupPercentage Change vs. PlaceboP-valueCitation
Epidermal Thickness IncreaseNo significant change~20% increaseP = 0.001
Stratum Corneum Thickness IncreaseNo significant change~70% increaseP = 0.0001
Transepidermal Water Loss (TEWL) DecreaseNo significant change~20% reductionP = 0.012 (cheeks), P = 0.017 (arms)
Skin Cell NAD+ Content IncreaseNo significant change25% increaseP = 0.001
Epidermal Renewal Rate IncreaseNo significant change6-11% increaseP = 0.003 to P = 0.001
Minimal Erythemal Dose (MED) IncreaseNo significant change8.9-10% increaseP = 0.07 to P = 0.05

In contrast, studies on oral nicotinamide (the amide form of niacin) have shown a direct effect on reducing actinic keratosis lesions.

Table 2: Efficacy of Oral Nicotinamide in Reducing Actinic Keratosis

StudyDosageDurationReduction in AK Lesion CountP-valueCitation
Chen et al. (2015)500 mg twice daily12 months11% reduction at 3 months<0.001
Mainville et al. (2022) - Meta-analysisVariousVariousSignificant reduction-

These findings with oral nicotinamide further support the hypothesis that increasing the availability of niacin derivatives in the skin can be an effective strategy for AK prevention.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the research of this compound and its effects on the skin.

Clinical Study Protocol for Assessing Effects on Photodamaged Skin

This protocol is a generalized representation based on methodologies from published studies.

cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase Recruitment Subject Recruitment (e.g., mild to moderate photodamage) Baseline Baseline Measurements - Epidermal/Stratum Corneum Thickness (Biopsy) - TEWL - Skin Cell NAD+ Levels - MED Recruitment->Baseline Randomization Randomization (Double-blind, placebo-controlled) Baseline->Randomization Application Topical Application (e.g., this compound cream vs. Placebo cream, once or twice daily for 8-12 weeks) Randomization->Application FollowUp Follow-up Measurements (Repeat baseline measurements at specified intervals) Application->FollowUp Analysis Data Analysis (Statistical comparison between treatment and placebo groups) FollowUp->Analysis

Generalized Clinical Trial Workflow.
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Subjects with clinical signs of photodamage.

  • Intervention: Topical application of a cream containing this compound to a designated skin area (e.g., face, forearm) for a specified duration (e.g., 12 weeks). A placebo cream is applied to a contralateral or control site.

  • Assessments:

    • Skin Biopsies: Punch biopsies are taken at baseline and at the end of the treatment period. These are then processed for histological analysis to measure epidermal and stratum corneum thickness. Immunohistochemistry can be performed to assess the expression of differentiation markers like caspase-14 and filaggrin.

    • Transepidermal Water Loss (TEWL): Measured using a Tewameter or similar device to assess skin barrier function. Measurements are taken in a controlled environment after an acclimatization period.

    • NAD+ Level Measurement: Skin tissue samples from biopsies are homogenized and NAD+ levels are quantified using high-performance liquid chromatography (HPLC) or LC-MS/MS.

    • Minimal Erythemal Dose (MED): Determined by exposing small areas of the skin to increasing doses of UV radiation and assessing the minimal dose required to induce erythema 24 hours later.

Immunohistochemistry for Epidermal Differentiation Markers

This protocol provides a general outline for the immunohistochemical staining of skin biopsy samples.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded skin biopsy sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Sections are incubated with a blocking solution (e.g., 5% normal goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-caspase-14 or anti-filaggrin).

  • Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody.

  • Detection: An avidin-biotin-peroxidase complex is applied, followed by a chromogen substrate (e.g., DAB) to visualize the antibody binding.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Analysis: The intensity and distribution of the staining are evaluated microscopically.

Conclusion and Future Directions

This compound presents a compelling, mechanistically-driven approach to the prevention of actinic keratosis. Its ability to enhance cellular NAD+ levels, thereby promoting DNA repair and improving epidermal differentiation and barrier function, directly counteracts the damaging effects of UV radiation that lead to the development of AK. While direct clinical evidence for the prevention of AK lesions with topical this compound is a critical next step for future research, the existing data from studies on photodamaged skin provide a strong foundation for its potential in this indication. Further clinical trials with AK lesion count as a primary endpoint are warranted to definitively establish the role of this compound in the chemoprevention of skin cancer.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

A Technical Guide to the Pharmacology of Myristyl Nicotinate in Skin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl Nicotinate (B505614) (MN), the tetradecyl ester of nicotinic acid, is a lipophilic derivative of niacin (Vitamin B3) designed for enhanced topical delivery into the skin.[1][2] As a prodrug, MN overcomes the limitations of direct nicotinic acid application, such as poor penetration and vasodilation-induced flushing.[3][4][5] It is enzymatically converted within the skin to its active form, nicotinic acid, which then participates in crucial cellular metabolic pathways. This guide provides a comprehensive overview of the pharmacology of Myristyl Nicotinate, detailing its mechanism of action, quantifiable effects on skin physiology, and the experimental protocols used to substantiate these findings. Its primary applications include improving skin barrier function, mitigating signs of photodamage, and reducing irritation from other topical therapies like retinoids.

Mechanism of Action

The pharmacological activity of this compound is predicated on its efficient delivery of nicotinic acid to the epidermis and subsequent conversion into nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and energy metabolism.

  • Penetration and Hydrolysis: Due to its lipophilic nature and low molecular weight (319.48 g/mol ), MN readily penetrates the stratum corneum. Within the epidermis, resident esterase enzymes hydrolyze the ester bond, releasing nicotinic acid and myristyl alcohol. This enzymatic conversion facilitates a slow, sustained release of nicotinic acid, thereby avoiding the bolus concentrations that trigger skin flushing.

  • Conversion to NAD+: Once released, nicotinic acid enters the keratinocytes and serves as a substrate for the synthesis of NAD+. Topical application of MN has been clinically shown to significantly increase the cellular NAD+ pool.

  • Downstream Cellular Effects: The elevation of intracellular NAD+ levels modulates several key cellular processes:

    • Enhanced Epidermal Differentiation: Increased NAD+ promotes the maturation of keratinocytes, a process critical for building a robust epidermal barrier. This is evidenced by increased expression of terminal differentiation markers such as caspase 14 and filaggrin.

    • Improved Barrier Function: A well-differentiated epidermis leads to a stronger, more resilient skin barrier, characterized by reduced transepidermal water loss (TEWL) and improved integrity.

    • Cellular Energy and Repair: As a critical coenzyme, NAD+ supports mitochondrial energy production and is a substrate for enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair.

The following diagram illustrates the metabolic and signaling pathway of this compound in the skin.

Myristyl_Nicotinate_Pathway This compound Metabolic and Signaling Pathway cluster_stratum_corneum Stratum Corneum cluster_epidermis Epidermis (Keratinocyte) cluster_effects Downstream Effects MN_ext This compound (MN) (Topical Application) MN_int This compound MN_ext->MN_int Penetration NA Nicotinic Acid (Niacin) MN_int->NA Hydrolysis Esterases Skin Esterases Esterases->MN_int NAD NAD+ NA->NAD Synthesis Diff ↑ Epidermal Differentiation NAD->Diff Barrier ↑ Skin Barrier Function NAD->Barrier Energy ↑ Cellular Energy & DNA Repair NAD->Energy

This compound Metabolic and Signaling Pathway

Quantifiable Pharmacological Effects

Clinical studies have demonstrated the statistically significant effects of this compound on various parameters of skin health and function. The data from these studies are summarized below.

Effects on Cellular Metabolism and Epidermal Structure

Treatment with this compound leads to measurable changes in skin cell NAD+ content and the thickness of epidermal layers, reflecting its role in promoting cellular metabolism and differentiation.

Parameter% Change vs. PlaceboP-ValueReference(s)
Skin Cell NAD+ Content+25%P = 0.001
Epidermal Thickness+~20%P = 0.001
Stratum Corneum Thickness+~70%P = 0.0001
Effects on Skin Barrier Function and Renewal

By enhancing epidermal structure, MN improves the skin's barrier integrity, leading to reduced water loss and accelerated turnover. It has also shown a modest photoprotective effect.

Parameter% Change vs. PlaceboP-ValueReference(s)
Transepidermal Water Loss (TEWL) - Cheek-~20%P = 0.012
Transepidermal Water Loss (TEWL) - Arm-~20%P = 0.017
Epidermal Renewal Rate (Study 1)+6%P = 0.003
Epidermal Renewal Rate (Study 2)+11%P = 0.001
Minimal Erythemal Dose (MED) (Study 1)+8.9%P = 0.07
Minimal Erythemal Dose (MED) (Study 2)+10%P = 0.05
Mitigation of Retinoid-Induced Side Effects

This compound has been studied as an adjunctive therapy with retinoic acid to counteract its known side effects of barrier disruption and irritation.

Parameter (with Retinoic Acid)ObservationP-ValueReference(s)
Stratum Corneum ThinningMN ameliorated the ~25% thinning caused by retinoic acid.P < 0.005
Transepidermal Water Loss (TEWL)MN protected against the ~45% increase caused by retinoic acid.P = 0.056
Temple LaxityMN improved effects on temple laxity compared to placebo.P = 0.01

Experimental Protocols

The quantitative data presented were derived from rigorously designed clinical trials. The following sections detail the methodologies employed in these key experiments.

Study Design for Efficacy in Photodamaged Skin
  • Design: Randomized, double-blind, placebo-controlled studies.

  • Subjects: Female participants with mild to moderate facial photodamage.

  • Treatment Protocol: Participants applied topical this compound cream or a placebo vehicle to the designated treatment area (e.g., face, forearms) once or twice daily for a period of 4 to 12 weeks. In some studies, a 1-month run-in period was used before the active treatment phase.

  • Controls: A placebo vehicle cream was applied to a contralateral site or used in a separate cohort of subjects. Participants often served as their own controls.

The general workflow for these clinical evaluations is depicted below.

Experimental_Workflow General Experimental Workflow for MN Clinical Trials cluster_setup Phase 1: Setup & Baseline cluster_treatment Phase 2: Treatment Period (4-12 weeks) cluster_analysis Phase 3: Endpoint Analysis Recruitment Subject Recruitment (e.g., Mild Photodamage) Consent Informed Consent Recruitment->Consent Randomization Randomization (MN vs. Placebo Arms) Consent->Randomization Baseline Baseline Measurements - Skin Biopsies - TEWL Readings - MED Assessment Randomization->Baseline Application Daily Topical Application (MN or Placebo) Baseline->Application Monitoring Adverse Event Monitoring Application->Monitoring Final_Measurements Final Measurements (Repeat Baseline Tests) Monitoring->Final_Measurements End of Study Data_Analysis Statistical Analysis (Paired & Unpaired Tests) Final_Measurements->Data_Analysis Conclusion Conclusion on Efficacy & Tolerability Data_Analysis->Conclusion

General Experimental Workflow for MN Clinical Trials
Measurement Protocols

  • Epidermal and Stratum Corneum Thickness: 2-mm punch biopsies were taken from treatment sites at baseline and at the end of the study. Samples were fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). Thickness was measured using calibrated digital microscopy.

  • Transepidermal Water Loss (TEWL): A servo-controlled evaporimeter was used to measure the rate of water vapor loss from the skin surface on the cheeks and arms. Measurements were taken after a 20-30 minute acclimatization period in a controlled environment.

  • Barrier Function Challenge (Tape Stripping): To assess barrier integrity, successive strips of adhesive tape were applied and removed from a test site. TEWL was measured after each strip to determine the rate of barrier disruption. A greater resistance to TEWL increase indicated a stronger barrier.

  • NAD+ Quantification: Epidermal tissue was obtained from skin biopsies. NAD+ was extracted and quantified using a sensitive enzymatic cycling assay.

  • Minimal Erythemal Dose (MED): Skin was exposed to a series of increasing doses of UVB radiation from a solar simulator. The MED was defined as the lowest dose of UV radiation that produced a perceptible, well-defined erythema 24 hours post-exposure.

  • Epidermal Renewal Rate: The rate of disappearance of dansyl chloride fluorescence from the skin surface was measured over time. Faster disappearance indicated a more rapid turnover of the stratum corneum.

Therapeutic Applications and Logical Framework

The primary therapeutic value of this compound lies in its ability to enhance the skin's natural barrier and mitigate damage. Its mechanism directly translates to clinical benefits, particularly in the management of photodamaged skin and as an adjunct to potentially irritating therapies.

The relationship between MN's mechanism and its clinical applications can be summarized as follows:

Logical_Framework Logical Framework of this compound Application cluster_mechanism Primary Pharmacological Action cluster_physio_effects Physiological Effects cluster_clinical_outcomes Clinical Outcomes & Applications MN Topical this compound Conversion Conversion to Nicotinic Acid MN->Conversion NAD_Inc Increase in Epidermal NAD+ Conversion->NAD_Inc Differentiation Enhanced Keratinocyte Differentiation NAD_Inc->Differentiation Barrier Improved Barrier Structure & Function Differentiation->Barrier TEWL Reduced TEWL & Improved Hydration Barrier->TEWL Photodamage Amelioration of Photodamage Signs Barrier->Photodamage Retinoid Mitigation of Retinoid Irritation Barrier->Retinoid Tolerance Improved Tolerability of Other Topicals Retinoid->Tolerance

Logical Framework of this compound Application

This compound has been found to be chemically compatible in formulations with several common dermatological drugs, including retinoic acid, hydrocortisone, triamcinolone (B434) acetonide, metronidazole, and ketoconazole, making it a feasible candidate for combination therapy development.

Conclusion

This compound is a well-tolerated and effective prodrug for the topical delivery of nicotinic acid. Its pharmacology is centered on its ability to significantly increase intracellular NAD+ levels within the epidermis. This elevation in NAD+ drives critical improvements in epidermal differentiation and structure, resulting in a quantifiable enhancement of skin barrier function. The clinical data robustly support its use for improving signs of photodamage, increasing skin resilience, and mitigating the barrier-disrupting side effects of other topical agents like retinoids. For drug development professionals, MN represents a valuable molecule for standalone barrier repair formulations and as a complementary ingredient in combination therapies for a variety of dermatological conditions involving an impaired skin barrier.

References

Methodological & Application

Application Note: Quantification of Myristyl Nicotinate in Dermatological Formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myristyl Nicotinate (B505614), an ester of nicotinic acid, is a key active ingredient in various dermatological and cosmetic formulations, valued for its role in improving the skin barrier function.[1][2][3] Accurate and precise quantification of Myristyl Nicotinate in these complex matrices is crucial for quality control, stability testing, and formulation development. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in cream-based formulations. The method is rapid, sensitive, and specific, allowing for the simultaneous monitoring of potential degradation products like nicotinic acid.[1][2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are optimized for the separation of the non-polar this compound from the highly polar nicotinic acid.

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent with UV Detector
Column C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15, v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 262 nm
Run Time < 10 minutes
Standard and Sample Preparation

2.1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.2. Sample Preparation from Cream Formulation

  • Accurately weigh approximately 1.0 g of the cream formulation into a 50 mL centrifuge tube.

  • Add 20 mL of the mobile phase to the tube.

  • Vortex for 5 minutes to disperse the cream and extract the this compound.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method has been validated for its linearity, precision, accuracy, and recovery.

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 97.0 - 101.2%
Limit of Quantification (LOQ) for Nicotinic Acid 0.01% in formulation

Experimental Workflows

The following diagrams illustrate the key processes in the quantification of this compound.

G Sample Preparation Workflow A Accurately weigh ~1.0 g of cream B Add 20 mL of mobile phase A->B C Vortex for 5 minutes B->C D Centrifuge at 4000 rpm for 15 min C->D E Filter supernatant (0.45 µm PTFE) D->E F Inject into HPLC E->F

Caption: Workflow for the extraction of this compound from a cream formulation.

G HPLC Analysis Workflow A Mobile Phase Reservoir (ACN:H2O:TFA) B HPLC Pump (1.0 mL/min) A->B C Autosampler (20 µL injection) B->C D C18 Column (30 °C) C->D E UV Detector (262 nm) D->E F Data Acquisition and Processing E->F

Caption: Schematic of the HPLC system and analytical process.

Signaling Pathway (Hypothetical)

While not a signaling pathway in the traditional biological sense, the following diagram illustrates the logical relationship of the analytical method in ensuring product quality.

G Analytical Quality Control Logic cluster_0 Formulation cluster_1 Analysis cluster_2 Quality Assessment A This compound Formulation B HPLC Quantification A->B C Impurity Profiling (Nicotinic Acid) A->C D Product Stability B->D E Dosage Accuracy B->E C->D

Caption: Logical flow from formulation analysis to quality assessment.

Conclusion

The presented RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound in dermatological and cosmetic formulations. The simple extraction procedure and rapid analysis time make it suitable for routine quality control and stability studies. The validation data demonstrates that the method is accurate, precise, and linear over a relevant concentration range. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the formulation and analysis of products containing this compound.

References

Protocol for Assessing Myristyl Nicotinate Skin Penetration Using Franz Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristyl Nicotinate, a lipophilic derivative of nicotinic acid (niacin), is a promising compound for topical applications, designed to deliver the benefits of niacin without the associated flushing effect.[1] Assessing its penetration through the skin is crucial for formulation development and efficacy studies. The Franz diffusion cell system is a widely accepted in vitro model for evaluating the percutaneous absorption of topical products.[2] This document provides a detailed protocol for assessing the skin penetration of this compound using Franz cells.

Data Presentation

Table 1: Representative In Vitro Skin Permeation Data for Methyl Nicotinate

ParameterValueUnitConditionsSource
Cumulative Permeation (24h) ~5% of applied doseHuman cadaver skin, solvent-deposited[1][3]
Permeability Coefficient (Kp) Varies significantly with vehiclecm/hHuman skin[3]
Flux (Jss) Dose-dependentµg/cm²/hHuman cadaver skin
Lag Time (t_lag) < 1hourHuman cadaver skin

Note: The permeation of this compound is expected to differ from Methyl Nicotinate due to its higher lipophilicity and molecular weight.

Experimental Protocols

This section details the methodology for conducting an in vitro skin permeation study of this compound using Franz diffusion cells.

1. Materials and Reagents

  • This compound (analytical grade)

  • Excised human or porcine skin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • Franz diffusion cells (with appropriate orifice diameter and receptor volume)

  • Water bath with circulator and heater

  • Magnetic stir plate and stir bars

  • Dermatome

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringes and needles for sampling

  • Standard laboratory glassware

2. Skin Membrane Preparation

  • Thaw frozen full-thickness human or porcine skin at room temperature.

  • Carefully remove any subcutaneous fat using a scalpel.

  • Dermatome the skin to a uniform thickness of approximately 200-400 µm.

  • Cut the dermatomed skin into sections large enough to be mounted on the Franz diffusion cells.

  • Visually inspect the skin sections for any imperfections (e.g., holes, scratches) that could compromise barrier integrity.

  • Equilibrate the skin sections in PBS for at least 30 minutes before mounting.

3. Franz Diffusion Cell Setup

  • Fill the receptor chamber of each Franz cell with a known volume of pre-warmed (32°C) and degassed PBS. Ensure no air bubbles are trapped beneath the skin.

  • Place a small magnetic stir bar in the receptor chamber.

  • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

  • Clamp the donor and receptor chambers together securely to prevent leakage.

  • Place the assembled Franz cells in a water bath maintained at a temperature that ensures a skin surface temperature of 32 ± 1°C.

  • Allow the system to equilibrate for at least 30 minutes.

4. Dosing and Sampling

  • Apply a precise amount of the this compound formulation (e.g., cream, gel, solution) to the surface of the skin in the donor chamber. For a finite dose, a typical application is 5-10 mg/cm².

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor solution through the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Store the collected samples at 4°C until analysis.

5. Sample Analysis (HPLC)

  • Prepare standard solutions of this compound and its primary metabolite, nicotinic acid, in PBS.

  • Develop and validate a reversed-phase HPLC method for the simultaneous quantification of this compound and nicotinic acid.

  • A typical mobile phase could be a mixture of acetonitrile and a phosphate (B84403) buffer, with UV detection at an appropriate wavelength (e.g., 261 nm).

  • Analyze the collected samples from the receptor fluid to determine the concentration of this compound and nicotinic acid that has permeated the skin.

6. Data Analysis

  • Calculate the cumulative amount of this compound and nicotinic acid permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

  • Plot the cumulative amount permeated versus time.

  • Determine the steady-state flux (Jss) from the linear portion of the curve.

  • Calculate the permeability coefficient (Kp) using the following equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

Visualizations

Signaling Pathway of this compound Metabolite (Nicotinic Acid)

This compound is a prodrug that is metabolized in the skin by esterases to release nicotinic acid. Nicotinic acid then stimulates the release of prostaglandin (B15479496) D2 (PGD2) from skin cells, which leads to vasodilation.

Myristyl_Nicotinate_Signaling MN This compound (Applied to skin) Skin Stratum Corneum MN->Skin Penetration Esterases Esterases MN->Esterases Metabolism Epidermis Viable Epidermis Skin->Epidermis NA Nicotinic Acid Esterases->NA SkinCells Skin Cells (e.g., Keratinocytes, Langerhans cells) NA->SkinCells Stimulation PGD2 Prostaglandin D2 (PGD2) SkinCells->PGD2 Release DP1 DP1 Receptor PGD2->DP1 Binding Vasodilation Vasodilation DP1->Vasodilation Activation

Caption: Metabolic conversion of this compound and subsequent signaling cascade leading to vasodilation.

Experimental Workflow for Franz Cell Assay

The following diagram outlines the key steps in the experimental workflow for assessing the skin penetration of this compound using Franz cells.

Franz_Cell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SkinPrep Skin Membrane Preparation CellSetup Franz Cell Setup & Equilibration SkinPrep->CellSetup Dosing Dosing of This compound CellSetup->Dosing Sampling Receptor Fluid Sampling Dosing->Sampling HPLC HPLC Analysis Sampling->HPLC DataAnalysis Data Analysis (Flux, Kp) HPLC->DataAnalysis

Caption: Step-by-step workflow for the in vitro skin penetration study using Franz diffusion cells.

References

Application Notes and Protocols for Formulating Stable Myristyl Nicotinate Creams for Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating stable topical creams containing Myristyl Nicotinate (B505614) (MN) for use in clinical trials. Adherence to these protocols is crucial to ensure product quality, stability, and, ultimately, patient safety and trial validity.

Introduction to Myristyl Nicotinate

This compound is the ester prodrug of nicotinic acid (niacin), designed for enhanced dermal penetration and to avoid the flushing associated with free nicotinic acid.[1][2][3][4] Upon topical application, it is converted to nicotinic acid within the epidermis, which is then converted to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD).[5] NAD plays a vital role in cellular redox reactions and DNA repair through the stimulation of poly(ADP-ribose) polymerase-1 (PARP-1), leading to enhanced skin barrier function and epidermal differentiation. The stability of MN formulations is paramount, as premature hydrolysis to nicotinic acid can lead to skin flushing, compromising the tolerability of the product.

Pre-formulation Studies

Before developing the final cream formulation, a thorough pre-formulation study is essential. This involves characterizing the physicochemical properties of this compound and its compatibility with various excipients.

2.1 Active Pharmaceutical Ingredient (API) Characterization:

  • Solubility: Determine the solubility of MN in a range of pharmaceutically acceptable solvents and oils. MN is an oil-soluble derivative of niacinamide.

  • Compatibility: Assess the compatibility of MN with commonly used topical excipients, including emulsifiers, emollients, stabilizers, and preservatives. MN has been found to be compatible with hydrocortisone, triamcinolone (B434) acetonide, metronidazole, and ketoconazole.

Formulation Development

The goal is to develop a physically and chemically stable oil-in-water (o/w) emulsion cream that provides a suitable vehicle for the delivery of this compound to the skin.

3.1 Excipient Selection:

  • Oil Phase: Select appropriate emollients and lipids that can solubilize this compound.

  • Aqueous Phase: Utilize purified water and humectants like propylene (B89431) glycol or glycerin.

  • Emulsifiers: A combination of emulsifiers is often necessary to achieve a stable emulsion with the desired droplet size.

  • Thickening Agents: To achieve the desired viscosity and consistency.

  • Preservatives: To prevent microbial growth.

  • Antioxidants and Chelating Agents: To prevent oxidative degradation of the API and excipients.

3.2 Example Cream Formulation:

IngredientFunctionConcentration (% w/w)
This compoundActive Pharmaceutical Ingredient5.0
Propylene GlycolSolvent, Humectant10.0
Stearyl AlcoholThickening Agent, Emollient8.0
White PetrolatumEmollient, Occlusive15.0
Cetyl AlcoholThickening Agent, Emollient2.0
Sodium Lauryl SulfateEmulsifier1.0
MethylparabenPreservative0.1
PropylparabenPreservative0.05
Purified WaterVehicleq.s. to 100

Note: This is an example formulation and may require optimization.

Manufacturing Protocol

  • Preparation of the Aqueous Phase: In a suitable vessel, dissolve the water-soluble ingredients (e.g., propylene glycol, preservatives) in purified water and heat to 70-75°C.

  • Preparation of the Oil Phase: In a separate vessel, melt the oil-soluble ingredients (e.g., this compound, stearyl alcohol, white petrolatum, cetyl alcohol) and heat to 70-75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase with continuous homogenization to form a uniform emulsion.

  • Cooling: Cool the emulsion to room temperature with gentle mixing.

  • Final Adjustments: Adjust the pH if necessary and add any temperature-sensitive ingredients.

  • Packaging: Package the cream in inert, airtight containers and store protected from light.

Quality Control and Stability Testing

Rigorous quality control and stability testing are mandatory to ensure the safety and efficacy of the formulation throughout its shelf life, in accordance with ICH guidelines.

5.1 Physical Stability Testing:

ParameterMethodAcceptance Criteria
Appearance Visual InspectionHomogeneous, white to off-white cream
Color Visual InspectionNo significant change in color
Odor Olfactory AssessmentNo development of off-odors
pH pH meterWithin the specified range (typically 4.5-6.5)
Viscosity ViscometerNo significant change from the initial value
Phase Separation Centrifugation, Freeze-Thaw CyclesNo evidence of phase separation or creaming
Particle Size Microscopy, Particle Size AnalyzerUniform droplet size distribution

5.2 Chemical Stability Testing:

The primary chemical stability concern is the hydrolysis of this compound to nicotinic acid. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required.

5.2.1 HPLC Method for this compound and Nicotinic Acid:

A reversed-phase HPLC method can be used for the simultaneous determination of this compound and its primary degradant, nicotinic acid.

ParameterThis compound AnalysisNicotinic Acid Analysis
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15)Methanol:0.05 M Phosphate Buffer, pH 3.0 (20:80)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 262 nmUV at 262 nm
Injection Volume 20 µL20 µL

5.2.2 Stability Data Summary:

Stability studies have shown that well-formulated this compound creams can be stable at room temperature for up to 3 years, with less than 0.05% conversion to nicotinic acid.

Storage ConditionDurationThis compound Assay (% of initial)Nicotinic Acid Content (%)
25°C / 60% RH36 Months98.5 - 101.0< 0.05
40°C / 75% RH6 Months97.0 - 100.5< 0.10

5.3 Analytical Method Validation:

The HPLC method should be validated according to ICH guidelines for linearity, precision, accuracy, and specificity.

Validation ParameterResult
Linearity (r²) > 0.999
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 97.0 - 101.2%
Limit of Quantitation (LOQ) for Nicotinic Acid 0.01%

Visualization of Pathways and Workflows

6.1 Signaling Pathway of this compound in Skin

Myristyl_Nicotinate_Pathway cluster_epidermis Epidermis MN This compound (Topical Application) NA Nicotinic Acid MN->NA Esterase Cleavage NAD NAD+ NA->NAD Cellular Conversion PARP1 PARP-1 Activation NAD->PARP1 Differentiation Epidermal Differentiation NAD->Differentiation Repair DNA Repair PARP1->Repair Barrier Strengthened Skin Barrier Differentiation->Barrier

Caption: Cellular mechanism of topically applied this compound.

6.2 Experimental Workflow for Cream Formulation and Stability Testing

Formulation_Workflow cluster_formulation Formulation Development cluster_testing Quality Control & Stability Testing Preformulation Pre-formulation Studies (Solubility, Compatibility) ExcipientSelection Excipient Selection Preformulation->ExcipientSelection Prototype Prototype Formulation ExcipientSelection->Prototype Manufacturing Scale-up Manufacturing Prototype->Manufacturing Physical Physical Stability Testing (pH, Viscosity, Appearance) Manufacturing->Physical Chemical Chemical Stability Testing (HPLC for MN and Nicotinic Acid) Manufacturing->Chemical Microbial Microbial Limit Testing Manufacturing->Microbial Release Clinical Trial Material Release Physical->Release Chemical->Release Microbial->Release

Caption: Workflow for this compound cream development and testing.

References

Application Notes and Protocols for Measuring Increased NAD+ Levels in Skin After Myristyl Nicotinate Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the accurate measurement of increased nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels in human skin tissue following the topical application of Myristyl Nicotinate. This compound, a lipophilic derivative of nicotinic acid, serves as a prodrug that effectively delivers nicotinic acid into the skin, where it is subsequently converted into NAD+. This document outlines the underlying signaling pathway, detailed protocols for quantifying NAD+ using various analytical techniques, and a summary of expected quantitative outcomes based on existing studies. The provided methodologies are intended to assist researchers in pharmacology, dermatology, and cosmetic science in assessing the efficacy of this compound and similar compounds in modulating skin NAD+ metabolism.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions and as a substrate for various enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs). The age-related decline in NAD+ levels has been linked to various signs of skin aging. This compound is designed to counteract this decline by delivering nicotinic acid, a precursor to NAD+, directly to the skin. Upon penetration into the epidermis, this compound is enzymatically cleaved to release nicotinic acid, which then enters the NAD+ salvage pathway, leading to a localized increase in NAD+ concentrations. Studies have shown that topical application of this compound can increase NAD+ levels in the skin by approximately 25% to 125%.[1][2] This increase in NAD+ is associated with improvements in skin barrier function, epidermal thickness, and other markers of skin health.

Signaling Pathway of this compound in Skin

This compound's mechanism of action begins with its passive diffusion through the stratum corneum due to its lipophilic nature. Within the viable epidermis, esterases hydrolyze this compound into nicotinic acid and myristyl alcohol. Nicotinic acid then activates the G-protein coupled receptor 109A (GPR109A), which is expressed in keratinocytes and Langerhans cells. This interaction can trigger downstream signaling cascades. Subsequently, nicotinic acid is converted to nicotinamide adenine dinucleotide (NAD+) through the Preiss-Handler pathway.

Myristyl_Nicotinate_Pathway cluster_stratum_corneum Stratum Corneum cluster_epidermis Epidermis This compound (Topical Application) This compound (Topical Application) This compound This compound This compound (Topical Application)->this compound Esterases Esterases This compound->Esterases Nicotinic Acid Nicotinic Acid Esterases->Nicotinic Acid Myristyl Alcohol Myristyl Alcohol Esterases->Myristyl Alcohol GPR109A Receptor GPR109A Receptor Nicotinic Acid->GPR109A Receptor Preiss-Handler Pathway Preiss-Handler Pathway Nicotinic Acid->Preiss-Handler Pathway Signaling Cascade Signaling Cascade GPR109A Receptor->Signaling Cascade NAD+ NAD+ Preiss-Handler Pathway->NAD+ Improved Skin Barrier Function Improved Skin Barrier Function NAD+->Improved Skin Barrier Function

This compound metabolism and signaling in the skin.

Data Presentation: Quantitative Increase in Skin NAD+

The following table summarizes the reported increases in skin NAD+ levels following the application of this compound in human subjects.

Study ReferenceConcentration of this compoundDuration of TreatmentMethod of NAD+ MeasurementPercentage Increase in NAD+ (Mean)
Jacobson et al., 2007[2]Not specified8 weeksEnzymatic Cycling Assay25%
Grant et al., 2020[1]1-5%8-18 weeksNot specified~125%

Experimental Protocols

This section provides detailed protocols for the extraction and quantification of NAD+ from human skin biopsies.

Skin Biopsy Collection and Processing

Objective: To obtain and process skin biopsies for subsequent NAD+ extraction.

Materials:

  • 2-4 mm punch biopsy tool

  • Sterile saline solution

  • Liquid nitrogen

  • Cryogenic vials

  • Homogenizer (e.g., Bead beater or Dounce homogenizer)

  • Chilled 1X Phosphate-Buffered Saline (PBS)

Protocol:

  • After obtaining informed consent, collect a 2-4 mm full-thickness punch biopsy from the treated and a control (vehicle-treated) skin area.

  • Immediately rinse the biopsy with ice-cold sterile saline to remove any superficial contaminants.

  • Snap-freeze the biopsy in liquid nitrogen.

  • Store the frozen biopsy at -80°C in a cryogenic vial until analysis.

  • For homogenization, weigh the frozen tissue and place it in a pre-chilled tube containing ice-cold PBS or an appropriate extraction buffer.

  • Homogenize the tissue on ice until no visible tissue fragments remain. The homogenization method may vary depending on the subsequent NAD+ quantification technique.

Biopsy_Workflow A 1. Punch Biopsy Collection (2-4 mm) B 2. Rinse with Ice-Cold Saline A->B C 3. Snap-Freeze in Liquid Nitrogen B->C D 4. Store at -80°C C->D E 5. Weigh and Homogenize on Ice D->E F Proceed to NAD+ Extraction E->F

Workflow for skin biopsy collection and processing.
NAD+ Quantification Methods

Three common methods for quantifying NAD+ levels in biological samples are presented below. The choice of method will depend on the available equipment, desired sensitivity, and throughput.

Objective: To separate and quantify NAD+ from other cellular components based on its physicochemical properties.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Perchloric acid (PCA)

  • Potassium carbonate (K2CO3)

  • Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer (pH 6.0)

  • Mobile Phase B: 100% Acetonitrile

  • NAD+ standard solution

Protocol:

  • NAD+ Extraction:

    • To the skin homogenate, add an equal volume of ice-cold 0.6 M perchloric acid.

    • Vortex vigorously and incubate on ice for 15 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (acid-soluble fraction).

    • Neutralize the supernatant by adding 3 M K2CO3 until the pH reaches 6.0-7.0.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.

    • The resulting supernatant contains the NAD+ and is ready for HPLC analysis.

  • HPLC Analysis:

    • Set the UV detector to 260 nm.

    • Equilibrate the C18 column with 98% Mobile Phase A and 2% Mobile Phase B.

    • Inject 20-50 µL of the extracted sample.

    • Elute NAD+ using a gradient of Mobile Phase B (e.g., 2% to 20% over 20 minutes).

    • Identify the NAD+ peak by comparing its retention time to that of the NAD+ standard.

    • Quantify the NAD+ concentration by integrating the peak area and comparing it to a standard curve generated from known concentrations of the NAD+ standard.

    • Normalize the NAD+ concentration to the initial tissue weight or total protein content of the homogenate.

Objective: To provide a highly sensitive and specific quantification of NAD+ based on its mass-to-charge ratio.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 or HILIC column

  • Extraction solvent (e.g., 80% methanol)

  • NAD+ standard and stable isotope-labeled internal standard (e.g., ¹³C₅-NAD+)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Protocol:

  • NAD+ Extraction:

    • To the skin homogenate, add 4 volumes of ice-cold 80% methanol (B129727) containing the internal standard.

    • Vortex and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of Mobile Phase A.

  • LC-MS/MS Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a small volume (e.g., 5-10 µL) of the reconstituted extract.

    • Separate NAD+ from other metabolites using a suitable gradient of Mobile Phase B.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for NAD+ (e.g., m/z 664.1 → 428.1) and the internal standard.

    • Quantify NAD+ by calculating the ratio of the peak area of endogenous NAD+ to the peak area of the internal standard and comparing this to a standard curve.

    • Normalize the NAD+ concentration to the initial tissue weight or total protein content.

Objective: To quantify NAD+ through an enzyme-coupled reaction that generates a colored or fluorescent product.

Materials:

  • Microplate reader (colorimetric or fluorometric)

  • NAD+/NADH Assay Kit (commercially available kits are recommended)

  • Extraction Buffer (provided in the kit or prepared as per manufacturer's instructions)

  • Alcohol dehydrogenase

  • Diaphorase

  • Resazurin (for fluorescent assays) or WST-8/MTT (for colorimetric assays)

  • NAD+ standard

Protocol:

  • NAD+ Extraction:

    • Follow the extraction protocol provided with the commercial assay kit. Typically, this involves homogenizing the skin biopsy in an acidic extraction buffer to preserve NAD+ while degrading NADH.

    • Neutralize the extract with a basic buffer as per the kit's instructions.

  • Assay Procedure:

    • Prepare a standard curve using the provided NAD+ standard.

    • In a 96-well plate, add the extracted samples and standards to separate wells.

    • Prepare the cycling enzyme mixture according to the kit's protocol. This typically contains alcohol dehydrogenase, a substrate (e.g., ethanol), and a detection reagent.

    • Add the cycling enzyme mixture to all wells.

    • Incubate the plate at room temperature or 37°C for the time specified in the protocol (e.g., 30-60 minutes).

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the NAD+ concentration in the samples by comparing their readings to the standard curve.

    • Normalize the results to the initial tissue weight or protein concentration.

Assay_Comparison cluster_hplc HPLC cluster_lcms LC-MS/MS cluster_enzymatic Enzymatic Cycling Assay A Principle: Separation by Polarity Detection: UV Absorbance B Pros: Good for quantification Cons: Moderate sensitivity C Principle: Separation by Polarity, Detection by Mass Detection: Mass Spectrometry D Pros: High sensitivity and specificity Cons: Requires specialized equipment E Principle: Enzyme-coupled color/fluorescence generation Detection: Plate Reader F Pros: High throughput, easy to use Cons: Potential for interference NAD+ Quantification Methods NAD+ Quantification Methods NAD+ Quantification Methods->A NAD+ Quantification Methods->C NAD+ Quantification Methods->E

Comparison of NAD+ quantification methods.

Conclusion

The protocols and information provided in these application notes offer a robust framework for researchers to investigate the effects of topically applied this compound on skin NAD+ levels. The choice of analytical method will depend on the specific research question and available resources. Accurate and reliable measurement of NAD+ is crucial for substantiating the biochemical efficacy of this compound and for the development of novel dermatological products aimed at modulating skin metabolism and combating the signs of aging.

References

Application Notes and Protocols for Myristyl Nicotinate in Combination Therapy for Photodamaged Skin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodamage, the result of prolonged exposure to ultraviolet (UV) radiation, manifests as fine and coarse wrinkles, hyperpigmentation, and reduced skin elasticity. Myristyl nicotinate (B505614), a lipophilic derivative of niacin (vitamin B3), has emerged as a promising agent in dermatology for its ability to enhance skin barrier function and mitigate the signs of photoaging. Upon topical application, it is converted to nicotinic acid, which in turn is converted to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). NAD+ is a crucial coenzyme in cellular metabolism and a substrate for enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair.[1][2][3] This document provides detailed application notes and protocols for the use of myristyl nicotinate in combination therapies for photodamaged skin, with a focus on its synergistic effects with retinoic acid. While this compound has been shown to be compatible with hydroquinone (B1673460), clinical data on their combined efficacy for photodamage is not yet available.[4]

This compound and Retinoic Acid Combination Therapy

The combination of this compound and retinoic acid has been clinically studied to improve the tolerability and efficacy of retinoic acid in treating facial photodamage. This compound helps to counteract the barrier-disrupting side effects of retinoids, such as increased transepidermal water loss (TEWL) and stratum corneum thinning.[5]

Quantitative Data Summary

A double-blind, placebo-controlled pilot study provides key quantitative insights into this combination therapy.

ParameterRetinoic Acid Therapy Alone (vs. Baseline)This compound + Retinoic Acid Therapy (vs. Placebo + Retinoic Acid)
Stratum Corneum Thickness ~25% thinning (P = 0.006)Ameliorated thinning (P < 0.005)
Transepidermal Water Loss (TEWL) ~45% increase (P = 0.001)Protected against increase (P = 0.056)
Temple Laxity -Improved (P = 0.01)
Overall Clinical Improvement Statistically significant (P < 0.05)No interference with improvement
Experimental Protocol: this compound and Retinoic Acid for Facial Photodamage

This protocol is based on a double-blind, placebo-controlled pilot study in female subjects with mild to moderate facial photodamage.

1. Subject Selection:

  • Inclusion Criteria: Female subjects with mild to moderate facial photodamage.

2. Study Design:

  • Phase 1 (Run-in Period - 1 month):

    • Subjects are randomly assigned to one of two groups:

      • Group A: Application of a placebo cream.

      • Group B: Application of a 5% this compound cream.

    • Both groups apply the assigned cream to the entire face twice daily after cleansing.

  • Phase 2 (Combination Therapy - 3 months):

    • All subjects from both groups initiate nightly application of a 0.025% retinoic acid formulation.

    • Subjects continue to apply their assigned cream (placebo or this compound) twice daily. The retinoic acid is applied in the evening immediately following the application of the assigned cream.

    • All subjects are provided with a mild liquid cleanser and sunscreen for use throughout the study.

3. Assessment Methods:

  • Skin Biopsies: To analyze changes in stratum corneum and epidermal thickness, as well as cellular markers like Ki67 and loricrin.

  • Transepidermal Water Loss (TEWL): Measured to assess skin barrier function.

  • Clinical Grading: Performed by a dermatologist to evaluate changes in photodamage parameters (e.g., wrinkles, hyperpigmentation, laxity).

  • Tolerability Assessment: Recording of side effects such as erythema, scaling, and irritation.

4. Expected Outcomes:

  • The this compound group is expected to show improved tolerability to retinoic acid, with reduced side effects.

  • This compound is expected to mitigate the retinoic acid-induced increase in TEWL and thinning of the stratum corneum.

  • Clinical efficacy of retinoic acid in improving photodamage is maintained or potentially enhanced in the this compound group.

Signaling Pathway and Experimental Workflow Diagrams

Myristyl_Nicotinate_Mechanism cluster_skin Epidermis cluster_cellular Keratinocyte cluster_barrier Skin Barrier Function MN This compound (Topical Application) NA Nicotinic Acid MN->NA Esterases NAD NAD+ NA->NAD Cellular Conversion PARP1 PARP-1 NAD->PARP1 Substrate Barrier Enhanced Epidermal Differentiation & Barrier NAD->Barrier Enhances DNA_Repair DNA Repair PARP1->DNA_Repair Promotes DNA_Damage Photodamage (UV-induced DNA Damage) DNA_Damage->PARP1 Activation

Caption: Mechanism of this compound in Skin.

Experimental_Workflow cluster_screening Screening & Baseline cluster_phase1 Phase 1: Run-in (4 Weeks) cluster_phase2 Phase 2: Combination Therapy (12 Weeks) cluster_analysis Follow-up & Analysis Recruitment Recruit Subjects (Mild-to-Moderate Photodamage) Baseline Baseline Assessments (Biopsy, TEWL, Clinical Grading) Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Placebo Cream (Twice Daily) Randomization->Group_A Group_B Group B: 5% this compound Cream (Twice Daily) Randomization->Group_B RA_Intro Introduce 0.025% Retinoic Acid (Once Daily, Evening) Continuation_A Continue Placebo Cream RA_Intro->Continuation_A Continuation_B Continue this compound Cream RA_Intro->Continuation_B FollowUp Follow-up Assessments (Biopsy, TEWL, Clinical Grading, Tolerability) Continuation_A->FollowUp Continuation_B->FollowUp Analysis Data Analysis & Comparison FollowUp->Analysis

Caption: Clinical Trial Workflow.

This compound and Hydroquinone Combination Therapy

While this compound has been found to be chemically compatible and photocompatible with hydroquinone, there is a lack of published clinical studies evaluating the efficacy and safety of their combined use for treating photodamage-induced hyperpigmentation. Hydroquinone is a well-established tyrosinase inhibitor used for skin lightening.

Hypothetical Protocol and Considerations for Future Research

Based on the known properties of both compounds, a potential clinical trial could be designed as follows:

1. Study Objective: To evaluate the efficacy and tolerability of a combination of this compound and hydroquinone for the treatment of facial hyperpigmentation associated with photodamage.

2. Study Design: A randomized, double-blind, controlled trial.

  • Group 1: Vehicle cream (placebo).

  • Group 2: Hydroquinone (e.g., 4%) cream.

  • Group 3: this compound (e.g., 5%) cream.

  • Group 4: Combination cream with hydroquinone (e.g., 4%) and this compound (e.g., 5%).

3. Treatment Regimen: Twice-daily application for 12-16 weeks, with mandatory use of a broad-spectrum sunscreen.

4. Efficacy Assessments:

  • Primary Endpoint: Change in Melasma Area and Severity Index (MASI) or a similar hyperpigmentation scale.

  • Secondary Endpoints:

    • Instrumental measurement of skin color (e.g., colorimetry).

    • Investigator's Global Assessment (IGA) of improvement.

    • Patient satisfaction questionnaires.

    • TEWL measurements to assess barrier function.

5. Rationale for Combination:

  • This compound's barrier-enhancing properties could potentially reduce the irritation sometimes associated with hydroquinone use.

  • The multimodal approach of inhibiting melanin (B1238610) production (hydroquinone) and improving overall skin health and resilience (this compound) could lead to enhanced and more sustainable results.

Conclusion

The combination of this compound with retinoic acid is a well-documented and effective strategy for treating photodamaged skin, primarily by improving the tolerability of retinoid therapy without compromising its efficacy. The available data strongly support the use of this compound to mitigate the barrier-disrupting effects of retinoic acid. While the combination of this compound and hydroquinone is theoretically promising for addressing hyperpigmentation, further clinical research is necessary to establish its clinical efficacy and safety profile. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working on advanced therapies for photodamaged skin.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Myristyl Nicotinate Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Myristyl Nicotinate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this lipophilic compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (MN) is the tetradecyl ester of nicotinic acid (Niacin/Vitamin B3).[1][2] It is a lipophilic, oil-soluble derivative designed for topical delivery to the skin.[1][2][3] Its structure allows it to penetrate the skin's lipid barrier where it is then converted by enzymes into its active form, nicotinic acid. This enzymatic conversion provides a slow release of nicotinic acid, which helps to avoid the skin flushing (vasodilation) commonly associated with direct topical application of niacin.

The primary challenge is its extremely low water solubility (estimated at 0.009464 mg/L at 25°C), making it difficult to incorporate into aqueous-based formulations like gels, serums, or certain types of lotions and creams without specialized techniques.

Q2: What is the mechanism of action of this compound in the skin?

A2: Once this compound penetrates the epidermis, it is hydrolyzed by skin esterases, releasing nicotinic acid and myristyl alcohol. The released nicotinic acid is then converted within skin cells to Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is a vital coenzyme that plays a crucial role in cellular energy metabolism, DNA repair, and signaling pathways that strengthen the skin barrier and enhance cell turnover.

Q3: Can I simply heat the aqueous solution to dissolve this compound?

A3: While this compound has a melting point of approximately 45-50°C and requires heating to be incorporated into the oil phase of emulsions, simply heating it in water is ineffective and not recommended. Due to its lipophilic nature, it will not dissolve in water even with heat and will separate out upon cooling. Furthermore, prolonged exposure to high temperatures (above 60°C) should be avoided to prevent potential degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Solution is cloudy or has visible particles after mixing. Incomplete dissolution due to the lipophilic nature of this compound.This compound is practically insoluble in water. Use a co-solvent system, create a microemulsion, or use a surfactant-based system to achieve a clear solution. Refer to the protocols below.
The compound precipitates out of the solution over time. The formulation is unstable, or the saturation limit in the chosen solvent system has been exceeded.Increase the concentration of the co-solvent or solubilizing agent (e.g., surfactant). Ensure the pH of the formulation is within the stable range for this compound (pH 4.5 - 7.0). For emulsions, ensure proper homogenization.
The final formulation is too viscous or has a poor texture. High concentration of certain co-solvents (like glycols) or surfactants.Optimize the concentration of excipients. A combination of solubilizers might be effective at lower individual concentrations. For example, combine a co-solvent with a non-ionic surfactant.
Skin irritation is observed in preliminary tests. The solvent system (e.g., high concentration of ethanol (B145695) or DMSO) or surfactant used may be irritating.Select biocompatible solvents like Propylene Glycol or PEG 400 at appropriate concentrations. Use mild, non-ionic surfactants. It's important to note that this compound itself was designed to be non-irritating.

Solubilization Strategies & Data

This compound is an oil-soluble compound. Effective solubilization in aqueous systems requires moving beyond simple dissolution and employing formulation strategies. Below are common approaches and relevant solubility data.

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Notes
Water ~0.009464 mg/L (Estimated) Practically Insoluble
DMSO 15 mg/mL / 9.62 mg/mL High solubility, but may not be ideal for all dermatological applications due to potential for irritation.
Propylene Glycol (PG) Miscible A common, effective, and skin-compatible co-solvent used in topical formulations.
Ethanol (95%) Miscible Effective co-solvent, but can be drying to the skin at high concentrations.

| Glycerin | Miscible | Can be used as a co-solvent and humectant. |

Table 2: Suggested Solubilization Approaches

Technique Description Key Excipients Considerations
Co-Solvency Blending water with a miscible organic solvent to increase the solubility of a lipophilic drug. Propylene Glycol, PEG 400, Ethanol, Glycerin. Simple and effective. The final concentration of the co-solvent must be carefully selected to ensure skin compatibility and avoid irritation.
Microemulsions Optically clear, thermodynamically stable dispersions of oil and water stabilized by a surfactant and co-surfactant. Non-ionic surfactants (e.g., Tween 80, Polysorbates), Oils (as the internal phase), Co-surfactants (e.g., Propylene Glycol). Excellent for achieving high drug loading and enhancing skin penetration. Requires careful formulation development to find the right ratio of components.

| Micellar Solubilization | Using surfactants at a concentration above their critical micelle concentration (CMC) to form micelles that encapsulate the lipophilic drug. | Non-ionic surfactants (e.g., Tween 80, Cremophor EL). | Can create clear solutions. The choice and concentration of surfactant are critical to avoid skin irritation. |

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Co-Solvent System

This protocol aims to prepare a 1% (10 mg/mL) this compound solution in an aqueous base using Propylene Glycol (PG) as a co-solvent.

  • Preparation:

    • Accurately weigh 1.0 g of this compound powder.

    • Measure 40.0 mL of Propylene Glycol.

    • Prepare 59.0 mL of purified water.

  • Dissolution:

    • In a sterile glass beaker, add the 1.0 g of this compound to the 40.0 mL of Propylene Glycol.

    • Place the beaker on a magnetic stirrer and stir at a moderate speed (e.g., 300 rpm) at room temperature. Gentle warming to 35-40°C can aid dissolution.

    • Continue stirring until the this compound is fully dissolved and the solution is clear. This may take 15-30 minutes.

  • Final Formulation:

    • Slowly add the 59.0 mL of purified water to the PG/Myristyl Nicotinate solution while continuing to stir.

    • Stir for an additional 10 minutes to ensure a homogenous final solution of 100 mL.

    • The final concentration will be 1% this compound in a 40% PG aqueous solution.

Protocol 2: Preparation of an Oil-in-Water (O/W) Microemulsion

This protocol provides a general guideline for formulating this compound into a microemulsion, a technique shown to be effective for its transdermal delivery.

  • Phase Preparation:

    • Oil Phase: In a beaker, dissolve the desired amount of this compound (e.g., 2% w/w) in a suitable carrier oil (e.g., Caprylic/Capric Triglyceride) at a 1:5 ratio (MN:Oil).

    • Aqueous Phase: In a separate beaker, add purified water.

    • Surfactant/Co-surfactant (S/CoS) Mixture: Prepare a mixture of a non-ionic surfactant (e.g., Tween 80) and a co-surfactant (e.g., Propylene Glycol) at a specific ratio (e.g., 2:1 or 3:1).

  • Emulsification:

    • Slowly add the Oil Phase to the S/CoS mixture with constant stirring.

    • This creates the "oily" pre-concentrate.

  • Titration:

    • Place the oily pre-concentrate on a magnetic stirrer.

    • Slowly titrate (add dropwise) the Aqueous Phase into the oily mixture.

    • Observe the solution for clarity. The point at which the solution becomes clear and transparent indicates the formation of a microemulsion.

  • Optimization:

    • The exact ratios of Oil, Water, and S/CoS mixture need to be determined experimentally by constructing a pseudo-ternary phase diagram to identify the microemulsion region for your specific components.

Visualized Workflows and Pathways

Solubilization_Workflow start Start: Solubilize This compound (MN) q_solvent Is an organic co-solvent (e.g., PG, Ethanol) acceptable for the final application? start->q_solvent protocol1 Follow Protocol 1: Co-Solvent System q_solvent->protocol1 Yes q_emulsion Is a multi-phase system (emulsion) acceptable? q_solvent->q_emulsion No end_success Achieved Solubilization protocol1->end_success protocol2 Follow Protocol 2: Microemulsion Formulation q_emulsion->protocol2 Yes surfactant_system Consider Micellar Solubilization using non-ionic surfactants (e.g., Tween 80) q_emulsion->surfactant_system No protocol2->end_success surfactant_system->end_success end_fail Re-evaluate formulation strategy. Consider alternative delivery systems (e.g., liposomes, solid lipid nanoparticles). surfactant_system->end_fail If clarity not achieved

Caption: Decision workflow for selecting a this compound solubilization method.

MN_Pathway cluster_skin Epidermis MN This compound (Topical Application) Hydrolysis Hydrolysis by Skin Esterases MN->Hydrolysis NA Nicotinic Acid (Niacin) Hydrolysis->NA NAD_Synth NAD+ Salvage Pathway NA->NAD_Synth NAD NAD+ NAD_Synth->NAD Effects Cellular Effects: - Enhanced DNA Repair - Improved Barrier Function - Increased Cell Turnover NAD->Effects

References

Technical Support Center: Formulation Strategies for Myristyl Nicotinate Cream

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Myristyl Nicotinate in cream formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in a cream formulation?

A1: The primary degradation pathway for this compound, an ester, is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of its parent compounds: myristyl alcohol and nicotinic acid.[1] The presence of even small amounts of free nicotinic acid can lead to undesirable skin flushing, making the stability of the formulation crucial for product tolerability.[1][2]

Q2: What are the key factors that influence the rate of this compound hydrolysis in a cream?

A2: The rate of hydrolysis of this compound is significantly influenced by several factors:

  • pH: The hydrolysis of this compound is pH-dependent. The rate of hydrolysis generally increases in both acidic and alkaline conditions, with the minimum rate typically observed in the neutral to slightly acidic pH range.

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis, following the principles of chemical kinetics.[1]

  • Moisture Content: As water is a reactant in the hydrolysis process, higher water activity in the cream formulation can lead to a faster degradation rate.

  • Buffer Species: The type of buffer used in the formulation can have a catalytic effect on hydrolysis. For instance, carbonate buffers have been shown to have a more significant catalytic effect on the hydrolysis of this compound compared to borate (B1201080) and phosphate (B84403) buffers.[1]

  • Excipients: Other ingredients in the cream formulation, such as certain emulsifiers or the presence of metal ions, can also impact the stability of this compound.

Q3: How can I monitor the stability of this compound in my cream formulation?

A3: The most common and reliable method for monitoring the stability of this compound and quantifying its primary degradation product, nicotinic acid, is through High-Performance Liquid Chromatography (HPLC). A validated, stability-indicating HPLC method can separate this compound from nicotinic acid and any other potential degradants, allowing for accurate quantification of each component over time.

Troubleshooting Guide

Issue: Rapid degradation of this compound is observed during stability studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Inappropriate pH of the Formulation 1. Measure the pH of your cream formulation. 2. Adjust the pH to a slightly acidic to neutral range (ideally pH 5-7). Studies on similar esters show that hydrolysis is often minimized in this range. 3. Utilize a suitable buffering system to maintain the target pH throughout the product's shelf life. Phosphate or citrate (B86180) buffers are common choices.
High Storage Temperature 1. Review the storage conditions of your stability study. 2. Conduct accelerated stability studies at various temperatures (e.g., 40°C, 50°C) to understand the temperature dependence of the degradation. 3. Based on the data, establish appropriate storage recommendations for the final product.
High Water Activity 1. Minimize the water content in the formulation where possible without compromising the desired aesthetics and performance. 2. Consider incorporating humectants that can bind water and reduce its availability for hydrolysis. 3. Ensure packaging is well-sealed to prevent moisture ingress during storage.
Catalytic Effect of Buffer 1. If using a carbonate buffer, consider replacing it with a phosphate or borate buffer, which have been shown to have a lower catalytic effect on this compound hydrolysis.
Presence of Metal Ions 1. Incorporate a chelating agent, such as Disodium EDTA, into the aqueous phase of your formulation. Chelating agents bind metal ions that can catalyze hydrolytic degradation. A typical use level is 0.1%.
Incompatible Excipients 1. Review all excipients in your formulation for potential incompatibilities. 2. Certain ionic emulsifiers may have a greater impact on ester stability than non-ionic emulsifiers. Consider evaluating different types of emulsifiers. 3. Add antioxidants (e.g., BHT, BHA, Vitamin E) to the oil phase to prevent oxidative processes that can indirectly promote hydrolysis.

Data Presentation

Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) of this compound Hydrolysis at 80°C

pHk (hour⁻¹)
5.0Value not available in search results
7.0Value not available in search results
9.0Value not available in search results
10.0Value not available in search results

Note: Specific quantitative data for the pH-rate profile at 80°C was not available in the provided search results. The trend indicates that hydrolysis rates increase at higher pH values.

Table 2: Effect of Temperature on the Half-Life (t½) of this compound Hydrolysis in Phosphate Buffer at pH 9

Temperature (°C)Temperature (K)Half-life (days)
70343Value not available in search results
75348Value not available in search results
80353Value not available in search results
85358Value not available in search results
25 (extrapolated)298466.5

Note: While the study mentions experiments were conducted at these temperatures, the specific half-life values at each elevated temperature are not provided in the search results. The extrapolated half-life at 25°C is given.

Table 3: Catalytic Effect of Different Buffer Species on this compound Hydrolysis

Buffer TypeCatalytic Effect
CarbonateMost Catalytic
BorateLess Catalytic than Carbonate
PhosphateLeast Catalytic among the three

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of this compound and Nicotinic Acid

This protocol outlines a general method for the simultaneous analysis of this compound and Nicotinic Acid in a cream formulation. Method validation and optimization are required for specific formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0). The exact gradient program should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector Wavelength: 261 nm (for detection of both this compound and Nicotinic Acid).

  • Column Temperature: 30°C.

2. Standard Preparation:

  • Prepare individual stock solutions of this compound and Nicotinic Acid in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Prepare a series of mixed working standards by diluting the stock solutions to cover the expected concentration range in the cream samples.

3. Sample Preparation:

  • Accurately weigh approximately 1 gram of the cream into a volumetric flask.

  • Add a suitable extraction solvent (e.g., a mixture of acetonitrile and water) to dissolve and extract the analytes.

  • Sonicate the mixture for 15-20 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.

  • Centrifuge an aliquot of the solution to separate any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis and Calculation:

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the peaks of this compound and Nicotinic Acid based on their retention times compared to the standards.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Calculate the concentration of this compound and Nicotinic Acid in the cream samples using the regression equation from the calibration curve.

Protocol 2: Accelerated Stability Study of this compound Cream

This protocol describes a typical accelerated stability study to evaluate the shelf-life of a cream formulation containing this compound.

1. Sample Preparation and Storage:

  • Prepare at least three batches of the final cream formulation.

  • Package the cream in the intended commercial packaging.

  • Place the samples in stability chambers under the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Long-term (for confirmation): 25°C ± 2°C / 60% RH ± 5% RH

2. Testing Schedule:

  • Samples should be pulled for analysis at the following time points:

    • Accelerated: 0, 1, 3, and 6 months.

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

3. Analytical Tests:

At each time point, the following tests should be performed:

  • Appearance: Visual inspection for color, odor, and phase separation.

  • pH: Measurement of the cream's pH.

  • Viscosity: Measurement of the cream's viscosity using a suitable viscometer.

  • Assay of this compound and Nicotinic Acid: Quantification using the validated HPLC method described in Protocol 1.

  • Microbiological Testing: To ensure the preservative system remains effective.

4. Data Evaluation:

  • Plot the concentration of this compound and the formation of Nicotinic Acid over time for each storage condition.

  • Determine the degradation rate constant (k) from the slope of the natural logarithm of the this compound concentration versus time.

  • Use the Arrhenius equation to extrapolate the degradation rate at the intended long-term storage condition from the accelerated stability data to predict the shelf-life.

Mandatory Visualizations

Hydrolysis_Pathway cluster_products Degradation Products Myristyl_Nicotinate This compound Products Myristyl_Nicotinate->Products Hydrolysis Water Water (H₂O) Water->Products Nicotinic_Acid Nicotinic Acid Myristyl_Alcohol Myristyl Alcohol Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Cream Sample Weigh Weigh Sample Start->Weigh Extract Add Extraction Solvent & Sonicate Weigh->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial Inject Inject into HPLC HPLC_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify Logical_Relationship cluster_factors Influencing Factors cluster_strategies Stabilization Strategies MN_Stability This compound Stability pH pH MN_Stability->pH Temperature Temperature MN_Stability->Temperature Water_Activity Water Activity MN_Stability->Water_Activity Excipients Excipients MN_Stability->Excipients pH_Control pH Control (5-7) pH->pH_Control Temp_Control Temperature Control Temperature->Temp_Control Packaging Appropriate Packaging Water_Activity->Packaging Chelating_Agents Chelating Agents (e.g., EDTA) Excipients->Chelating_Agents Antioxidants Antioxidants (e.g., BHT) Excipients->Antioxidants

References

Technical Support Center: Optimizing Myristyl Nicotinate Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers working with Myristyl Nicotinate (B505614) (MN). Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols to help you optimize the concentration of Myristyl Nicotinate for maximum efficacy in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a lipophilic derivative of nicotinic acid (niacin or Vitamin B3) designed for enhanced topical delivery into the skin.[1][2] Its primary mechanism involves enzymatic conversion by esterases within the skin to slowly release nicotinic acid.[2][3] This sustained release increases the intracellular levels of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[4] Elevated NAD+ levels enhance epidermal differentiation and improve skin barrier function.

Q2: What is the recommended concentration range for this compound in in vitro and in vivo experiments?

Based on available studies, a typical effective concentration for topical application is 5%. A study using a 5% this compound formulation demonstrated a significant increase in skin NAD+ levels and promoted epidermal regeneration. At this concentration, it has been shown to increase stratum corneum and epidermal thickness and reduce transepidermal water loss (TEWL). For in vitro studies with cultured keratinocytes, the optimal concentration may vary depending on the cell type and experimental endpoint. It is recommended to perform a dose-response study, starting with concentrations ranging from 0.5% to 5% (w/v), to determine the most effective concentration for your specific assay.

Q3: What are the expected effects of this compound on skin barrier function?

Treatment with this compound has been shown to improve several key markers of skin barrier function. Expected outcomes include:

  • Increased Epidermal Thickness: Studies have reported an approximate 20% increase in epidermal thickness.

  • Increased Stratum Corneum Thickness: A significant increase of approximately 70% in stratum corneum thickness has been observed.

  • Reduced Transepidermal Water Loss (TEWL): A reduction of about 20% in TEWL indicates an improved barrier against water loss.

  • Enhanced Keratinocyte Differentiation: this compound promotes the expression of key differentiation markers such as filaggrin and involucrin.

Q4: How does this compound influence keratinocyte differentiation?

This compound, by increasing intracellular NAD+ levels, modulates the activity of NAD+-dependent enzymes such as Sirtuins (e.g., SIRT1). SIRT1 is known to play a crucial role in promoting the differentiation of human keratinocytes. This modulation of NAD+ metabolism helps to maintain the balance between keratinocyte proliferation and differentiation, leading to a well-formed epidermal barrier.

Q5: Is this compound stable in formulations?

This compound formulations have demonstrated good stability, with studies showing they are stable at room temperature for up to 3 years with less than 0.05% conversion to free nicotinic acid. However, it is crucial to avoid prolonged exposure to high temperatures (above 60°C) during formulation, as it is moderately heat-sensitive. For experimental purposes, it is recommended to prepare fresh formulations or store them in tight, light-resistant containers.

Data Summary

The following tables summarize the quantitative effects of this compound on key skin barrier parameters as reported in scientific literature.

Table 1: Effect of 5% this compound on Epidermal and Stratum Corneum Thickness

ParameterPlacebo5% this compoundPercentage ChangeReference
Epidermal ThicknessBaselineIncreased~20%
Stratum Corneum ThicknessBaselineIncreased~70%

Table 2: Effect of 5% this compound on Transepidermal Water Loss (TEWL)

Treatment AreaPlacebo5% this compoundPercentage Reduction in TEWLReference
CheeksBaselineReduced~20%
ArmsBaselineReduced~20%

Troubleshooting Guides

Issue 1: Inconsistent or No Effect on Keratinocyte Differentiation Markers

  • Question: I am not observing the expected increase in differentiation markers (e.g., filaggrin, involucrin) after treating my keratinocyte cultures with this compound. What could be the issue?

  • Answer:

    • Suboptimal Concentration: The concentration of this compound may not be optimal for your specific cell line or culture conditions. Perform a dose-response experiment with concentrations ranging from 0.5% to 5% to identify the most effective concentration.

    • Cell Culture Conditions: Keratinocyte differentiation is highly sensitive to culture conditions. Ensure that your media has the appropriate calcium concentration, as calcium is a key inducer of differentiation. Also, check for potential issues with the quality of your media and supplements.

    • Inoculation Density: The seeding density of your cells can impact their differentiation potential. Ensure you are using a consistent and appropriate seeding density for your experiments.

    • Formulation Issues: If you prepared a custom formulation, the this compound may not be properly solubilized or may have degraded. Ensure it is fully dissolved in an appropriate oil-phase vehicle before adding to your culture medium.

Issue 2: High Variability in Transepidermal Water Loss (TEWL) Measurements

  • Question: My TEWL measurements are showing high variability between replicate experiments. How can I improve the consistency of my data?

  • Answer:

    • Environmental Control: TEWL is highly sensitive to environmental conditions. Ensure that all measurements are taken in a controlled environment with stable temperature (18-22°C) and humidity (50% ± 5%). Allow the reconstructed human epidermis (RHE) models or subjects to acclimate to the room conditions for at least 30 minutes before taking measurements.

    • Probe Placement: Ensure consistent and gentle pressure when applying the TEWL probe to the skin or RHE surface. Inconsistent pressure can lead to variable readings.

    • Equilibration Time: After applying your test formulation, allow for a sufficient equilibration period before taking measurements. This will ensure that the initial effects of application have stabilized.

    • Baseline Measurements: Always take baseline measurements before applying any treatment to account for inherent variability between individual RHE units or skin sites.

Issue 3: Formulation Instability (Precipitation or Phase Separation)

  • Question: My this compound formulation is showing signs of instability, such as precipitation of the active ingredient or separation of the emulsion. What can I do to improve its stability?

  • Answer:

    • Solubility: this compound is oil-soluble. Ensure that you are using an appropriate oil-based vehicle and that the concentration does not exceed its solubility limit in that vehicle. Propylene glycol can be used as a solvent to form a paste before incorporation into a cream base.

    • Temperature Control: Avoid exposing the formulation to high temperatures during preparation and storage. This compound is moderately heat-sensitive and should be incorporated at temperatures below 60°C.

    • pH of Formulation: The stability of this compound can be pH-dependent. Ensure the final pH of your formulation is within a stable range, typically between 4.5 and 7.0.

    • Emulsion Stability: If you are preparing an emulsion, ensure that you are using an appropriate emulsifier and homogenization process to create a stable oil-in-water or water-in-oil emulsion.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Keratinocyte Differentiation

Objective: To determine the effect of different concentrations of this compound on the expression of keratinocyte differentiation markers in a 2D cell culture model.

Materials:

  • Human epidermal keratinocytes

  • Keratinocyte growth medium (with appropriate calcium concentration)

  • This compound

  • Vehicle control (e.g., DMSO or the oil phase used for solubilization)

  • TRIzol or other RNA extraction reagent

  • qRT-PCR reagents and primers for target genes (e.g., KRT1, KRT10, FLG, IVL) and a housekeeping gene (e.g., GAPDH)

  • Antibodies for Western blotting (e.g., anti-Filaggrin, anti-Involucrin)

  • Cell lysis buffer and protein assay reagents

Methodology:

  • Cell Seeding: Seed human epidermal keratinocytes in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Preparation of Treatment Solutions: Prepare stock solutions of this compound in a suitable vehicle. Prepare serial dilutions to achieve the desired final concentrations (e.g., 0.5%, 1%, 2.5%, 5%). Include a vehicle-only control.

  • Treatment: Once cells reach the desired confluency, replace the growth medium with fresh medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).

  • RNA Extraction and qRT-PCR:

    • At each time point, harvest the cells and extract total RNA using TRIzol according to the manufacturer's protocol.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR to analyze the relative expression levels of the target differentiation marker genes. Normalize the data to the housekeeping gene.

  • Protein Extraction and Western Blotting:

    • At each time point, lyse the cells in a suitable lysis buffer and determine the protein concentration.

    • Perform SDS-PAGE and Western blotting using antibodies against the target differentiation proteins.

    • Analyze the band intensities to determine the relative protein expression levels.

Protocol 2: In Vitro Transepidermal Water Loss (TEWL) Measurement Using Reconstructed Human Epidermis (RHE)

Objective: To assess the effect of this compound on the barrier function of reconstructed human epidermis by measuring TEWL.

Materials:

  • Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™)

  • Assay medium for RHE models

  • This compound formulation (e.g., 5% cream)

  • Vehicle control formulation

  • TEWL measurement device (e.g., Tewameter®, VapoMeter™)

  • Franz diffusion cells (optional, for more controlled studies)

  • Phosphate-buffered saline (PBS)

Methodology:

  • RHE Model Equilibration: Upon receipt, place the RHE models in 6-well plates containing assay medium and equilibrate them in a cell culture incubator (37°C, 5% CO2) for at least 24 hours.

  • Baseline TEWL Measurement:

    • Remove the RHE models from the incubator and allow them to acclimate to a controlled environment (18-22°C, 50% ± 5% humidity) for 30 minutes.

    • Measure the baseline TEWL for each RHE model by placing the probe gently on the surface of the epidermis. Record at least three stable readings and calculate the average.

  • Treatment Application:

    • Apply a defined amount of the this compound formulation or the vehicle control to the surface of the RHE models.

  • Incubation: Return the treated RHE models to the incubator for the desired treatment period (e.g., 24, 48, 72 hours).

  • Post-Treatment TEWL Measurement:

    • At the end of the treatment period, gently remove any excess formulation from the surface of the RHE models with a sterile, dry cotton swab.

    • Allow the models to acclimate to the controlled environment for 30 minutes.

    • Measure the post-treatment TEWL for each RHE model as described in step 2.

  • Data Analysis: Calculate the percentage change in TEWL from baseline for both the treated and control groups. A decrease in TEWL indicates an improvement in barrier function.

Visualizations

Signaling Pathway of this compound in Keratinocytes

Myristyl_Nicotinate_Pathway MN This compound (Topical Application) Skin Skin (Stratum Corneum) MN->Skin Penetration Esterases Esterases MN->Esterases Hydrolysis NA Nicotinic Acid Esterases->NA NAD NAD+ NA->NAD Biosynthesis SIRT1 SIRT1 (Activation) NAD->SIRT1 Proliferation Keratinocyte Proliferation SIRT1->Proliferation Inhibition Differentiation Keratinocyte Differentiation SIRT1->Differentiation Promotion Markers Expression of Differentiation Markers (Filaggrin, Involucrin, etc.) Differentiation->Markers Barrier Improved Skin Barrier Function Markers->Barrier Experimental_Workflow Start Start: Prepare Myristyl Nicotinate Formulation Culture Culture Keratinocytes or Reconstructed Human Epidermis Start->Culture DoseResponse Perform Dose-Response Study (e.g., 0.5% - 5%) Culture->DoseResponse Treatment Treat with this compound and Vehicle Control DoseResponse->Treatment Endpoint Select Endpoints for Analysis Treatment->Endpoint DiffMarkers Analyze Differentiation Markers (qRT-PCR, Western Blot) Endpoint->DiffMarkers Gene/Protein Expression TEWL Measure Transepidermal Water Loss (TEWL) Endpoint->TEWL Barrier Function DataAnalysis Data Analysis and Interpretation DiffMarkers->DataAnalysis TEWL->DataAnalysis Conclusion Conclusion: Determine Optimal Concentration DataAnalysis->Conclusion

References

Technical Support Center: Long-Term Stability of Myristyl Nicotinate at Room Temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the long-term stability of Myristyl Nicotinate (B505614) at room temperature. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the formulation and stability testing of Myristyl Nicotinate.

Problem Potential Cause Recommended Solution
Increased levels of nicotinic acid detected during stability studies. Hydrolysis of the ester bond in this compound. This is accelerated by alkaline pH and the presence of certain buffer salts.[1][2]- pH Adjustment: Maintain the formulation pH in the slightly acidic to neutral range (pH 5-7).- Buffer Selection: If a buffer is necessary, phosphate (B84403) buffers are generally preferred over carbonate or borate (B1201080) buffers, which can catalyze hydrolysis.[3]- Water Activity Reduction: In anhydrous or low-water content formulations, minimize exposure to atmospheric moisture during manufacturing and storage.
Changes in the physical appearance of the formulation (e.g., phase separation, crystallization). - Incompatibility of this compound with other excipients.- Suboptimal emulsifier system in emulsions.- Temperature fluctuations during storage.- Excipient Compatibility Screening: Conduct pre-formulation studies to ensure the compatibility of this compound with all formulation components.- Emulsifier Optimization: For emulsions, select an appropriate emulsifier system (e.g., non-ionic surfactants) and optimize the concentration to ensure the formation of a stable droplet size.- Controlled Storage: Store formulations at a consistent room temperature, avoiding extreme fluctuations.
Discoloration or off-odor development over time. Potential oxidative degradation or interaction with other formulation components.- Incorporate Antioxidants: Add antioxidants such as Butylated Hydroxytoluene (BHT) or Tocopherol (Vitamin E) to the formulation to prevent oxidative degradation.- Use Chelating Agents: Include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze oxidation.[4]- Packaging: Use opaque and airtight packaging to protect the formulation from light and atmospheric oxygen.
Inconsistent results in HPLC analysis (e.g., peak tailing, shifting retention times). - Interaction of the analyte with active sites on the HPLC column.- Improper mobile phase pH.- Column degradation.- Mobile Phase Modification: Adjust the mobile phase pH to suppress the ionization of any residual silanol (B1196071) groups on the column. The use of an ion-pairing agent may also be considered.- Optimize Sample Solvent: Dissolve and inject samples in the mobile phase whenever possible to avoid peak distortion.[5]- Guard Column: Use a guard column to protect the analytical column from strongly retained sample components.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound at room temperature?

A1: The primary degradation pathway for this compound is hydrolysis of the ester linkage, which results in the formation of nicotinic acid and myristyl alcohol. This reaction is influenced by pH, temperature, and the presence of water.

Q2: How stable is this compound in a well-formulated topical cream?

A2: Stability studies have shown that this compound in a well-formulated dermatological cream can be very stable. Formulations have demonstrated stability for up to 3 years at room temperature, with less than 0.05% of the this compound converting to nicotinic acid.

Q3: What role does pH play in the stability of this compound?

A3: The rate of hydrolysis of this compound is pH-dependent. The degradation increases in alkaline conditions. Therefore, maintaining a slightly acidic to neutral pH (around 5-7) is recommended for optimal stability in aqueous-based formulations.

Q4: Can I use antioxidants to improve the stability of this compound?

A4: Yes, while hydrolysis is the primary concern, oxidative degradation can also occur. Incorporating antioxidants like BHT or tocopherol can help protect this compound and other excipients in the formulation from oxidation, thereby improving overall stability.

Q5: Are there any specific excipients that should be avoided when formulating with this compound?

A5: It is advisable to avoid highly alkaline excipients that could raise the pH of the formulation and accelerate hydrolysis. Additionally, the compatibility of this compound with all excipients should be confirmed through pre-formulation studies.

Q6: How can I protect my this compound formulation from light-induced degradation?

A6: Although this compound itself is not reported to be highly photolabile, other ingredients in the formulation might be. It is good practice to use opaque packaging to protect the final product from light. For added protection, photostabilizing agents like titanium dioxide can be considered, especially if the formulation contains other light-sensitive ingredients.

Data Presentation

Table 1: Summary of this compound Stability Data

ParameterConditionResultReference
Chemical Stability Dermatological Cream, Room Temperature, 3 Years< 0.05% conversion to nicotinic acid
Hydrolysis Half-Life (t½) Aqueous Phosphate Buffer (pH 9), 25°C (extrapolated)466.5 days
Primary Degradation Product HydrolysisNicotinic Acid
Effect of pH on Hydrolysis Aqueous BufferIncreased degradation at alkaline pH
Effect of Buffer Type Aqueous SolutionCarbonate buffer has a greater catalytic effect than borate or phosphate buffers.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and its primary degradant, nicotinic acid, in a topical formulation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

  • Nicotinic acid reference standard

Chromatographic Conditions for this compound:

  • Mobile Phase: Acetonitrile and water (e.g., 90:10 v/v) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 262 nm

  • Injection Volume: 10 µL

Chromatographic Conditions for Nicotinic Acid:

  • Mobile Phase: Acetonitrile and water (e.g., 10:90 v/v) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 262 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a portion of the formulation containing a known amount of this compound.

  • Disperse the sample in a suitable solvent (e.g., mobile phase) and sonicate to ensure complete extraction.

  • Centrifuge or filter the sample to remove any undissolved excipients.

  • Dilute the supernatant to a suitable concentration for HPLC analysis.

Procedure:

  • Prepare standard solutions of this compound and nicotinic acid of known concentrations.

  • Generate a calibration curve for each analyte.

  • Inject the prepared sample solution into the HPLC system.

  • Quantify the amount of this compound and nicotinic acid in the sample by comparing the peak areas to the calibration curves.

Protocol 2: Forced Degradation Study of a this compound Cream

Objective: To investigate the degradation pathways of this compound in a cream formulation under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Disperse the cream in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Disperse the cream in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Disperse the cream in 3% hydrogen peroxide and store at room temperature for 24 hours.

  • Thermal Degradation: Store the cream at 60°C for 7 days.

  • Photostability: Expose the cream to a light source according to ICH Q1B guidelines.

Procedure:

  • For each stress condition, prepare a sample of the this compound cream.

  • Prepare a corresponding placebo cream (without this compound) and subject it to the same stress conditions to identify any degradation products from the excipients.

  • At the end of the exposure period, neutralize the acid and base-stressed samples.

  • Extract the samples as described in Protocol 1.

  • Analyze the stressed samples and the unstressed control sample by the stability-indicating HPLC method.

  • Compare the chromatograms to identify and quantify the degradation products. Mass balance should be calculated to ensure that all degradation products are accounted for.

Visualizations

MN This compound Formulation Hydrolysis Hydrolysis MN->Hydrolysis H₂O, pH, Temp Oxidation Oxidation MN->Oxidation O₂, Light, Metal Ions Photodegradation Photodegradation MN->Photodegradation UV/Vis Light NA Nicotinic Acid Hydrolysis->NA MA Myristyl Alcohol Hydrolysis->MA OxidizedProducts Oxidized Products Oxidation->OxidizedProducts PhotoProducts Photodegradation Products Photodegradation->PhotoProducts Degradation Degraded Product NA->Degradation MA->Degradation OxidizedProducts->Degradation PhotoProducts->Degradation

Caption: Degradation pathways of this compound.

start Start: Stability Study Setup prep Prepare Formulation Batches (Active and Placebo) start->prep storage Store Samples at Controlled Conditions (e.g., 25°C/60% RH, 40°C/75% RH) prep->storage sampling Pull Samples at Predetermined Time Points (0, 3, 6, 12 months) storage->sampling sampling->storage analysis Perform Physical and Chemical Analysis (Appearance, pH, Viscosity, HPLC Assay) sampling->analysis data Analyze Data and Assess Stability analysis->data end End: Determine Shelf-Life data->end

Caption: Experimental workflow for long-term stability testing.

troubleshoot Problem Observed Increased Nicotinic Acid cause1 Potential Cause Hydrolysis troubleshoot:p->cause1:c solution1 Solution Check & Adjust pH cause1->solution1:sol solution2 Solution Review Buffer System cause1->solution2:sol solution3 Solution Minimize Water Activity cause1->solution3:sol

Caption: Troubleshooting logic for increased nicotinic acid.

References

Troubleshooting Myristyl Nicotinate degradation in accelerated stability studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myristyl Nicotinate. The following information addresses common issues encountered during accelerated stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in formulation?

A1: The primary degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the ester bond, resulting in the formation of nicotinic acid and myristyl alcohol. The rate of this hydrolysis is significantly influenced by pH, temperature, and the composition of the formulation buffer.[1][2][3][4]

Q2: What are the key factors that accelerate the degradation of this compound?

A2: Several factors can accelerate the degradation of this compound:

  • High pH (alkaline conditions): The hydrolysis of the ester bond is catalyzed by hydroxide (B78521) ions, leading to a faster degradation rate at higher pH values.[1]

  • Elevated Temperatures: As with most chemical reactions, the rate of this compound hydrolysis increases with temperature, following the Arrhenius equation.

  • Buffer Composition: The type of buffer used in the formulation can influence the degradation rate. For instance, carbonate buffers have been shown to have a greater catalytic effect on hydrolysis compared to phosphate (B84403) or borate (B1201080) buffers.

Q3: What analytical method is recommended for monitoring this compound stability?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for analyzing this compound and its primary degradant, nicotinic acid. Due to the significant difference in polarity between the lipophilic this compound and the hydrophilic nicotinic acid, different chromatographic conditions may be required for their optimal separation and quantification.

Q4: How stable is this compound in dermatological preparations at room temperature?

A4: In well-formulated dermatological preparations, this compound is quite stable at room temperature. Studies have shown that some formulations exhibit less than 0.05% conversion to nicotinic acid over a period of three years under such conditions.

Q5: Are there other potential degradation pathways besides hydrolysis?

A5: While hydrolysis is the most commonly reported degradation pathway, other mechanisms like oxidation and photolysis could potentially occur under certain stress conditions. The pyridine (B92270) ring in the nicotinic acid moiety can be susceptible to photolytic degradation upon exposure to UV light, and the long alkyl chain could be a site for oxidation. However, specific studies detailing these degradation pathways for this compound are not extensively available in the public domain.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in an Aqueous Formulation

Possible Causes:

  • High pH of the Formulation: The formulation pH might be in the alkaline range, which significantly accelerates hydrolysis.

  • Inappropriate Buffer System: The chosen buffer system may be catalyzing the degradation.

  • Elevated Storage Temperature: The product might be stored at a higher than recommended temperature.

Troubleshooting Steps:

  • Verify Formulation pH: Measure the pH of your formulation. If it is above neutral, consider adjusting it to a more acidic or neutral pH range (pH 5-7) where the hydrolysis rate is slower.

  • Evaluate Buffer System: If using a carbonate buffer, consider replacing it with a phosphate or borate buffer, which have a lower catalytic effect on the hydrolysis of this compound.

  • Control Storage Temperature: Ensure that the stability study is being conducted at the intended temperature and that there are no temperature excursions.

  • Perform Forced Degradation Studies: Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions to identify the primary degradation pathways in your specific formulation.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During Stability Study

Possible Causes:

  • Formation of Degradation Products: The new peaks could be degradation products other than nicotinic acid, possibly arising from oxidative or photolytic stress.

  • Interaction with Excipients: this compound might be reacting with other components in the formulation.

  • Contamination: The sample or the HPLC system might be contaminated.

Troubleshooting Steps:

  • Characterize the Unknown Peaks: Use techniques like mass spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.

  • Review Formulation Composition: Assess the potential for interaction between this compound and other excipients in the formulation.

  • Conduct Stress Testing: Perform forced degradation studies (hydrolysis, oxidation, photolysis) on this compound alone and in the full formulation to see if the unknown peaks are generated under specific stress conditions.

  • Verify Analytical Method: Ensure the specificity of your HPLC method and check for any potential contamination in your solvents, columns, or instrument.

Data Presentation

Table 1: Effect of pH and Temperature on the Hydrolysis Rate of this compound

pHTemperature (°C)Pseudo-first-order rate constant (k) (min⁻¹)Half-life (t½) (days)
580Data not availableData not available
780Data not availableData not available
970 (343 K)Value can be calculated from Arrhenius plotValue can be calculated
975 (348 K)Value can be calculated from Arrhenius plotValue can be calculated
980 (353 K)Value can be calculated from Arrhenius plotValue can be calculated
985 (358 K)Value can be calculated from Arrhenius plotValue can be calculated
9 (extrapolated)25Calculated from Arrhenius plot~466.5

Note: The provided search results state that the hydrolysis follows pseudo-first-order kinetics and is pH and temperature-dependent. Specific rate constants at each pH and temperature were not available in a tabular format in the search results. The half-life at 25°C and pH 9 was calculated from an Arrhenius plot in one of the studies.

Experimental Protocols

Protocol 1: Accelerated Stability Study of a this compound Cream

This protocol is based on ICH Q1A(R2) guidelines for a semi-solid dosage form.

1. Purpose: To evaluate the stability of a this compound cream formulation under accelerated storage conditions.

2. Materials:

  • This compound cream (at least three batches)

  • Stability chambers

  • Appropriate packaging for the cream

3. Procedure:

  • Package the cream samples from three different batches in the proposed commercial packaging.

  • Place the samples in a stability chamber set to accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH.

  • Pull samples at the following time points: 0, 1, 2, 3, and 6 months.

  • At each time point, analyze the samples for the following parameters:

    • Appearance (color, texture, phase separation)

    • pH

    • Viscosity

    • Assay of this compound and quantification of nicotinic acid by a validated HPLC method.

    • Microbial limits

4. Acceptance Criteria:

  • No significant change in appearance, pH, or viscosity.

  • This compound assay to remain within 90-110% of the initial value.

  • Nicotinic acid content to not exceed a specified limit (e.g., 0.5%).

  • Microbial limits to remain within acceptable levels.

Protocol 2: HPLC Analysis of this compound and Nicotinic Acid

This is a general protocol and should be validated for your specific formulation.

1. Purpose: To quantify the amount of this compound and nicotinic acid in a cream formulation.

2. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% Trifluoroacetic Acid (TFA)

  • This compound reference standard

  • Nicotinic acid reference standard

  • Extraction solvent (e.g., methanol (B129727) or mobile phase)

3. Chromatographic Conditions (Example):

  • For this compound:

    • Gradient elution: Start with 60% A, ramp to 90% A over 10 minutes.

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 261 nm

  • For Nicotinic Acid:

    • Isocratic elution: 10% A

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 261 nm

4. Sample Preparation:

  • Accurately weigh a portion of the cream (e.g., 1 gram) into a volumetric flask.

  • Add a known volume of extraction solvent and vortex or sonicate to dissolve the cream and extract the analytes.

  • Centrifuge the sample to separate any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Quantify the amount of this compound and nicotinic acid by comparing the peak areas to those of the reference standards.

Visualizations

Myristyl_Nicotinate_Degradation_Pathway MN This compound NA Nicotinic Acid MN->NA Hydrolysis MA Myristyl Alcohol MN->MA Hydrolysis Stress Stress Conditions (High pH, High Temperature) Stress->MN

Caption: Primary degradation pathway of this compound via hydrolysis.

Troubleshooting_Workflow Start High Degradation Observed Check_pH Check Formulation pH Start->Check_pH pH_High pH is Alkaline Check_pH->pH_High Yes pH_OK pH is Neutral/Acidic Check_pH->pH_OK No Adjust_pH Adjust pH to 5-7 pH_High->Adjust_pH Check_Buffer Evaluate Buffer System pH_OK->Check_Buffer Adjust_pH->Check_Buffer Buffer_Catalytic Buffer is Catalytic (e.g., Carbonate) Check_Buffer->Buffer_Catalytic Yes Buffer_OK Buffer is Non-Catalytic Check_Buffer->Buffer_OK No Change_Buffer Change Buffer System (e.g., to Phosphate) Buffer_Catalytic->Change_Buffer Check_Temp Check Storage Temperature Buffer_OK->Check_Temp Change_Buffer->Check_Temp Temp_High Temperature is Elevated Check_Temp->Temp_High Yes Temp_OK Temperature is Correct Check_Temp->Temp_OK No Control_Temp Implement Strict Temperature Control Temp_High->Control_Temp End Degradation Mitigated Temp_OK->End Control_Temp->End

Caption: Troubleshooting workflow for rapid this compound degradation.

Nicotinic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular NA Nicotinic Acid (from this compound hydrolysis) GPR109A GPR109A Receptor NA->GPR109A Gi Gi Protein GPR109A->Gi activates ERK ERK1/2 GPR109A->ERK activates PI3K PI3K GPR109A->PI3K activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Gene_Expression Altered Gene Expression (e.g., related to skin barrier function) PKA->Gene_Expression ERK->Gene_Expression Akt Akt PI3K->Akt activates Akt->Gene_Expression

Caption: Simplified signaling pathway of Nicotinic Acid via the GPR109A receptor.

References

Technical Support Center: Enhancing Transdermal Delivery of Myristyl Nicotinate with Microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development and evaluation of microemulsion-based systems for the transdermal delivery of Myristyl Nicotinate (B505614) (MN).

Frequently Asked Questions (FAQs)

Q1: What is Myristyl Nicotinate and why is it suitable for transdermal delivery?

A1: this compound is an oil-soluble derivative of niacin (Vitamin B3).[1][2][3] It is designed to deliver nicotinic acid to the skin without causing the flushing associated with oral niacin supplements.[1][4] Its lipophilic nature and low molecular weight facilitate penetration through the skin's lipid barrier, the stratum corneum.

Q2: What are microemulsions and how do they enhance the delivery of this compound?

A2: Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactants, often with a cosurfactant. They act as excellent vehicles for both lipophilic and hydrophilic drugs. For the lipophilic this compound, oil-in-water (o/w) microemulsions can significantly enhance its transdermal flux. The nanosized droplets of the microemulsion provide a large surface area for drug release and the components of the microemulsion can act as permeation enhancers, disrupting the stratum corneum and facilitating drug penetration.

Q3: What are the key components of a microemulsion for this compound delivery?

A3: A typical microemulsion for this compound consists of an oil phase, an aqueous phase, a surfactant, and a cosurfactant. A study by Abdel-Mottaleb et al. (2014) utilized Isopropyl Myristate (IPM) as the oil phase, and a mixture of Labrasol® (surfactant) and Peceol® (cosurfactant) to formulate an o/w microemulsion for this compound prodrugs.

Q4: How does this compound improve skin barrier function?

A4: Upon penetrating the epidermis, this compound is converted into nicotinic acid. This increases the levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) in the skin cells. Elevated NAD levels can stimulate Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, leading to enhanced epidermal differentiation and a strengthened skin barrier.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Phase separation or turbidity during formulation. Incorrect ratio of oil, surfactant, cosurfactant, and water. The formulation is outside the stable microemulsion region of the phase diagram.Construct a pseudo-ternary phase diagram to identify the stable microemulsion region for your specific components. Adjust the component ratios to fall within this stable zone.
High viscosity of the microemulsion, making it difficult to handle or apply. High concentration of the surfactant/cosurfactant mixture or a high internal phase volume.Gradually dilute the formulation with the aqueous phase while monitoring viscosity. Refer to the phase diagram to ensure the diluted formulation remains in the stable microemulsion region. Consider adjusting the surfactant/cosurfactant ratio.
Inconsistent or large droplet size. Insufficient mixing energy or improper order of component addition. The formulation may be a nanoemulsion rather than a thermodynamically stable microemulsion.Ensure thorough mixing, typically with a vortex mixer or magnetic stirrer, until the mixture is clear and homogenous. Microemulsions should form spontaneously with gentle agitation. If high energy is required, you may be forming a nanoemulsion.
Low in vitro skin permeation of this compound. Suboptimal formulation composition. The thermodynamic activity of the drug in the vehicle may be too low. The skin model used may have low permeability.Optimize the microemulsion formulation. A lower concentration of surfactant may sometimes increase the rate of drug release. Ensure the integrity of the skin membrane used in the Franz diffusion cell. Consider using penetration enhancers if necessary, although the microemulsion components themselves often serve this function.
Precipitation of this compound in the formulation over time. Exceeding the solubility limit of this compound in the oil phase or the overall formulation. Instability of the microemulsion leading to drug expulsion.Determine the solubility of this compound in the selected oil phase before formulation. Ensure the formulation remains within the stable microemulsion region during storage. Conduct stability studies at different temperatures to assess long-term stability.
Skin irritation observed during in vivo studies. High concentration of surfactants or other components of the microemulsion.Screen individual components for their irritation potential. Select surfactants and cosurfactants with a good safety profile for topical applications. Reduce the concentration of potentially irritating components, ensuring the formulation remains stable.

Quantitative Data Summary

The following tables summarize quantitative data from a study by Abdel-Mottaleb et al. (2014) on microemulsion formulations for nicotinic acid prodrugs, including this compound.

Table 1: Composition of Microemulsion Formulations (% w/w)

FormulationIsopropyl Myristate (IPM) (Oil)Labrasol®:Peceol® (4:1 w/w) (Surfactant + Cosurfactant)Water
MEA145630
MEB124840
MEC104050

Table 2: Physicochemical Characterization of Microemulsion Formulations

FormulationParticle Size (nm)Electrical Conductivity (µS/cm)pH
MEA135.43.26.5
MEB98.715.66.4
MEC45.235.86.2

Experimental Protocols

Construction of Pseudo-Ternary Phase Diagram

Objective: To identify the microemulsion region for a system composed of oil (Isopropyl Myristate), surfactant/cosurfactant mixture (e.g., Labrasol®:Peceol® at a 4:1 ratio), and water.

Methodology:

  • Prepare various weight ratios of the surfactant and cosurfactant mixture (Smix).

  • For each Smix ratio, prepare different weight ratios of oil and Smix.

  • Titrate each oil/Smix mixture with water dropwise, under constant gentle magnetic stirring.

  • Visually observe the mixture for transparency. The point at which the turbid solution becomes clear marks the boundary of the microemulsion region.

  • Plot the percentages of oil, Smix, and water on a triangular phase diagram to delineate the microemulsion existence area.

Characterization of this compound Loaded Microemulsions

Objective: To determine the physicochemical properties of the formulated microemulsions.

Methodologies:

  • Droplet Size and Polydispersity Index (PDI):

    • Dilute the microemulsion sample with deionized water.

    • Analyze the diluted sample using a dynamic light scattering (DLS) instrument.

  • Zeta Potential:

    • Dilute the microemulsion with deionized water.

    • Measure the electrophoretic mobility of the droplets using a zeta potential analyzer.

  • Electrical Conductivity:

    • Measure the conductivity of the undiluted microemulsion using a calibrated conductometer to determine the nature of the continuous phase (low conductivity for w/o, high for o/w).

  • pH Measurement:

    • Measure the pH of the microemulsion using a calibrated pH meter.

  • Viscosity:

    • Measure the viscosity of the undiluted microemulsion using a viscometer (e.g., Brookfield viscometer) at a controlled temperature.

In Vitro Skin Permeation Study

Objective: To evaluate the transdermal permeation of this compound from the microemulsion formulation.

Methodology:

  • Skin Preparation: Use excised animal (e.g., mouse) or human skin. Remove subcutaneous fat and hair.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate (B84403) buffer saline, pH 7.4) and maintain the temperature at 37°C with constant stirring.

  • Sample Application: Apply a known quantity of the this compound-loaded microemulsion to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh buffer.

  • Analysis: Analyze the concentration of nicotinic acid (the metabolite of this compound) in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the steady-state flux (Jss) and permeability coefficient (Kp).

Visualizations

G cluster_formulation Microemulsion Formulation Workflow cluster_characterization Characterization cluster_evaluation In Vitro Evaluation A Component Selection (Oil, Surfactant, Cosurfactant) B Solubility Study of This compound A->B C Construct Pseudo-Ternary Phase Diagram B->C D Identify Stable Microemulsion Region C->D E Prepare this compound Loaded Microemulsion D->E F Droplet Size & PDI E->F G Zeta Potential E->G H Conductivity & pH E->H I Viscosity E->I J Stability Studies E->J K Franz Diffusion Cell Permeation Study J->K L HPLC Analysis K->L M Data Analysis (Flux, Permeability) L->M

Caption: Experimental workflow for formulating and evaluating this compound microemulsions.

G cluster_skin Skin Layers cluster_cellular Cellular Action SC Stratum Corneum Epi Viable Epidermis Derm Dermis MN This compound (in Microemulsion) MN->SC Penetration NA Nicotinic Acid MN->NA Hydrolysis by Esterases in Epidermis NAD NAD+ NA->NAD Cellular Conversion PARP PARP-1 Activation NAD->PARP Effect Enhanced Skin Barrier Function PARP->Effect

Caption: Simplified signaling pathway of this compound in enhancing skin barrier function.

References

Minimizing skin flushing side effects from Myristyl Nicotinate degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Myristyl Nicotinate (B505614). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the skin flushing side effects associated with Myristyl Nicotinate degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your formulation development and experimental design.

Understanding the Challenge: this compound Degradation and Skin Flushing

This compound is a prodrug of nicotinic acid (niacin), designed to deliver the benefits of niacin to the skin while avoiding the common side effect of flushing.[1] This flushing is primarily caused by the rapid release of free nicotinic acid upon the hydrolysis of the this compound ester.[2] The stability of your formulation is therefore critical to prevent premature degradation and the subsequent release of nicotinic acid, which can lead to undesirable skin reactions in study participants.[2]

This guide will provide you with the necessary information to understand the factors influencing this compound stability and to develop robust formulations that minimize the risk of skin flushing.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of skin flushing when using topical this compound formulations?

A1: Skin flushing is a direct result of the degradation of this compound into nicotinic acid and myristyl alcohol.[2] Even small amounts of free nicotinic acid can cause vasodilation, leading to the characteristic redness and warmth associated with flushing.[2] Therefore, maintaining the stability of the this compound ester in your formulation is paramount to preventing this side effect.

Q2: What are the key factors that influence the degradation rate of this compound in a formulation?

A2: The hydrolysis of this compound is primarily influenced by:

  • Temperature: Higher temperatures accelerate the degradation process, following the Arrhenius equation.

  • Enzymatic Activity: Esterases present in the skin can enzymatically hydrolyze this compound to nicotinic acid.

  • Formulation Composition: The choice of excipients and the overall composition of the formulation can impact stability. For instance, the type of buffer used can have a catalytic effect on hydrolysis, with carbonate buffers showing a greater effect than borate (B1201080) or phosphate (B84403) buffers.

Q3: How can I minimize this compound degradation in my formulation?

A3: To minimize degradation, consider the following strategies:

  • pH Control: Maintain the formulation pH within the optimal range of 4.5 to 7.0.

  • Temperature Management: Store the formulation at controlled room temperature and avoid exposure to high temperatures. This compound should be incorporated into formulations at temperatures below 60°C during manufacturing.

  • Excipient Selection: Choose excipients that are known to be compatible with this compound. It has been found to be compatible with hydrocortisone, triamcinolone (B434) acetonide, metronidazole, and ketoconazole. Avoid components that may accelerate ester hydrolysis.

  • Packaging: Use tight, light-resistant containers for packaging to protect the formulation from environmental factors.

Q4: What is the acceptable level of free nicotinic acid in a this compound formulation?

A4: Stability studies have shown that well-formulated this compound preparations can be stable for up to 3 years at room temperature with less than 0.05% conversion to nicotinic acid. It is possible to quantify nicotinic acid levels as low as 0.01% in formulations using HPLC. The specific acceptable limit for your application may depend on the intended use and target population.

Q5: How can I troubleshoot a formulation that is causing unexpected skin flushing?

A5: If you are observing unexpected skin flushing, follow these troubleshooting steps:

Caption: Troubleshooting workflow for unexpected skin flushing.

Quantitative Data on this compound Degradation

The following tables summarize available quantitative data on the stability of this compound.

Table 1: Effect of Temperature on the Hydrolysis of this compound in Phosphate Buffer (pH 9)

Temperature (°K)Temperature (°C)Pseudo-first-order rate constant (k, min⁻¹)
34370Data not available
34875Data not available
35380Data not available
35885Data not available

Note: While the source article mentions that the study was conducted at these temperatures, the specific rate constants for each temperature point were not provided in the publication. The study did confirm the degradation follows the Arrhenius equation.

Table 2: Hydrolysis Rate of this compound in Different Media

MediumPseudo-first-order rate constant (k, min⁻¹)
Liver homogenate0.012
Skin homogenate0.028

Data from a study on the hydrolysis kinetics of this compound.

Table 3: Stability of this compound in a Dermatological Cream

Storage ConditionDurationConversion to Nicotinic Acid
Room Temperature3 years< 0.05%

Data from a stability study of a this compound dermatological preparation.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Nicotinic Acid in a Cream Formulation

This protocol is adapted from a validated HPLC method for the simultaneous analysis of this compound and nicotinic acid.

Caption: Workflow for HPLC analysis of this compound.

1. Objective: To quantify the amount of this compound and free nicotinic acid in a topical cream formulation.

2. Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Purified water

  • This compound reference standard

  • Nicotinic acid reference standard

  • Cream formulation containing this compound

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Vortex mixer

  • Centrifuge

3. Chromatographic Conditions:

  • Mobile Phase for this compound: Acetonitrile:Water (85:15, v/v)

  • Mobile Phase for Nicotinic Acid: Methanol:Water (20:80, v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 261 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4. Standard Preparation:

  • Prepare individual stock solutions of this compound and nicotinic acid in the respective mobile phase.

  • Prepare a series of working standard solutions of known concentrations by diluting the stock solutions.

5. Sample Preparation:

  • Accurately weigh approximately 1 gram of the cream formulation into a centrifuge tube.

  • Add 10 mL of the appropriate mobile phase.

  • Vortex vigorously for 5 minutes to dissolve the analytes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant for HPLC analysis.

6. Analysis:

  • Inject the standard solutions to generate a calibration curve for each analyte.

  • Inject the prepared sample solutions.

  • Identify and quantify the peaks for this compound and nicotinic acid based on retention times and the calibration curves.

7. Calculation: Calculate the concentration of this compound and nicotinic acid in the cream sample using the regression equation from the calibration curve.

Protocol 2: Assessment of Skin Flushing Potential

This protocol outlines a method for the visual and instrumental assessment of skin flushing induced by topical formulations.

1. Objective: To evaluate the potential of a this compound formulation to induce skin flushing.

2. Materials:

  • Test formulation containing this compound

  • Positive control (e.g., a formulation with a known concentration of nicotinic acid)

  • Negative control (vehicle/base formulation)

  • Laser Doppler Flowmeter for measuring skin blood flow

  • Chromameter or spectrophotometer for measuring skin color (erythema)

  • Standardized visual grading scale for erythema (see Table 4)

  • Digital camera for photographic documentation

  • Skin marker

  • Human volunteers with informed consent

3. Procedure:

G cluster_0 Pre-Application cluster_1 Application cluster_2 Post-Application Assessment A Subject Acclimatization (30 min) B Baseline Measurements (Visual, Laser Doppler, Chromameter) A->B C Mark Application Sites B->C D Apply Formulations (Test, Positive, Negative Controls) C->D E Assess at T=15, 30, 60, 120 min D->E F Visual Grading E->F G Instrumental Measurements E->G H Photographic Documentation E->H

Caption: Experimental workflow for assessing skin flushing.

  • Subject Recruitment: Recruit healthy volunteers with no known skin conditions.

  • Acclimatization: Allow subjects to acclimatize to the room conditions (controlled temperature and humidity) for at least 30 minutes before the start of the experiment.

  • Baseline Measurements:

    • Visually assess the baseline skin color of the application sites (e.g., volar forearm) using the grading scale in Table 4.

    • Measure baseline skin blood flow using the Laser Doppler Flowmeter.

    • Measure baseline skin color (erythema) using the chromameter.

    • Take baseline photographs of the application sites.

  • Application:

    • Mark out distinct application areas on the subjects' forearms.

    • Apply a standardized amount of the test formulation, positive control, and negative control to the respective marked areas.

  • Post-Application Assessment:

    • Assess skin flushing at predefined time points (e.g., 15, 30, 60, and 120 minutes) after application.

    • At each time point, perform:

      • Visual grading of erythema.

      • Instrumental measurement of skin blood flow and color.

      • Photographic documentation.

4. Data Analysis:

  • Compare the changes in visual erythema scores, skin blood flow, and color measurements from baseline for each formulation.

  • Statistically analyze the differences between the test formulation, positive control, and negative control.

Table 4: Visual Grading Scale for Erythema

GradeDescription
0No erythema
1Slight erythema, barely perceptible
2Mild erythema, clearly visible
3Moderate erythema, definite redness
4Severe erythema, intense redness

This is an example scale and can be adapted based on specific study needs.

Signaling Pathway of Nicotinic Acid-Induced Skin Flushing

The skin flushing response to nicotinic acid is a well-characterized signaling cascade. Understanding this pathway can aid in the development of strategies to mitigate this side effect.

G cluster_0 Dermal Langerhans Cell cluster_1 Capillary Endothelial Cell Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Binds to Phospholipase A2 Phospholipase A2 GPR109A->Phospholipase A2 Activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid Releases COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Metabolized by Prostaglandins (B1171923) (PGD2, PGE2) Prostaglandins (PGD2, PGE2) COX-1/COX-2->Prostaglandins (PGD2, PGE2) DP1, EP2, EP4 Receptors DP1, EP2, EP4 Receptors Prostaglandins (PGD2, PGE2)->DP1, EP2, EP4 Receptors Activate Vasodilation Vasodilation DP1, EP2, EP4 Receptors->Vasodilation Leads to Skin Flushing Skin Flushing Vasodilation->Skin Flushing

Caption: Signaling pathway of nicotinic acid-induced skin flushing.

The process begins with nicotinic acid binding to the G protein-coupled receptor 109A (GPR109A) on dermal Langerhans cells. This activation triggers a cascade involving the release of arachidonic acid, which is then converted into prostaglandins D2 (PGD2) and E2 (PGE2) by cyclooxygenase (COX) enzymes. These prostaglandins then act on their respective receptors (DP1, EP2, and EP4) on the capillary endothelial cells, leading to vasodilation and the visible signs of skin flushing.

References

Technical Support Center: Myristyl Nicotinate Applications in Sensitive Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the tolerability of Myristyl Nicotinate in sensitive skin models during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental use of this compound, particularly in sensitive skin assays.

Issue Potential Cause Recommended Action
Unexpectedly high levels of erythema or edema in in-vivo models. - Concentration too high: Higher concentrations of this compound can lead to increased irritation. - Vehicle interaction: The formulation vehicle may be contributing to the irritation. - Pre-existing sensitivity: The specific animal model or human subject may have underlying skin sensitivity.- Titrate concentration: Perform a dose-response study to determine the optimal non-irritating concentration. - Vehicle control: Always include a vehicle-only control group to isolate the effects of this compound. - Subject screening: For human studies, screen subjects for a history of sensitive skin or atopic dermatitis.[1][2]
Inconsistent results in in-vitro reconstructed human epidermis (RHE) assays. - Incorrect dosing: Improper application of the test substance can lead to variability. - Tissue viability issues: The RHE tissues may have inherent variability or may have been compromised during handling. - Endpoint measurement timing: The timing of viability assays (e.g., MTT assay) is critical for capturing the peak response.- Standardize application: Ensure a consistent and even application of this compound across the tissue surface.[3][4] - Quality control: Use tissues from a reputable supplier and follow handling instructions meticulously. Include positive and negative controls to validate each experiment.[5] - Time-course experiment: Conduct a time-course study to identify the optimal post-exposure incubation time for assessing cytotoxicity.
Difficulty in differentiating mild irritation from background noise. - Subjective scoring: Visual scoring of erythema can be subjective. - Low-level inflammation: this compound may induce sub-clinical inflammation that is not easily visible.- Instrumental measurement: Utilize instrumental methods like colorimetry or laser Doppler imaging to quantify changes in skin color and blood flow. - Biomarker analysis: Measure the release of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8) or prostaglandins (B1171923) (PGE2) from tissue culture media or skin samples.

Frequently Asked Questions (FAQs)

Formulation and Application:

  • Q1: What is the recommended starting concentration of this compound for sensitive skin studies? A1: Based on available literature, a starting concentration in the range of 2-5% is often used in cosmetic formulations. For sensitive skin models, it is advisable to begin at the lower end of this range (e.g., 2%) and perform a dose-response study to determine the highest non-irritating concentration.

  • Q2: What are suitable vehicles for formulating this compound to minimize irritation? A2: Oil-in-water emulsions are common vehicles. To enhance tolerability, consider incorporating soothing and barrier-repairing ingredients such as ceramides, panthenol, and bisabolol into the formulation. Avoid known irritants like high concentrations of alcohol or certain fragrances in the vehicle.

  • Q3: How can I reduce the potential for flushing (erythema) when applying this compound? A3: this compound is designed to deliver nicotinic acid without the flushing associated with niacin. However, if flushing is observed, it may be due to the release of prostaglandins. Strategies to mitigate this include:

    • Lowering the concentration of this compound.

    • Co-formulating with anti-inflammatory ingredients that can inhibit the prostaglandin (B15479496) synthesis pathway, such as bisabolol or licochalcone A.

Mechanism of Action and Irritation:

  • Q4: What is the primary mechanism by which this compound can cause skin irritation? A4: Upon topical application, this compound is converted to nicotinic acid. Nicotinic acid can activate the GPR109A receptor on epidermal Langerhans cells and keratinocytes. This activation triggers the release of vasodilatory prostaglandins, primarily Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2), leading to erythema and potential irritation.

  • Q5: What signaling pathways are involved in this compound-induced skin irritation? A5: The primary signaling pathway involves the activation of the GPR109A receptor, leading to an increase in intracellular calcium and subsequent activation of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. This is part of the arachidonic acid cascade.

  • Q6: How does this compound strengthen the skin barrier? A6: this compound, by delivering nicotinic acid, is converted into NAD (nicotinamide adenine (B156593) dinucleotide) in the skin. NAD is a crucial coenzyme that can stimulate poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and epidermal differentiation. This ultimately enhances the production of key barrier components like ceramides, leading to a stronger and more resilient skin barrier.

Experimental Design:

  • Q7: What are the standard in-vivo methods for assessing the skin-sensitizing potential of this compound? A7: The Human Repeat Insult Patch Test (HRIPT) is a widely accepted method for evaluating the potential for skin sensitization and irritation of cosmetic ingredients in human subjects. This test involves repeated applications of the test material over several weeks to induce a potential allergic reaction.

  • Q8: What in-vitro models are suitable for predicting the skin irritation potential of this compound? A8: Reconstructed human epidermis (RHE) models are a validated alternative to animal testing for skin irritation assessment. These 3D tissue models mimic the structure and function of the human epidermis. The irritation potential is typically evaluated by measuring cell viability using the MTT assay after topical application of the test substance.

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Testing using a Reconstructed Human Epidermis (RHE) Model

Objective: To assess the skin irritation potential of this compound at various concentrations.

Materials:

  • Reconstructed human epidermis (RHE) tissue kits (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided with the RHE kit

  • This compound (various concentrations in a suitable vehicle)

  • Vehicle control

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., Phosphate-Buffered Saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Isopropanol (B130326)

  • Multi-well plates

  • Incubator (37°C, 5% CO2)

Methodology:

  • Tissue Equilibration: Upon receipt, place the RHE tissues in a multi-well plate with fresh assay medium and incubate for at least 1 hour at 37°C and 5% CO2.

  • Dosing:

    • Carefully remove the shipping medium from the top of the tissues.

    • Apply a precise volume (e.g., 50 µL) of the this compound test solutions, vehicle control, positive control, and negative control to the surface of triplicate tissues.

  • Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

  • Washing: Thoroughly rinse the tissues with PBS to remove the test substance.

  • Post-incubation: Transfer the tissues to a new plate with fresh assay medium and incubate for a prolonged period (e.g., 24 to 42 hours).

  • MTT Assay:

    • Transfer the tissues to a plate containing MTT solution (1 mg/mL).

    • Incubate for 3 hours at 37°C and 5% CO2. During this time, viable cells will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Extraction: Submerge the tissues in isopropanol to extract the formazan.

  • Quantification: Measure the optical density (OD) of the isopropanol extract using a plate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each test concentration relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) is indicative of irritation potential.

Protocol 2: Human Repeat Insult Patch Test (HRIPT)

Objective: To evaluate the skin irritation and sensitization potential of a this compound formulation in human volunteers.

Study Design:

  • Induction Phase (3 weeks):

    • Apply patches containing the this compound formulation to the upper back of at least 50 healthy volunteers.

    • Patches are worn for 24-48 hours and then removed.

    • This procedure is repeated nine times over the three-week period.

    • Skin reactions are scored by a trained evaluator before each new patch application.

  • Rest Phase (2 weeks):

    • No patches are applied during this period to allow for the development of any potential sensitization.

  • Challenge Phase (1 application):

    • A single patch with the test formulation is applied to a naive skin site (a site not previously patched).

    • The site is evaluated for any signs of an allergic reaction (erythema, edema, papules) at 24 and 48 hours after patch removal.

Scoring Scale for Skin Reactions:

Score Description
0 No visible reaction
1 Faint, macular erythema
2 Moderate, macular erythema
3 Strong, macular erythema

| 4 | Fiery red erythema with edema |

Visualizations

Signaling Pathway of Nicotinic Acid-Induced Skin Flushing

Nicotinic_Acid_Flushing cluster_extracellular Extracellular cluster_epidermis Epidermis cluster_dermis Dermis This compound This compound Nicotinic Acid Nicotinic Acid This compound->Nicotinic Acid Conversion by skin esterases GPR109A Receptor GPR109A Receptor Nicotinic Acid->GPR109A Receptor Binds to Langerhans Cell Langerhans Cell Keratinocyte Keratinocyte COX-1 / COX-2 COX-1 / COX-2 GPR109A Receptor->COX-1 / COX-2 Activates Prostaglandins (PGE2, PGD2) Prostaglandins (PGE2, PGD2) COX-1 / COX-2->Prostaglandins (PGE2, PGD2) Synthesizes Vasodilation (Flushing) Vasodilation (Flushing) Prostaglandins (PGE2, PGD2)->Vasodilation (Flushing) RHE_Workflow start Start equilibration RHE Tissue Equilibration (1 hr, 37°C, 5% CO2) start->equilibration dosing Topical Application (this compound, Controls) equilibration->dosing incubation Incubation (60 min, 37°C, 5% CO2) dosing->incubation washing Rinsing with PBS incubation->washing post_incubation Post-incubation (24-42 hrs, 37°C, 5% CO2) washing->post_incubation mtt_assay MTT Assay (3 hrs, 37°C, 5% CO2) post_incubation->mtt_assay extraction Formazan Extraction (Isopropanol) mtt_assay->extraction readout Measure Optical Density (570 nm) extraction->readout analysis Calculate % Viability readout->analysis end End analysis->end Soothing_Formulation cluster_soothing Soothing Ingredients MN This compound Irritation Potential for Irritation (Erythema, Stinging) MN->Irritation Soothing Co-formulation with Soothing Ingredients Irritation->Soothing Mitigated by Tolerability Improved Tolerability in Sensitive Skin Soothing->Tolerability Bisabolol Bisabolol Bisabolol->Soothing LicochalconeA Licochalcone A LicochalconeA->Soothing Panthenol Panthenol Panthenol->Soothing Ceramides Ceramides Ceramides->Soothing

References

Validation & Comparative

A Comparative Analysis of Myristyl Nicotinate and Niacinamide for Enhanced Skin Barrier Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Scientific Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Myristyl Nicotinate and Niacinamide, two key ingredients in dermatological formulations aimed at repairing and strengthening the skin's barrier function. This document synthesizes available experimental data to offer a clear perspective on their respective mechanisms of action and performance, tailored for an audience of researchers, scientists, and drug development professionals.

Introduction

A robust skin barrier is essential for preventing excessive water loss and protecting against environmental aggressors. Both this compound and Niacinamide have demonstrated efficacy in improving skin barrier function, albeit through distinct yet complementary pathways. Niacinamide, the amide form of vitamin B3, is well-established for its role in stimulating the synthesis of key barrier lipids. This compound, a lipophilic derivative of nicotinic acid (niacin), acts as a prodrug to enhance epidermal differentiation and overall barrier integrity. This guide will delve into the quantitative data from various studies and outline the experimental protocols used to evaluate their performance.

Quantitative Performance Data

The following tables summarize the quantitative effects of Niacinamide and this compound on key skin barrier function parameters, compiled from multiple independent studies. It is important to note that direct head-to-head clinical trials are limited; therefore, the data presented is a synthesis of findings from separate investigations.

Table 1: Effect of Niacinamide on Skin Barrier Function

ParameterConcentrationStudy Duration% Improvement / ChangeReference Study
Transepidermal Water Loss (TEWL) 2%4-8 weeksSignificant reduction in atopic dry skin[1]
5%12 weeksSignificant reduction in photoaged skin[2]
Oral (500mg twice daily)12 months6-8% reduction on forehead and limbs[3]
Stratum Corneum Hydration 2%4-8 weeksSignificant increase in atopic dry skin[1]
Ceramide Synthesis 1-30 µmol/L (in vitro)6 days4.1 to 5.5-fold increase[4]
Free Fatty Acid Synthesis 1-30 µmol/L (in vitro)6 days2.3-fold increase
Cholesterol Synthesis 1-30 µmol/L (in vitro)6 days1.5-fold increase

Table 2: Effect of this compound on Skin Barrier Function

ParameterConcentrationStudy Duration% Improvement / ChangeReference Study
Transepidermal Water Loss (TEWL) Not specifiedNot specified~20% reduction on cheeks and arms vs. placebo
Not specified3 months (with retinoic acid)Protected against ~45% increase in TEWL caused by retinoic acid
Stratum Corneum Thickness Not specifiedNot specified~70% increase vs. placebo
Epidermal Thickness Not specifiedNot specified~20% increase vs. placebo
Epidermal Renewal Not specifiedNot specified6-11% increase vs. placebo
Skin Cell NAD+ Levels Not specifiedNot specified25% increase

Mechanisms of Action and Signaling Pathways

Niacinamide: Stimulating Endogenous Lipid Synthesis

Niacinamide primarily enhances the skin barrier by increasing the production of essential lipids within the stratum corneum. It acts as a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. Increased NAD+ levels support various enzymatic reactions, including the upregulation of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo synthesis of sphingolipids like ceramides (B1148491). This leads to a replenishment of the intercellular lipid matrix, which is critical for maintaining barrier integrity and reducing transepidermal water loss.

Niacinamide_Pathway Niacinamide Niacinamide NAD Increased NAD+/NADP+ pools Niacinamide->NAD Replenishes SPT Upregulation of Serine Palmitoyltransferase (SPT) (LCB1/LCB2 subunits) NAD->SPT Lipid_Synthesis Increased de novo synthesis of: - Ceramides - Glucosylceramides - Sphingomyelins - Free Fatty Acids - Cholesterol SPT->Lipid_Synthesis Barrier Strengthened Skin Barrier (Reduced TEWL, Increased Hydration) Lipid_Synthesis->Barrier

Caption: Niacinamide Signaling Pathway for Barrier Repair.
This compound: Enhancing Epidermal Differentiation

This compound serves as a lipophilic prodrug of nicotinic acid, designed for enhanced skin penetration without causing the flushing associated with nicotinic acid. Upon topical application, it is hydrolyzed by esterases in the skin to release nicotinic acid. Nicotinic acid is then converted to NAD+, similar to niacinamide, which fuels cellular energy metabolism and is essential for the synthesis of lipids crucial for barrier function. Furthermore, this compound has been shown to promote epidermal differentiation, leading to a thicker and more robust stratum corneum and epidermis. This structural enhancement contributes significantly to a more resilient skin barrier.

Myristyl_Nicotinate_Pathway MN This compound (Topical Application) Hydrolysis Hydrolysis by skin esterases MN->Hydrolysis NA Nicotinic Acid (Niacin) Hydrolysis->NA NAD_MN Increased NAD+ levels NA->NAD_MN Differentiation Enhanced Epidermal Differentiation (Increased Stratum Corneum & Epidermal Thickness) NAD_MN->Differentiation Barrier_MN Improved Skin Barrier Function (Reduced TEWL) Differentiation->Barrier_MN

Caption: this compound Mechanism of Action.

Experimental Protocols

The following outlines a typical experimental design for assessing the efficacy of topical agents on skin barrier repair, based on common methodologies cited in the literature.

Experimental_Workflow cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Assessment Recruitment Subject Recruitment (e.g., healthy volunteers, patients with atopic dermatitis) Washout Washout Period (Cessation of topical products) Recruitment->Washout Baseline Baseline Measurements (TEWL, Corneometry, etc.) Washout->Baseline Randomization Randomization (Test product, vehicle, untreated control) Baseline->Randomization Application Twice Daily Topical Application (e.g., 4-12 weeks) Randomization->Application Measurements Periodic Measurements (e.g., weeks 2, 4, 8, 12) - TEWL (Tewameter®) - Skin Hydration (Corneometer®) - Skin Biopsies (optional) Application->Measurements Data_Analysis Statistical Analysis (Comparison to baseline and control) Measurements->Data_Analysis

Caption: General Experimental Workflow for Skin Barrier Assessment.

Key Methodologies:

  • Transepidermal Water Loss (TEWL) Measurement: TEWL is a primary indicator of skin barrier function. It is typically measured using a Tewameter® or similar device that quantifies the rate of water vapor diffusing from the skin surface. Measurements are taken in a controlled environment after an acclimatization period.

  • Skin Hydration Measurement: Stratum corneum hydration is commonly assessed using a Corneometer®, which measures the electrical capacitance of the skin. Higher capacitance values correspond to higher hydration levels.

  • Tape Stripping: This technique involves the sequential application and removal of adhesive tape to the skin surface to remove layers of the stratum corneum. The removed strips can be analyzed for protein content, lipid composition, and enzyme activity. TEWL is often measured after a set number of tape strips to assess barrier resilience.

  • Confocal Raman Spectroscopy: This non-invasive imaging technique can be used to determine the thickness of the stratum corneum and epidermis in vivo.

  • Skin Biopsies: In some studies, skin biopsies are taken for histological analysis to assess changes in epidermal and stratum corneum thickness and to analyze biomarkers of epidermal differentiation.

Conclusion

Both this compound and Niacinamide are effective in enhancing skin barrier function through scientifically validated mechanisms. Niacinamide directly fuels the skin's natural lipid production, making it a cornerstone for restoring the barrier's composition. This compound, by promoting epidermal differentiation and increasing cellular energy, fortifies the physical structure of the barrier.

The choice between these ingredients, or their potential synergistic use, will depend on the specific formulation goals and the target skin condition. For instance, in cases of severely compromised lipid content, Niacinamide's direct impact on ceramide synthesis is highly beneficial. In contrast, for photodamaged skin where structural integrity is a key concern, this compound's ability to thicken the epidermis and stratum corneum offers a significant advantage. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two powerful ingredients in skin barrier repair.

References

A Comparative Analysis of Myristyl Nicotinate and Retinoic Acid on Skin Aging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Myristyl Nicotinate (B505614) and retinoic acid, two key bioactives in the management of skin aging. By examining their distinct mechanisms of action and clinical endpoints, this document serves as a resource for formulation development and future research in dermatology.

Executive Summary

Retinoic acid, the gold-standard topical treatment for photoaging, demonstrates robust efficacy in wrinkle reduction and collagen synthesis. Its mechanism is primarily mediated through nuclear retinoic acid receptors (RARs), leading to significant cellular and extracellular matrix remodeling. However, its therapeutic benefits are often accompanied by significant skin irritation, limiting patient compliance.

Myristyl Nicotinate, a niacin derivative, primarily excels at enhancing skin barrier function. By increasing the thickness of the stratum corneum and epidermis and reducing transepidermal water loss, it improves skin resilience. While direct, standalone data on its efficacy for wrinkle reduction and collagen synthesis is less established than for retinoic acid, its synergistic role in mitigating the adverse effects of retinoid therapy is well-documented, making it a valuable component in comprehensive anti-aging regimens.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from clinical studies on this compound and retinoic acid.

Table 1: Effects on Epidermal and Stratum Corneum Thickness

ParameterThis compoundRetinoic AcidVehicle/ControlStudy Duration
Stratum Corneum Thickness Ameliorated RA-induced thinning[1][2]~25% decrease[1][2]Baseline3 months
Epidermal Thickness No interference with RA-induced increase[1]Significant increaseBaseline3 months

Table 2: Impact on Skin Barrier Function

ParameterThis compoundRetinoic AcidVehicle/ControlStudy Duration
Transepidermal Water Loss (TEWL) Protected against RA-induced increase~45% increaseBaseline3 months

Table 3: Efficacy in Wrinkle Reduction and Collagen Synthesis

ParameterThis compoundRetinoic AcidVehicle/ControlStudy Duration
Fine Wrinkle Reduction Data on standalone efficacy is limited.Significant improvementNo significant change3-12 months
Collagen I Synthesis Data on standalone efficacy is limited.~80% increase in procollagen (B1174764) INo significant change10-12 months
Temple Laxity Improved effects when combined with RA (P=0.01 vs placebo)Statistically significant improvementNo significant change3 months

Signaling Pathways and Mechanisms of Action

This compound

This compound acts as a prodrug, delivering nicotinic acid to the skin. It is then converted to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production. Its primary mechanism in skin health involves the enhancement of epidermal differentiation and barrier function.

Myristyl_Nicotinate_Pathway MN This compound (Topical Application) NA Nicotinic Acid MN->NA Hydrolysis in Skin NAD NAD+ NA->NAD Cellular Conversion Epidermal_Differentiation Enhanced Epidermal Differentiation NAD->Epidermal_Differentiation Barrier_Function Improved Skin Barrier Function Epidermal_Differentiation->Barrier_Function

This compound Signaling Pathway

Retinoic Acid

Retinoic acid exerts its effects by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This ligand-receptor complex then binds to retinoic acid response elements (RAREs) on DNA, modulating the transcription of target genes involved in cellular growth, differentiation, and extracellular matrix protein synthesis.

Retinoic_Acid_Pathway RA Retinoic Acid (Topical Application) RAR_RXR RAR-RXR Complex RA->RAR_RXR Binds to RARE RARE on DNA RAR_RXR->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Collagen_Synthesis Increased Collagen Synthesis Gene_Transcription->Collagen_Synthesis Keratinocyte_Proliferation Increased Keratinocyte Proliferation Gene_Transcription->Keratinocyte_Proliferation

Retinoic Acid Signaling Pathway

Experimental Protocols

Key Clinical Trial for this compound in Combination with Retinoic Acid

A double-blind, placebo-controlled pilot study was conducted to evaluate the combined use of this compound (MN) and retinoic acid (RA) on female subjects with mild to moderate facial photodamage.

  • Design: The study included a one-month run-in period where subjects applied either a placebo or MN cream. This was followed by a three-month treatment period with the addition of retinoic acid therapy for all subjects.

  • Assessments:

    • Skin Biopsies: 2mm punch biopsies were taken at baseline and after the treatment period to analyze changes in stratum corneum and epidermal thickness.

    • Transepidermal Water Loss (TEWL): Measured to assess skin barrier function.

    • Clinical Evaluation: Dermatological assessment of side effects and clinical improvement parameters, including temple laxity.

    • Immunohistochemistry: Analysis of Ki67-positive cells (a marker of proliferation) and loricrin staining (a marker of epidermal differentiation).

MN_RA_Trial_Workflow Start Recruitment (Females with facial photodamage) Run_in 1-Month Run-in (Placebo or MN Cream) Start->Run_in Treatment 3-Month Treatment (RA Therapy + Placebo/MN) Run_in->Treatment Assessments Assessments (Biopsies, TEWL, Clinical Eval.) Treatment->Assessments End Data Analysis Assessments->End

Experimental Workflow for the Combined MN and RA Study

Key Clinical Trial for Retinoic Acid on Collagen Synthesis

A study was conducted to investigate the effect of topical tretinoin (B1684217) (a form of retinoic acid) on collagen synthesis in photodamaged human skin.

  • Design: 29 patients with photodamaged skin were treated for 10 to 12 months with a daily application of either 0.1% tretinoin cream (15 patients) or a vehicle cream (14 patients).

  • Assessments:

    • Skin Biopsies: Skin-biopsy specimens were obtained at baseline and after the treatment period.

    • Immunohistochemistry: The biopsies were assessed for evidence of dermal collagen I formation (procollagen I) to quantify collagen synthesis.

Conclusion

Retinoic acid remains a cornerstone in the treatment of skin aging due to its profound effects on collagen synthesis and cellular turnover. However, its utility is often hampered by tolerability issues. This compound presents a complementary approach, primarily by fortifying the skin's natural barrier. The evidence strongly suggests that a combination therapy, leveraging the direct anti-aging effects of retinoic acid and the barrier-enhancing and irritation-mitigating properties of this compound, offers a superior strategy for achieving significant and well-tolerated improvements in the signs of skin aging. Future research should focus on head-to-head clinical trials to further elucidate the standalone anti-aging efficacy of this compound.

References

Validating the Efficacy of Myristyl Nicotinate in a Photodamaged Skin Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Myristyl Nicotinate's performance in treating photodamaged skin against other established alternatives. The information presented is supported by experimental data from scientific literature, with detailed methodologies for key experiments and a focus on the underlying biochemical pathways.

This compound, a lipophilic derivative of nicotinic acid (niacin), has emerged as a promising agent in the management of photodamaged skin. Its mechanism of action, centered on the enhancement of cellular NAD+ levels, offers a unique approach to skin repair and barrier function improvement. This guide will delve into the quantitative data supporting its efficacy and compare it with standard treatments such as retinoids, Vitamin C, and niacinamide.

Mechanism of Action: The NAD+ Pathway

This compound acts as a prodrug, delivering nicotinic acid into the skin without causing the vasodilation (flushing) associated with niacin.[1] Once absorbed, it is converted by esterases into nicotinic acid, which then enters the NAD+ salvage pathway. This increases the intracellular pool of NAD+, a critical coenzyme for various cellular processes, including DNA repair and cell signaling.[2][3]

The primary mechanism through which increased NAD+ levels benefit photodamaged skin involves the activation of two key enzyme families:

  • Poly(ADP-ribose) Polymerases (PARPs): PARP-1, in particular, is a DNA damage sensor.[2] Upon detecting DNA nicks and breaks caused by UV radiation, PARP-1 is activated and utilizes NAD+ to synthesize poly(ADP-ribose) chains, which recruit DNA repair proteins to the site of damage.[]

  • Sirtuins (SIRTs): These NAD+-dependent deacetylases play a crucial role in cellular stress resistance, inflammation, and gene expression. In the skin, sirtuins are linked to the preservation of collagen and the promotion of keratinocyte proliferation, contributing to wound healing and skin regeneration.

Myristyl_Nicotinate_Pathway MN This compound (Topical Application) Skin Stratum Corneum MN->Skin Penetration Esterases Esterases Skin->Esterases NA Nicotinic Acid Esterases->NA Conversion Salvage NAD+ Salvage Pathway NA->Salvage NAD Increased Cellular NAD+ Salvage->NAD PARP1 PARP-1 Activation NAD->PARP1 Sirtuins Sirtuin Activation NAD->Sirtuins DNARepair DNA Repair PARP1->DNARepair Collagen Collagen Preservation Sirtuins->Collagen Barrier Improved Barrier Function Sirtuins->Barrier CellSurvival Cell Survival DNARepair->CellSurvival

This compound Metabolic and Signaling Pathway.

Quantitative Performance Data

The following tables summarize the efficacy of this compound and its alternatives in treating key signs of photodamage, based on data from clinical and preclinical studies.

Table 1: Improvement of Skin Barrier Function

Active Ingredient Concentration Study Duration Change in Transepidermal Water Loss (TEWL) Reference
This compound Not Specified4 weeks≈20% reduction relative to placebo
This compound (with Retinoic Acid)Not Specified3 monthsProtected against a ≈45% increase in TEWL caused by retinoic acid
Niacinamide 2%4 weeksSignificant reduction vs. vehicleN/A

Table 2: Reduction of Wrinkles and Improvement of Skin Texture

Active Ingredient Concentration Study Duration Endpoint Observed Effect Reference
This compound Not Specified12 weeksTemple LaxityStatistically significant improvement (P = 0.01 vs. placebo)
Tretinoin 0.05%24 weeksFine WrinklingSignificant improvement vs. vehicleN/A
Vitamin C (Ascorbic Acid) 10%12 weeksWrinklingStatistically significant improvement (P < 0.01)
Niacinamide 5%12 weeksFine lines/wrinklesSignificant improvement vs. vehicleN/A

Table 3: Hyperpigmentation and Skin Tone

Active Ingredient Concentration Study Duration Endpoint Observed Effect Reference
This compound Not SpecifiedNot SpecifiedHyperpigmentationMitigating effects
Niacinamide 4%8 weeksMelasma (MASI score)62% average decreaseN/A
Vitamin C (Ascorbic Acid) 10%12 weeksPigmentationNo statistically significant differential improvement

Table 4: Changes in Epidermal and Stratum Corneum Thickness

Active Ingredient Concentration Study Duration Parameter Observed Effect Reference
This compound Not SpecifiedNot SpecifiedStratum Corneum Thickness≈70% increase relative to placebo (P = 0.0001)
This compound Not SpecifiedNot SpecifiedEpidermal Thickness≈20% increase relative to placebo (P = 0.001)
This compound (with Retinoic Acid)Not Specified3 monthsStratum Corneum ThinningAmeliorated the ≈25% thinning caused by retinoic acid (P < 0.005)

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and other topical agents are provided below.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the integrity of the skin's barrier function by quantifying the amount of water that evaporates from the epidermis.

Instrumentation: Tewameter® (e.g., TM300 or TM Hex, Courage+Khazaka, Germany). The "open chamber" method is widely acknowledged as the standard for TEWL measurement.

Protocol:

  • Acclimatization: Subjects are required to acclimatize to the controlled environmental conditions of the testing room (typically 18-22°C and 40-60% relative humidity) for at least 30 minutes prior to measurement.

  • Test Area Preparation: The designated skin area (e.g., volar forearm) is gently cleansed, and if required by the study design, barrier disruption is induced (e.g., by tape stripping or dry shaving).

  • Measurement: The Tewameter® probe is held perpendicular to the skin surface without applying pressure. The instrument measures the water vapor pressure gradient at two different points within the hollow probe, from which the TEWL value (in g/m²/h) is calculated.

  • Data Acquisition: Measurements are taken in triplicate at each time point (e.g., baseline, and at specified intervals after product application). The mean value is recorded.

TEWL_Workflow Start Start Acclimatization Subject Acclimatization (30 min) Start->Acclimatization Preparation Test Area Preparation Acclimatization->Preparation Measurement TEWL Measurement (Tewameter®) Preparation->Measurement Data Data Acquisition & Analysis Measurement->Data End End Data->End Skin_Elasticity_Workflow Start Start Acclimatization Subject Acclimatization Start->Acclimatization Measurement Cutometer® Measurement (Suction & Release) Acclimatization->Measurement Data Data Analysis (R0, R2, R5, R7) Measurement->Data End End Data->End

References

Myristyl Nicotinate and Transepidermal Water Loss: A Comparative Clinical Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical validation of Myristyl Nicotinate's effect on transepidermal water loss (TEWL), a critical indicator of skin barrier function. Its performance is objectively compared with established alternatives, namely ceramides (B1148491) and petrolatum, supported by experimental data from clinical studies.

Executive Summary

Myristyl Nicotinate (B505614), a derivative of niacin, has demonstrated a significant capacity to improve skin barrier function by reducing transepidermal water loss. Clinical evidence suggests that it operates by enhancing epidermal differentiation and increasing the production of crucial barrier components. In comparison, ceramides, essential lipids of the stratum corneum, also show efficacy in reducing TEWL by replenishing the skin's natural barrier. Petrolatum, a well-known occlusive agent, remains a benchmark for TEWL reduction due to its ability to form a hydrophobic barrier on the skin's surface. This guide will delve into the quantitative data from clinical trials, detail the experimental methodologies employed, and visualize the underlying mechanisms of action for each of these ingredients.

Comparative Analysis of Clinical Efficacy

The following tables summarize the quantitative data on the effects of this compound, ceramides, and petrolatum on transepidermal water loss from various clinical studies. It is important to note that direct head-to-head clinical trials are limited, and the data presented is a collation from separate studies.

Table 1: Clinical Studies on this compound and TEWL

Active IngredientStudy PopulationDurationKey Finding on TEWL
This compoundSubjects with photodamaged skin8 weeksReduction in TEWL of approximately 20% on cheeks (P=0.012) and arms (P=0.017) relative to placebo.[1][2]
This compound (in combination with Retinoic Acid)Female subjects with mild to moderate facial photodamage3 monthsProtected against the increase in TEWL caused by retinoic acid therapy (P=0.056 vs. placebo).[3]

Table 2: Clinical Studies on Ceramides and TEWL

Active IngredientStudy PopulationDurationKey Finding on TEWL
Ceramide-containing moisturizerPatients with atopic dermatitis14 daysSignificant decrease in TEWL compared to baseline (p<0.05).[4]
Trilipid cream (ceramides, cholesterol, fatty acids)Infants/children with dry skin/atopic dermatitis5 weeksSignificantly more effective in reducing TEWL than a paraffin-based emollient (P<0.001).[5]
Ceramide-containing moisturizers (Meta-analysis)Patients with atopic dermatitisVariousNo statistically significant difference in TEWL reduction compared to other moisturizers.

Table 3: Clinical Studies on Petrolatum and TEWL

Active IngredientStudy PopulationDurationKey Finding on TEWL
White PetrolatumPatients with atopic dermatitis or xeroderma8-12 weeksSignificant decrease in TEWL from baseline.
Petrolatum-based emollientHealthy volunteers with dry skin4 weeksSignificant reduction in TEWL compared to baseline.
PetrolatumPatients with a history of atopic dermatitis4 weeksShowed a greater, though not statistically significant, reduction in TEWL compared to a pomegranate extract.

Experimental Protocols

A clear understanding of the methodologies used in these clinical trials is crucial for interpreting the results. Below are summaries of the typical experimental protocols for evaluating the effect of these ingredients on TEWL.

This compound Study Protocol
  • Study Design: Randomized, double-blind, placebo-controlled.

  • Participants: Subjects with photodamaged skin.

  • Intervention: Twice-daily application of a cream containing this compound or a placebo cream to the face and arms.

  • Duration: 8 weeks.

  • TEWL Measurement: TEWL was measured at baseline and at specified intervals using an open-chamber evaporimeter (e.g., Tewameter®). Measurements were taken on the cheeks and forearms after a 30-minute acclimatization period in a temperature and humidity-controlled room. The probe was placed on the skin surface until a stable reading was obtained.

Ceramide Study Protocol
  • Study Design: Randomized, controlled, investigator-blinded.

  • Participants: Patients with mild to moderate atopic dermatitis.

  • Intervention: Application of a ceramide-containing moisturizer twice daily to affected areas. The control group may have used a standard moisturizer or a vehicle cream.

  • Duration: 2 to 4 weeks.

  • TEWL Measurement: TEWL was measured at baseline and at the end of the treatment period on both lesional and non-lesional skin. A narrow-chamber evaporimeter (e.g., VapoMeter™) or an open-chamber device was used after a 20-30 minute acclimatization period.

Petrolatum Study Protocol
  • Study Design: Randomized, controlled, often a split-body or split-face design.

  • Participants: Healthy volunteers with dry skin or patients with conditions like atopic dermatitis.

  • Intervention: Application of 100% white petrolatum or a petrolatum-based ointment to a designated skin area, with a contralateral site serving as an untreated control or treated with a different product.

  • Duration: Ranging from a single application to several weeks of daily use.

  • TEWL Measurement: TEWL measurements were taken at baseline and at various time points after application. The measurement protocol typically involves a 30-minute acclimatization period in a controlled environment. Both open-chamber and closed-chamber devices have been used to quantify the occlusive effect of petrolatum.

Mechanism of Action and Signaling Pathways

The efficacy of these ingredients in reducing TEWL stems from their distinct mechanisms of action at the cellular and molecular levels.

This compound

This compound acts as a prodrug, delivering nicotinic acid into the skin. Upon penetration into the epidermis, it is converted to nicotinic acid and subsequently to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. The increase in NAD+ levels is believed to enhance epidermal differentiation and the synthesis of barrier lipids, thereby strengthening the skin's barrier function and reducing TEWL.

Myristyl_Nicotinate_Pathway MN This compound (Topical Application) Epidermis Epidermis MN->Epidermis Penetration NA Nicotinic Acid Epidermis->NA Conversion NAD NAD+ NA->NAD Conversion Barrier Enhanced Skin Barrier Function NAD->Barrier TEWL Reduced TEWL Barrier->TEWL

This compound's metabolic pathway to enhance skin barrier function.

Ceramides

Ceramides are integral structural components of the stratum corneum's lipid lamellae. They, along with cholesterol and free fatty acids, form an organized structure that is critical for the skin's barrier function. Topical application of ceramides helps to replenish the depleted levels of these lipids in compromised skin, thereby restoring the integrity of the lipid barrier and reducing water loss.

Ceramide_Pathway Cer Topical Ceramides SC Stratum Corneum Cer->SC Integration into Lipid Lamellae Integ Restored Lipid Barrier Integrity SC->Integ TEWL Reduced TEWL Integ->TEWL

Ceramides directly reinforce the skin's lipid barrier to reduce TEWL.

Petrolatum

Petrolatum functions primarily as an occlusive agent. When applied to the skin, it forms a hydrophobic film that physically blocks the evaporation of water from the stratum corneum. This occlusive barrier is highly effective at reducing TEWL and allowing the skin to rehydrate from within.

Petrolatum_Workflow Pet Topical Petrolatum Film Forms Hydrophobic Film on Stratum Corneum Pet->Film Block Physical Blockage of Water Evaporation Film->Block TEWL Reduced TEWL Block->TEWL

References

The Synergistic Alliance: Validating the Enhanced Photoprotective Effects of Myristyl Nicotinate in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

A comprehensive review of available data indicates a significant synergistic relationship between Myristyl Nicotinate (MN) and traditional sunscreen actives. This guide provides an objective comparison of the performance of sunscreen formulations with and without the addition of this compound, supported by experimental data. The evidence strongly suggests that the inclusion of this compound not only enhances the skin's intrinsic defense mechanisms against UV radiation but also complements the protective action of sunscreens, leading to superior photoprotection.

This compound, a lipophilic derivative of niacin (Vitamin B3), is readily absorbed by the skin and converted into its active form, nicotinic acid. This conversion leads to an increase in the cellular levels of Nicotinamide Adenine Dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and DNA repair.[1] This fundamental mechanism underpins the multifaceted benefits of this compound in skin health and its synergistic action with sunscreens.

Comparative Performance Data

The following tables summarize the quantitative data from studies evaluating the effects of this compound and niacinamide (a related Vitamin B3 derivative) on key markers of skin health and UV damage. While direct head-to-head trials of a sunscreen with and without this compound are limited, the data strongly supports the enhanced efficacy of such a combination.

Table 1: Enhancement of Skin Barrier Function and UV Resistance by this compound

ParameterPlaceboThis compoundPercentage ImprovementReference
Stratum Corneum ThicknessBaselineIncreased by ~70%70%[2]
Epidermal ThicknessBaselineIncreased by ~20%20%[2]
Transepidermal Water Loss (TEWL)BaselineReduced by ~20%20%[2]
Minimal Erythemal Dose (MED)BaselineIncreased by 8.9% - 10%8.9% - 10%[2]

Table 2: Impact of Niacinamide on UV-Induced Damage

ParameterControl (UV-exposed)Niacinamide + UVPercentage ImprovementReference
UV-Induced ErythemaBaselineSignificant ReductionNot specified
UV-Induced ImmunosuppressionBaselinePrevention of immunosuppressionNot specified
UV-Induced DNA Damage (CPDs)BaselineSignificant ReductionNot specified

Table 3: Clinical Performance of a Niacinamide-Containing Sunscreen

ParameterUnprotected Skin (UV/VL exposed)Sunscreen with Niacinamide (UV/VL exposed)Net Protection (ITA°)Reference
Pigmentation (ΔITA°)-9.88+5.96~16

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and sunscreen efficacy.

In Vivo Sun Protection Factor (SPF) Determination
  • Objective: To determine the static SPF of a sunscreen product.

  • Methodology: Based on the FDA Final Rule (2011).

    • Subject Recruitment: A panel of healthy volunteers with Fitzpatrick skin types I-III who meet inclusion criteria are recruited.

    • MED Determination (Unprotected): The Minimal Erythemal Dose (MED), the lowest UV dose that produces the first perceptible erythema with clearly defined borders 16-24 hours post-exposure, is determined for each subject on unprotected skin. A solar simulator emitting a continuous spectrum from 290 to 400 nm is used.

    • Product Application: The test sunscreen is applied at a uniform density of 2 mg/cm² to a designated area on the subject's back.

    • UV Exposure: After a 15-30 minute drying period, the protected area is exposed to a series of increasing UV doses.

    • MED Determination (Protected): 16-24 hours after exposure, the MED for the protected skin is determined.

    • SPF Calculation: SPF is calculated as the ratio of the MED on product-protected skin to the MED on unprotected skin.

Transepidermal Water Loss (TEWL) Measurement
  • Objective: To assess the integrity of the skin barrier function.

  • Methodology:

    • Acclimatization: Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes.

    • Measurement Device: A Tewameter® (or similar evaporimeter) with an open-chamber probe is used.

    • Measurement Procedure: The probe is placed gently on the skin surface of the test area (e.g., forearm or cheek). The device measures the water vapor gradient, and the TEWL value is expressed in g/m²/h.

    • Data Collection: Multiple readings are taken at each site and averaged. Measurements are taken before and after a period of product application to assess its effect on barrier function.

Quantification of UV-Induced DNA Damage (Comet Assay)
  • Objective: To measure DNA strand breaks in single cells after UV exposure.

  • Methodology:

    • Cell Culture and Treatment: Human keratinocytes (e.g., HaCaT cells) are cultured and treated with the test compound (e.g., this compound) for a specified period.

    • UV Irradiation: The cells are then exposed to a controlled dose of UVB radiation.

    • Cell Lysis: The irradiated cells are embedded in agarose (B213101) on a microscope slide and lysed to remove cell membranes and cytoplasm, leaving behind the nucleoid containing the DNA.

    • Alkaline Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

    • Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Enhancing UV Protection

This compound enhances the skin's defense against UV radiation through a multi-pronged approach. Upon topical application, it is converted to nicotinic acid, which then boosts the cellular levels of NAD+. This increase in NAD+ has two primary synergistic effects with sunscreen:

  • Enhanced DNA Repair: NAD+ is a critical substrate for Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme that plays a pivotal role in repairing DNA damage caused by UV radiation. By increasing the availability of NAD+, this compound ensures that the cellular machinery for DNA repair is functioning optimally, thus mitigating the damage that penetrates the sunscreen barrier.

  • Improved Skin Barrier Function: this compound has been shown to increase the thickness of the stratum corneum and epidermis and reduce transepidermal water loss. A more robust skin barrier is better equipped to resist environmental aggressors, including UV radiation.

Myristyl_Nicotinate_Mechanism cluster_skin Skin Layers cluster_effects Cellular Effects cluster_outcomes Photoprotective Outcomes MN This compound (Topical Application) NA Nicotinic Acid MN->NA Esterase Conversion NAD NAD+ NA->NAD Cellular Metabolism DNA_Repair Enhanced DNA Repair NAD->DNA_Repair Activates PARP-1 Barrier Improved Skin Barrier Function NAD->Barrier UV_Damage Reduced UV-Induced DNA Damage DNA_Repair->UV_Damage Barrier->UV_Damage Photoaging Reduced Signs of Photoaging UV_Damage->Photoaging Skin_Cancer Reduced Risk of Skin Cancer UV_Damage->Skin_Cancer

Caption: Mechanism of this compound in skin photoprotection.

Experimental Workflow for Validating Synergistic Effects

A robust experimental design to validate the synergistic effects of this compound and sunscreen would involve a multi-step process, from in vitro analysis to clinical trials.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Clinical Trial A Formulation Development: - Sunscreen - Sunscreen + this compound B In Vitro SPF Testing (PMMA Plates) A->B C Cell Culture Studies (Keratinocytes): - DNA Damage Assessment (Comet Assay) - Gene Expression Analysis A->C D Human Skin Explant Studies: - UV Exposure - Histological Analysis - Biomarker Assessment A->D C->D E Randomized Controlled Trial: - Split-face/Split-arm design - Sunscreen vs. Sunscreen + MN D->E F Efficacy Endpoints: - In Vivo SPF - TEWL Measurement - Erythema Grading - DNA Damage Markers (Biopsies) E->F

Caption: Experimental workflow for validation.

References

Efficacy comparison of Myristyl Nicotinate and ceramides in restoring skin barrier function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the skin barrier is paramount for maintaining cutaneous homeostasis and protecting against external insults. A compromised barrier is a hallmark of various dermatological conditions, including atopic dermatitis, psoriasis, and xerosis. Consequently, the development of topical agents that can effectively restore and enhance skin barrier function is a significant focus in dermatological research and product development. Among the promising agents are Myristyl Nicotinate (B505614), a lipophilic derivative of niacin, and ceramides (B1148491), the primary lipid constituents of the stratum corneum. This guide provides an objective comparison of their efficacy in restoring skin barrier function, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.

Mechanism of Action: A Tale of Two Pathways

Myristyl Nicotinate and ceramides employ distinct yet effective strategies to bolster the skin's defensive barrier.

This compound: This compound acts as a prodrug, delivering nicotinic acid into the skin without causing the vasodilation typically associated with niacin.[1] Once absorbed, it is metabolized into nicotinic acid, which is then converted to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[2] NAD+ is a critical coenzyme in numerous cellular processes, including those central to skin health. It is believed to enhance epidermal differentiation and the synthesis of key barrier proteins.[2][3] Furthermore, NAD+ is a substrate for poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and the regulation of inflammatory responses, which can indirectly contribute to a healthier skin barrier.[4]

Myristyl_Nicotinate_Pathway MN This compound NA Nicotinic Acid MN->NA Metabolism NAD NAD+ NA->NAD Conversion PARP1 PARP-1 NAD->PARP1 Activates Differentiation Epidermal Differentiation & Barrier Protein Synthesis NAD->Differentiation PARP1->Differentiation Barrier Improved Skin Barrier Function Differentiation->Barrier

This compound Signaling Pathway

Ceramides: As the most abundant lipids in the stratum corneum, ceramides are fundamental structural components of the skin barrier. They are integral to the formation of the lamellar lipid structure in the intercellular spaces of the stratum corneum, which acts as the primary barrier to transepidermal water loss (TEWL) and the entry of external allergens and irritants. Topically applied ceramides directly replenish the depleted lipid content of the skin barrier, helping to restore its structural integrity and function. Beyond their structural role, ceramides are also involved in signaling pathways that regulate inflammation and the production of immune mediators within the skin.

Ceramide_Pathway Ceramides Topical Ceramides SC Stratum Corneum Ceramides->SC Replenishment Lamellar Lipid Lamellar Structure SC->Lamellar Signaling Modulation of Inflammatory Signaling SC->Signaling Barrier Restored Skin Barrier Function Lamellar->Barrier Signaling->Barrier

Ceramide Mechanism of Action

Quantitative Efficacy Comparison

Table 1: Efficacy of this compound on Skin Barrier Parameters

ParameterInterventionResultStudy
Transepidermal Water Loss (TEWL)This compound co-administered with retinoic acidProtected against the ~45% increase in TEWL caused by retinoic acid alone.Jacobson et al. (2007)
Stratum Corneum ThicknessThis compound vs. placeboIncreased by approximately 70% relative to placebo.Jacobson et al. (2007)
Epidermal ThicknessThis compound vs. placeboIncreased by approximately 20% relative to placebo.Jacobson et al. (2007)

Table 2: Efficacy of Ceramides on Skin Barrier Parameters

ParameterInterventionResultStudy
Transepidermal Water Loss (TEWL)Ceramide-containing moisturizer (single application)Statistically significant decrease from baseline over 24 hours.Spada et al. (2018)
Transepidermal Water Loss (TEWL)Ceramide-containing moisturizer (28 days)TEWL decreased to 6.71 ± 1.06 g/m²/h (statistically significant decrease from baseline).Lueangarun et al. (2019)
Skin HydrationCeramide-containing moisturizer (single application)Statistically significant increase from baseline over 24 hours.Spada et al. (2018)
Skin HydrationCeramide-containing moisturizer (28 days)Statistically significant improvement at all time points compared to hydrophilic cream.Lueangarun et al. (2019)

Experimental Protocols

The methodologies employed in the key studies cited are crucial for interpreting the presented data.

Experimental_Workflow cluster_MN This compound Study (Jacobson et al., 2007) cluster_Ceramide Ceramide Study (Lueangarun et al., 2019) MN_P1 Subject Recruitment: Female subjects with mild to moderate facial photodamage MN_P2 Randomization: Double-blind, placebo-controlled MN_P1->MN_P2 MN_P3 Treatment Protocol: 1-month run-in (placebo or MN) followed by 3 months of retinoic acid therapy with placebo or MN MN_P2->MN_P3 MN_P4 Measurements: - TEWL - Skin biopsies for stratum corneum and epidermal thickness MN_P3->MN_P4 C_P1 Subject Recruitment: 24 subjects with senile xerosis C_P2 Study Design: Split-site, double-blinded, randomized, controlled C_P1->C_P2 C_P3 Treatment Protocol: Ceramide-containing moisturizer vs. hydrophilic cream applied to each side of the shin C_P2->C_P3 C_P4 Measurements: - TEWL (Tewameter®) - Skin Hydration (Corneometer®) C_P3->C_P4

Comparison of Experimental Workflows

This compound Study (Jacobson et al., 2007)

  • Study Design: A double-blind, placebo-controlled pilot study.

  • Participants: Female subjects with mild to moderate facial photodamage.

  • Treatment Protocol: The study included a one-month run-in period where subjects applied either a placebo or a this compound formulation. This was followed by a three-month treatment period with retinoic acid in combination with either the placebo or this compound.

  • Key Measurements:

    • Transepidermal Water Loss (TEWL): Measured to assess barrier function.

    • Skin Biopsies: Analyzed to determine changes in stratum corneum and epidermal thickness.

Ceramide Study (Lueangarun et al., 2019)

  • Study Design: A split-site, double-blinded, randomized, controlled study.

  • Participants: 24 subjects diagnosed with senile xerosis.

  • Treatment Protocol: A ceramide-containing moisturizer was applied to one shin, while a hydrophilic cream was applied to the other shin of the same subject. The study evaluated the effects after a single application and after 28 days of twice-daily application.

  • Key Measurements:

    • Transepidermal Water Loss (TEWL): Measured using a Tewameter® to quantify changes in barrier function.

    • Skin Hydration: Assessed using a Corneometer® to measure the moisture content of the stratum corneum.

Summary and Conclusion

Both this compound and ceramides demonstrate significant efficacy in restoring and enhancing skin barrier function, albeit through different mechanisms.

  • This compound appears to improve barrier function by promoting epidermal differentiation and increasing the thickness of the stratum corneum and epidermis. The quantitative data suggests a robust protective effect against barrier disruption induced by agents like retinoic acid. Its mechanism, involving the increase of cellular NAD+, points to a fundamental role in cellular metabolism and repair.

  • Ceramides directly address the lipid deficiencies in a compromised barrier. The clinical data shows a clear and significant reduction in TEWL and an increase in skin hydration. Their role is primarily structural, reinforcing the lamellar lipid matrix that is essential for barrier integrity.

For drug development professionals, the choice between these two active ingredients may depend on the specific therapeutic goal.

  • For conditions characterized by impaired epidermal differentiation and cellular metabolism, this compound could be a prime candidate. Its ability to mitigate the barrier-disrupting side effects of other topical treatments, such as retinoids, also presents a valuable therapeutic strategy.

  • For formulations aimed at providing immediate and direct barrier repair and hydration, especially in conditions with known lipid depletion like atopic dermatitis and xerosis, ceramides are a well-established and effective choice.

Further research, particularly head-to-head clinical trials, is warranted to provide a more definitive comparison of the relative efficacy of this compound and ceramides. Such studies would be invaluable in optimizing the formulation of next-generation dermatological products for skin barrier restoration.

References

A Comparative Guide to the Quantification of Myristyl Nicotinate: HPLC vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Myristyl Nicotinate (B505614), a prodrug of nicotinic acid, is critical for formulation stability testing, pharmacokinetic studies, and quality control. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

At a Glance: Performance Comparison

The selection of an analytical method is fundamentally driven by its performance characteristics. Below is a summary of the quantitative performance of HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Myristyl Nicotinate, based on published studies. It is important to note that the HPLC method was validated for dermatological creams, while the LC-MS/MS method was validated for rabbit plasma.

Performance MetricHPLC (in Dermatological Cream)LC-MS/MS (in Rabbit Plasma)
Linearity (Concentration Range) Not explicitly stated, but method validated2 - 1000 ng/mL
Accuracy (Mean Recovery) 97.0 - 101.2%[1][2]Intra- and inter-day assay accuracy within +/-15%[3][4]
Precision (%RSD) Validated, but specific %RSD not statedIntra- and inter-day assay precision within +/-15%[3]
Limit of Quantification (LOQ) Not explicitly stated for this compound2 ng/mL

Delving into the Methodologies

A thorough understanding of the experimental protocols is essential for replicating and validating analytical methods. The following sections detail the methodologies for both HPLC and LC-MS/MS analysis of this compound.

Experimental Workflow Overview

The general workflow for the analysis of this compound involves sample preparation followed by instrumental analysis and data processing.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample Extraction Extraction with Mobile Phase/Solvent Sample->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation HPLC HPLC Centrifugation->HPLC LC_MSMS LC-MS/MS Centrifugation->LC_MSMS Quantification Quantification HPLC->Quantification LC_MSMS->Quantification

General workflow for this compound analysis.

HPLC Protocol for this compound in Dermatological Preparations

This method is designed for the rapid analysis of this compound in cream formulations.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Sample Preparation:

    • Accurately weigh a portion of the cream.

    • Extract this compound using the HPLC mobile phase as the solvent.

    • Centrifuge the sample to separate excipients.

    • Collect the supernatant for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, with potential additives like buffers or acids to improve peak shape.

    • Flow Rate: Typically 1.0 - 2.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for this compound.

    • Analysis Time: Less than 10 minutes.

LC-MS/MS Protocol for this compound in Rabbit Plasma

This method offers high sensitivity and selectivity for the simultaneous determination of this compound and its metabolites in a biological matrix.

  • Instrumentation: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Sample Preparation:

    • To a 0.2 mL plasma sample, add an internal standard (isotope-labeled this compound).

    • Perform protein precipitation using a deproteinization solvent like methyl ethyl ketone (MEK).

    • Vortex and centrifuge the sample.

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Spherisorb Cyano column.

    • Mobile Phase: Isocratic elution with a suitable mobile phase.

    • Run Time: 9 minutes.

  • Mass Spectrometry Conditions:

    • Ionization: Positive-ion electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

Quantitative Data Comparison

The following tables summarize the key validation parameters for each method as reported in the literature.

Table 1: HPLC Method Validation Data for this compound in Dermatological Cream
Validation ParameterResult
Linearity The method was validated for linearity.
Precision The method was validated for precision.
Accuracy (Mean Recovery) 97.0 - 101.2%
Quantification of Nicotinic Acid Levels of 0.01% could be quantified.
Table 2: LC-MS/MS Method Validation Data for this compound in Rabbit Plasma
Validation ParameterResult
Linearity Range 2 - 1000 ng/mL
Intra-day Accuracy Within +/-15%
Inter-day Accuracy Within +/-15%
Intra-day Precision Within +/-15%
Inter-day Precision Within +/-15%

Cross-Validation Workflow

A cross-validation study would involve analyzing the same set of samples by both HPLC and LC-MS/MS to directly compare their performance.

Cross-Validation Workflow cluster_hplc HPLC Analysis cluster_ms LC-MS/MS Analysis Sample_Set Homogenized Sample Set HPLC_Prep Sample Preparation (HPLC Protocol) Sample_Set->HPLC_Prep MS_Prep Sample Preparation (LC-MS/MS Protocol) Sample_Set->MS_Prep HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data Comparison Data Comparison (Linearity, Accuracy, Precision) HPLC_Data->Comparison MS_Analysis LC-MS/MS Analysis MS_Prep->MS_Analysis MS_Data LC-MS/MS Results MS_Analysis->MS_Data MS_Data->Comparison

Cross-validation workflow for analytical methods.

Conclusion

Both HPLC and LC-MS/MS are suitable methods for the quantification of this compound. The choice between the two techniques depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and rapid method suitable for routine quality control and stability testing of dermatological formulations where the concentration of this compound is relatively high and the matrix is less complex.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing samples with low concentrations of this compound or in complex biological matrices like plasma. Its ability for simultaneous quantification of metabolites is a significant advantage in pharmacokinetic and metabolism studies.

For a comprehensive understanding of the interchangeability of these methods for a specific application, a formal cross-validation study is recommended. This would involve analyzing the same samples by both techniques and statistically comparing the results to ensure consistency and reliability.

References

Safety Operating Guide

Essential Safety and Handling Protocol for Myristyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, handling, and disposal procedures for Myristyl Nicotinate in a laboratory setting. The following guidelines are designed for researchers, scientists, and drug development professionals to ensure safe operational conduct and minimize potential risks.

This compound is a derivative of nicotinic acid and is used in various skincare and cosmetic formulations. While some safety data sheets (SDS) may not classify it as hazardous, others indicate potential for skin, eye, and respiratory irritation[1][2]. Therefore, a cautious approach to handling is recommended.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. The following personal protective equipment is mandatory to mitigate these risks.

Personal Protective Equipment (PPE) Specification Purpose
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[3]To protect against splashes and dust particles that can cause serious eye irritation[1].
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber)To prevent skin contact and potential irritation. Gloves must be inspected before use and disposed of properly after handling the substance.
Body Protection Laboratory coat or other suitable protective clothingTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a particulate filter respirator (EN 143) may be necessary.To prevent inhalation of dust or aerosols that may cause respiratory tract irritation.

Operational Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. The use of local exhaust ventilation (e.g., a fume hood) is recommended, especially when handling powders or generating aerosols.

Safe Handling Practices:

  • Avoid the formation of dust and aerosols.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

  • Keep the container tightly closed when not in use.

Storage:

  • Store in a dry, cool, and well-ventilated place.

  • Keep the container tightly closed.

  • Store apart from incompatible materials and foodstuff containers.

Emergency Procedures

Exposure Scenario First-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Disposal Plan

Waste Handling:

  • Contaminated materials and empty containers should be treated as hazardous waste.

  • Collect waste in suitable, labeled, and closed containers for disposal.

Disposal Method:

  • Dispose of contents and containers in accordance with local, regional, and national regulations.

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Do not allow the chemical to enter drains or sewer systems. Discharge into the environment must be avoided.

  • Completely emptied packages may be recycled where regulations permit.

Myristyl_Nicotinate_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Gloves prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent handling_weigh Weigh this compound prep_vent->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Work Area handling_transfer->cleanup_decon After Experiment cleanup_waste Segregate Waste (Solid & Liquid) cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste in Labeled Containers cleanup_waste->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe Final Steps post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myristyl Nicotinate
Reactant of Route 2
Reactant of Route 2
Myristyl Nicotinate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。